10-Undecenyltrichlorosilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trichloro(undec-10-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2H,1,3-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFLNZJAHAUGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402583 | |
| Record name | 10-UNDECENYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17963-29-0 | |
| Record name | 10-UNDECENYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Undecenyltrichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 10-Undecenyltrichlorosilane: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 10-undecenyltrichlorosilane, a versatile organosilane compound. It details experimental protocols for its synthesis and application in surface modification, and explores its potential uses in biomedical research and drug development.
Core Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a pungent odor. Its bifunctional nature, possessing a terminal alkene group and a reactive trichlorosilyl group, makes it a valuable reagent for creating self-assembled monolayers (SAMs) and functionalizing surfaces.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17963-29-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₁H₂₁Cl₃Si | [1][2][3][4] |
| Molecular Weight | 287.73 g/mol | [1][2][3] |
| Appearance | Transparent liquid | [1] |
| Boiling Point | 100-102 °C at 0.8 mmHg; 285.6 °C at 760 mmHg | [1][4][6] |
| Density | 1.04 g/cm³ | [1][6] |
| Refractive Index | 1.4605 | [6] |
| Flash Point | 105 °C; 139.1 °C | [1][4][6] |
| Solubility | Reacts with protic solvents (e.g., water, alcohols) | [6] |
Reactivity and Handling
The trichlorosilyl group of this compound is highly reactive, particularly towards nucleophiles such as water. This reactivity is central to its utility in surface modification but also necessitates careful handling procedures.
Hydrolysis and Siloxane Bond Formation
In the presence of water or moisture, this compound rapidly hydrolyzes to form silanols (Si-OH), releasing hydrochloric acid (HCl) as a byproduct. These silanols are unstable and readily condense with each other or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) bonds. This process is the basis for the formation of self-assembled monolayers.
Safe Handling and Storage
Due to its reactivity and the release of corrosive HCl upon contact with moisture, this compound must be handled with appropriate safety precautions.
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation.
-
Spills: Spills should be neutralized with a suitable agent like sodium bicarbonate before cleanup. Water should not be used to extinguish fires involving chlorosilanes due to the violent reaction and release of HCl gas.[8]
Experimental Protocols
The following sections provide generalized protocols for the synthesis of this compound and its use in surface modification. These should be adapted based on specific experimental requirements and safety considerations.
Synthesis via Hydrosilylation (Illustrative)
A common method for synthesizing alkyltrichlorosilanes is the hydrosilylation of a terminal alkene with trichlorosilane, often catalyzed by a platinum complex.
Materials:
-
10-Undecene
-
Trichlorosilane
-
Platinum catalyst (e.g., Speier's catalyst, Karstedt's catalyst)
-
Anhydrous, inert solvent (e.g., toluene, hexane)
Procedure:
-
Under an inert atmosphere, dissolve 10-undecene in the anhydrous solvent in a reaction vessel equipped with a reflux condenser and a dropping funnel.
-
Add the platinum catalyst to the solution.
-
Slowly add trichlorosilane to the reaction mixture via the dropping funnel. The reaction may be exothermic.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product is then purified by vacuum distillation to remove the solvent and any unreacted starting materials.[9]
Surface Modification Protocol for Self-Assembled Monolayer (SAM) Formation
This protocol describes the formation of a this compound SAM on a hydroxylated surface (e.g., silicon wafer, glass).
Materials:
-
Substrate with hydroxyl groups (e.g., silicon wafer, glass slide)
-
This compound
-
Anhydrous toluene or hexane
-
Cleaning agents (e.g., Piranha solution, RCA-1)
-
Deionized water
-
Ethanol
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate to remove organic contaminants and create a hydroxylated surface. This can be achieved using methods such as Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma treatment. Rinse the substrate extensively with deionized water and dry it under a stream of nitrogen.
-
Silanization: Prepare a dilute solution (typically 1-5 mM) of this compound in an anhydrous solvent like toluene or hexane in a glovebox or under an inert atmosphere. Immerse the cleaned and dried substrate in this solution for a period ranging from 1 to 24 hours.
-
Rinsing: After the desired immersion time, remove the substrate from the silanization solution and rinse it thoroughly with the anhydrous solvent to remove any physisorbed molecules. A subsequent rinse with ethanol can also be performed.
-
Curing: To promote the formation of a stable, cross-linked monolayer, the coated substrate is typically cured by baking in an oven at around 120 °C for about an hour.
-
Characterization: The quality of the SAM can be assessed using various surface analysis techniques, including contact angle goniometry (to determine hydrophobicity), atomic force microscopy (AFM) to visualize the surface morphology, and X-ray photoelectron spectroscopy (XPS) to confirm the chemical composition.[3]
Applications in Drug Development and Biomedical Research
The ability of this compound to form stable, functionalizable monolayers makes it a candidate for various applications in the biomedical field. The terminal alkene group serves as a versatile handle for further chemical modifications.
Table 2: Potential Biomedical Applications of this compound
| Application Area | Description |
| Biomedical Device Coatings | Creation of hydrophobic or functionalized surfaces on implants to improve biocompatibility, reduce biofouling, and control protein adsorption.[10][11] |
| Drug Delivery Systems | Surface modification of nanoparticles (e.g., silica, gold) to create a platform for conjugating drugs, targeting ligands, or polymers for controlled release.[2][5] |
| Biosensors | Immobilization of biomolecules (e.g., enzymes, antibodies) onto sensor surfaces for the detection of specific analytes. |
| Microfluidics | Modification of microchannel surfaces to control fluid flow and prevent non-specific binding of biomolecules. |
Functionalization for Targeted Drug Delivery
The terminal double bond of a this compound-modified surface can be further functionalized using a variety of chemical reactions, such as thiol-ene "click" chemistry, to attach targeting moieties or drug molecules.
References
- 1. 10-UNDECEN-1-OL(112-43-6) 1H NMR spectrum [chemicalbook.com]
- 2. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Surface-functionalized nanoparticles for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.biu.ac.il [cris.biu.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in the superhydrophilicity-modified titanium surfaces with antibacterial and pro-osteogenesis properties: A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of 10-Undecenyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 10-undecenyltrichlorosilane, a valuable bifunctional molecule for surface modification and further chemical transformations. The primary synthetic route, hydrosilylation of 10-undecene with trichlorosilane, is detailed, along with a rigorous purification protocol utilizing fractional distillation. This document is intended to equip researchers with the necessary information to produce high-purity this compound for a variety of applications.
Physicochemical Properties and Safety Information
This compound is a colorless liquid that is highly reactive with moisture.[1] Proper handling in an inert, dry atmosphere is crucial.
| Property | Value | Source |
| Molecular Formula | C11H21Cl3Si | [2][3] |
| Molecular Weight | 287.74 g/mol | [2] |
| Boiling Point | 100-102 °C at 0.8 mmHg | [1][2] |
| Density | 1.04 g/cm³ | [1][2] |
| Refractive Index | 1.4605 | [1] |
| Flash Point | 105 °C | [1] |
| CAS Number | 17963-29-0 | [3] |
| Purity (typical) | >95% | [2] |
Synthesis of this compound via Hydrosilylation
The synthesis of this compound is most commonly achieved through the hydrosilylation of 10-undecene with trichlorosilane. This reaction involves the addition of the silicon-hydride (Si-H) bond across the carbon-carbon double bond of the alkene. The reaction is typically catalyzed by a platinum-based catalyst, with Karstedt's catalyst being a highly effective and widely used option.[4]
Reaction Scheme
Caption: Hydrosilylation of 10-undecene with trichlorosilane.
Experimental Protocol: Synthesis
Materials:
-
10-Undecene (purified, anhydrous)
-
Trichlorosilane (distilled)
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, ~2% Pt)[5]
-
Anhydrous toluene (or other suitable inert solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line equipment or a glovebox
Procedure:
-
Reaction Setup: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas to exclude moisture. Assemble a Schlenk flask equipped with a magnetic stir bar, a condenser, and an addition funnel, all under a positive pressure of inert gas.
-
Charging the Reactor: To the Schlenk flask, add 10-undecene and anhydrous toluene.
-
Reagent Addition: Charge the addition funnel with trichlorosilane.
-
Catalyst Introduction: Add Karstedt's catalyst to the stirred solution of 10-undecene in toluene. A typical catalyst loading is in the range of 10-100 ppm of platinum relative to the alkene.[6]
-
Reaction Initiation: Slowly add the trichlorosilane from the addition funnel to the reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction Conditions: The reaction can be run at temperatures ranging from room temperature to elevated temperatures (e.g., 60-80 °C), depending on the desired reaction rate.[7] Monitor the reaction progress by Gas Chromatography (GC) or ¹H NMR spectroscopy by observing the disappearance of the vinyl protons of 10-undecene.
-
Reaction Work-up (Initial): Once the reaction is complete, any excess volatile reactants and the solvent can be removed by distillation at atmospheric pressure.
Purification of this compound by Fractional Distillation
Due to the reactive nature of the trichlorosilyl group, purification is a critical step to obtain high-purity this compound. Fractional distillation under reduced pressure is the method of choice to separate the desired product from any unreacted starting materials, catalyst residues, and potential side-products.
Experimental Protocol: Purification
Apparatus:
-
A fractional distillation apparatus, including a round-bottom flask, a Vigreux column (or a column packed with structured packing to increase theoretical plates), a distillation head with a condenser, a receiver flask, and a vacuum pump with a cold trap.
-
Heating mantle and a magnetic stirrer.
-
Manometer to monitor the pressure.
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus, ensuring all joints are well-sealed with appropriate vacuum grease. The entire system should be under an inert atmosphere before applying vacuum.
-
Transfer of Crude Product: Transfer the crude this compound to the distillation flask.
-
Initiation of Distillation: Begin stirring and gradually heat the distillation flask while slowly reducing the pressure.
-
Fraction Collection:
-
Forerun: Collect any low-boiling impurities, such as residual solvent and unreacted trichlorosilane, in the initial fraction.
-
Main Fraction: As the temperature of the vapor at the distillation head stabilizes at the boiling point of this compound at the given pressure (e.g., 100-102 °C at 0.8 mmHg), switch to a clean receiver flask to collect the pure product.[1][2]
-
Residue: Discontinue the distillation before the distillation flask goes to dryness to avoid the concentration of non-volatile impurities and potential decomposition. The residue will contain the catalyst and any high-boiling side-products.
-
-
Product Handling and Storage: The purified this compound should be collected and stored under an inert atmosphere in a tightly sealed container to prevent hydrolysis.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the terminal vinyl protons of the starting material will be absent. New signals for the alkyl chain adjacent to the silicon atom will be present. |
| ²⁹Si NMR | A characteristic signal for the trichlorosilyl group will be observed in the expected chemical shift region.[8][9] |
| Gas Chromatography (GC) | A single major peak corresponding to the product, indicating high purity. |
| FT-IR Spectroscopy | Disappearance of the C=C stretching vibration from the starting alkene and the appearance of Si-Cl stretching vibrations. |
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. This compound CAS#: 17963-29-0 [m.chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | C11H21Cl3Si | CID 4376768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry | MDPI [mdpi.com]
- 6. Karstedt catalysts | Johnson Matthey [matthey.com]
- 7. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 9. researchgate.net [researchgate.net]
A Technical Guide to 10-Undecenyltrichlorosilane (CAS: 17963-29-0) for Advanced Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 10-undecenyltrichlorosilane, a bifunctional organosilane crucial for creating covalently bound, functional surfaces on a variety of substrates. Its unique structure, featuring a reactive trichlorosilyl headgroup and a terminal alkene tail, makes it an essential tool for applications ranging from biosensors and microelectronics to advanced drug delivery platforms.
Core Properties and Specifications
This compound, with the IUPAC name trichloro(undec-10-enyl)silane, is a colorless, transparent liquid. Its key physical and chemical properties are summarized below. This data is essential for handling, storage, and application of the compound.
| Property | Value | Citation(s) |
| CAS Number | 17963-29-0 | [1][2] |
| Molecular Formula | C₁₁H₂₁Cl₃Si | [1][2] |
| Molecular Weight | 287.74 g/mol | [1][3] |
| Density | 1.04 g/cm³ | [1][3] |
| Boiling Point | 100-102 °C at 0.8 mmHg | [1] |
| Flash Point | 105 °C | [1] |
| Appearance | Transparent Liquid | [1][3] |
| Synonyms | Trichloro-10-undecenylsilane, Silane,trichloro-10-undecen-1-yl | [1][4] |
Chemical Reactivity and Mechanism of Surface Attachment
The utility of this compound lies in its ability to form robust, self-assembled monolayers (SAMs) on hydroxylated surfaces, such as native silicon oxide (SiO₂), glass, quartz, and other metal oxides.[5] The attachment process is a two-stage hydrolysis and condensation reaction.
-
Hydrolysis: The trichlorosilyl headgroup (-SiCl₃) rapidly reacts with trace amounts of water present on the substrate surface or in the solvent to form reactive silanol intermediates (-Si(OH)₃).[5]
-
Condensation: These silanols then covalently bond with the hydroxyl groups (-OH) on the substrate, releasing water and forming a stable siloxane bond (Si-O-Substrate).[5] Adjacent silane molecules can also cross-link with each other through Si-O-Si bonds, creating a densely packed, stable monolayer.
This reaction covalently immobilizes the molecule, orienting the undecenyl (C₁₁) alkyl chain away from the surface and exposing the terminal alkene group for subsequent chemical modification.
Experimental Protocol: Formation of a Self-Assembled Monolayer
This protocol outlines a standard procedure for forming a this compound SAM on a silicon substrate with a native oxide layer. The control of water is critical; anhydrous conditions are necessary to prevent premature polymerization in solution, yet a hydrated surface is required for the reaction to proceed.[2]
Materials:
-
Silicon wafers or other hydroxylated substrates
-
This compound (CAS 17963-29-0)
-
Anhydrous toluene or hexane (solvent)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
High-purity nitrogen or argon gas
-
Ethanol and deionized water for rinsing
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Submerge the silicon substrate in a "Piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15-30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
This step removes organic residues and creates a uniformly hydroxylated surface.
-
Rinse the substrate copiously with deionized water, followed by ethanol.
-
Dry the substrate under a stream of nitrogen or argon gas and use immediately.
-
-
Silanization Solution Preparation:
-
Work in a low-humidity environment or a glove box.
-
Prepare a dilute solution (e.g., 1-5 mM) of this compound in an anhydrous solvent like toluene.
-
-
SAM Deposition:
-
Immerse the clean, dry substrate into the silanization solution.
-
Allow the reaction to proceed for 2-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[2]
-
-
Post-Deposition Rinsing and Curing:
-
Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent (toluene) to remove any physisorbed molecules.
-
Perform a final rinse with ethanol.
-
Dry the coated substrate under a stream of nitrogen gas.
-
To complete the cross-linking of the monolayer, bake the substrate at 110-120 °C for 30-60 minutes.
-
Applications in Research and Drug Development
The true power of this compound SAMs lies in the versatility of the terminal alkene group, which serves as a handle for a vast array of secondary chemical modifications. This enables the covalent attachment of biomolecules and other functional moieties, making it invaluable in several fields.
-
Biosensor Development: The alkene can be functionalized to immobilize proteins, DNA aptamers, or antibodies for the specific detection of target analytes.[6][7] For example, the alkene can be converted to a carboxylic acid or an amine, which can then be used in standard EDC/NHS coupling chemistry to attach bioreceptors.[1]
-
Drug Delivery Platforms: Surfaces can be modified to control cellular adhesion or to covalently link drug molecules for controlled release studies. The alkene group is a key entry point for "click chemistry" reactions, such as thiol-ene reactions or azide-alkyne cycloadditions (after conversion of the alkene), which are highly efficient and biocompatible.[4]
-
Controlling Protein Adsorption: By creating mixed monolayers with other silanes (e.g., polyethylene glycol (PEG)-terminated silanes), it is possible to create surfaces that resist non-specific protein adsorption while allowing specific binding to patterned areas.[3][8] This is critical for creating high-signal, low-noise diagnostic devices.
Safety and Handling
This compound is a corrosive substance that causes severe skin burns and eye damage.[4] It is highly reactive with moisture and water, releasing hydrogen chloride (HCl) gas upon contact.[4]
-
Handling: Always handle in a fume hood while wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from moisture.
-
Fire: While it has a high flash point, irritating fumes of hydrogen chloride may be generated if exposed to open flame.[4] Use appropriate fire extinguishers for chemical fires.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins at oxidic surfaces [publica.fraunhofer.de]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New functionalizable alkyltrichlorosilane surface modifiers for biosensor and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stork: Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins at oxidic surfaces [storkapp.me]
An In-depth Technical Guide on the Hydrolytic Sensitivity of Undecenyltrichlorosilane in Protic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Undecenyltrichlorosilane (UTS) is a bifunctional molecule of significant interest in the fields of materials science and drug development. Its terminal undecenyl group allows for further chemical modifications, while the trichlorosilyl group enables covalent attachment to a variety of substrates through the formation of stable siloxane bonds. This process is initiated by the hydrolysis of the Si-Cl bonds in the presence of protic solvents, such as water or alcohols. The hydrolytic sensitivity of UTS is a critical parameter that dictates the kinetics of self-assembled monolayer (SAM) formation, surface functionalization, and the overall quality of the resulting material. This guide provides a comprehensive overview of the hydrolytic behavior of undecenyltrichlorosilane in protic solvents, including the underlying reaction mechanisms, key influencing factors, and detailed experimental protocols for monitoring its transformation.
Introduction
Organosilanes, particularly trichlorosilanes, are widely used for surface modification due to their ability to form dense, well-ordered self-assembled monolayers on hydroxylated surfaces. Undecenyltrichlorosilane, with its long alkyl chain terminating in a reactive double bond, offers a versatile platform for creating functional surfaces. Applications range from the development of biocompatible coatings and drug delivery systems to the fabrication of advanced electronic devices.
The journey from a solution of undecenyltrichlorosilane to a functionalized surface is governed by its interaction with protic solvents. The hydrolysis of the trichlorosilyl headgroup is the initial and often rate-determining step. This reaction is highly sensitive to the presence of water and other protic species, and its control is paramount for achieving reproducible and high-quality surface modifications. This technical guide will delve into the specifics of this hydrolytic sensitivity, providing the necessary knowledge for researchers to effectively utilize undecenyltrichlorosilane in their work.
Hydrolysis and Condensation of Undecenyltrichlorosilane
The transformation of undecenyltrichlorosilane in the presence of protic solvents proceeds through a two-step mechanism: hydrolysis followed by condensation.
3.1 Hydrolysis
In the presence of water, the three chloro groups of the trichlorosilyl headgroup are sequentially replaced by hydroxyl groups, forming undecenylsilanetriol and releasing hydrochloric acid (HCl) as a byproduct. This reaction is typically rapid.
Reaction: CH₂=CH(CH₂)₉SiCl₃ + 3H₂O → CH₂=CH(CH₂)₉Si(OH)₃ + 3HCl
The hydrolysis can be catalyzed by both acids and bases. The HCl generated during the reaction can autocatalyze the process.
3.2 Condensation
The newly formed, highly reactive silanol groups readily undergo condensation reactions with other silanols or with hydroxyl groups on a substrate surface. This results in the formation of stable siloxane (Si-O-Si) bonds, leading to the creation of a polysiloxane network or a covalent bond to the surface.
Reactions:
-
Self-condensation: 2 x CH₂=CH(CH₂)₉Si(OH)₃ → (HO)₂(CH₂)₉CH=CH₂Si-O-Si(OH)₂(CH₂)₉CH=CH₂ + H₂O
-
Surface Reaction: CH₂=CH(CH₂)₉Si(OH)₃ + HO-Substrate → CH₂=CH(CH₂)₉Si(OH)₂-O-Substrate + H₂O
The interplay between hydrolysis and condensation rates is crucial in determining the structure and quality of the resulting film.
Below is a diagram illustrating the hydrolysis and condensation pathway of undecenyltrichlorosilane.
Quantitative Data on Hydrolysis
While specific kinetic data for the hydrolysis of undecenyltrichlorosilane is not extensively tabulated in publicly available literature, the behavior of analogous organotrichlorosilanes provides valuable insights. The hydrolysis of trichlorosilanes is generally very fast, often occurring on the order of seconds to minutes upon exposure to moisture.
The rate of hydrolysis is influenced by several factors:
-
Water Concentration: Higher water concentrations lead to faster hydrolysis. In non-polar organic solvents, trace amounts of water are often sufficient to initiate the reaction. The amount of water required for the complete hydrolysis of a trichlorosilane is three times the molar amount of the silane.[1]
-
Solvent Polarity: Protic solvents like alcohols can participate in the reaction through alcoholysis, forming alkoxy- and hydroxysilanes. The polarity of the solvent also affects the solubility of the reactants and intermediates.
-
pH (Catalyst): The hydrolysis is catalyzed by both acid and base. The HCl generated during the hydrolysis of trichlorosilanes creates an acidic environment that accelerates the reaction.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Steric Hindrance: The long undecenyl chain may exert some steric hindrance on the silicon center, but the reactivity of the Si-Cl bonds generally dominates.
The following table summarizes the expected qualitative effects of these parameters on the hydrolysis rate of undecenyltrichlorosilane, based on studies of similar compounds.
| Parameter | Effect on Hydrolysis Rate | Rationale |
| Water Concentration | Increases | Water is a primary reactant in the hydrolysis process. |
| Protic Solvent (e.g., Ethanol) | Increases | Alcohols can act as a source of protons and participate in solvolysis. |
| Acidic pH | Increases | The reaction is acid-catalyzed. |
| Basic pH | Increases | The reaction is also base-catalyzed. |
| Temperature | Increases | Provides the necessary activation energy for the reaction. |
| Aprotic, Non-polar Solvent | Decreases | Limits the availability of protic species for reaction. |
Experimental Protocols for Monitoring Hydrolysis
The rapid nature of undecenyltrichlorosilane hydrolysis requires in-situ analytical techniques to monitor the reaction progress effectively. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the most common methods employed.
5.1 Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
²⁹Si NMR is a powerful tool for directly observing the changes in the silicon environment during hydrolysis and condensation.
5.1.1 Detailed Experimental Protocol
-
Sample Preparation:
-
All glassware must be rigorously dried to remove any adsorbed water.
-
Prepare a stock solution of undecenyltrichlorosilane in a dry, deuterated aprotic solvent (e.g., CDCl₃ or toluene-d₈). A typical concentration is 10-50 mM.
-
Prepare a solution of the protic solvent (e.g., H₂O or D₂O in a deuterated alcohol like ethanol-d₆) in the same deuterated solvent. The concentration of the protic solvent should be controlled to achieve the desired molar ratio relative to the silane.
-
-
NMR Experiment Setup:
-
Use a high-resolution NMR spectrometer, preferably 400 MHz or higher, equipped with a broadband probe tuneable to the ²⁹Si frequency.
-
Set the spectrometer to acquire ²⁹Si NMR spectra. Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, a significant number of scans will be required to obtain a good signal-to-noise ratio.
-
Inverse-gated decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE) and obtain quantitative spectra.
-
-
Reaction Initiation and Monitoring:
-
Cool the NMR tube containing the undecenyltrichlorosilane solution to a low temperature (e.g., -40 °C) in the NMR spectrometer to slow down the initial reaction.
-
Inject the chilled protic solvent solution into the NMR tube.
-
Immediately start acquiring a time-course series of ²⁹Si NMR spectra. The time interval between spectra will depend on the reaction rate but can range from minutes to hours.
-
-
Data Analysis:
-
The ²⁹Si chemical shift of undecenyltrichlorosilane will be distinct from the chemical shifts of the hydrolyzed intermediates (undecenylchlorosilanols) and the final silanetriol.
-
Integrate the peaks corresponding to the starting material and the various hydrolyzed species in each spectrum.
-
Plot the concentration of each species as a function of time to determine the reaction kinetics.
-
5.2 Monitoring Hydrolysis by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy, particularly in Attenuated Total Reflectance (ATR) mode, is another effective technique for monitoring the hydrolysis of undecenyltrichlorosilane.
5.2.1 Detailed Experimental Protocol
-
Sample Preparation:
-
Ensure the ATR crystal is clean and dry.
-
Prepare a solution of undecenyltrichlorosilane in a suitable solvent (e.g., anhydrous hexane or toluene).
-
-
FTIR Experiment Setup:
-
Set up the FTIR spectrometer for ATR measurements.
-
Record a background spectrum of the clean ATR crystal.
-
-
Reaction Initiation and Monitoring:
-
Apply a thin film of the undecenyltrichlorosilane solution to the ATR crystal and allow the solvent to evaporate.
-
Introduce a controlled amount of the protic solvent (e.g., by exposing the film to a humid atmosphere or adding a microdroplet of water/alcohol).
-
Immediately begin acquiring a time-series of FTIR spectra.
-
-
Data Analysis:
-
Monitor the disappearance of the Si-Cl stretching band (typically around 600-500 cm⁻¹).
-
Observe the appearance of a broad O-H stretching band from the silanol groups (around 3700-3200 cm⁻¹).
-
Track the formation of Si-O-Si bonds from condensation, which appear as a broad band around 1100-1000 cm⁻¹.
-
By analyzing the changes in the integrated peak areas over time, the kinetics of the hydrolysis and condensation reactions can be determined.
-
The following diagram illustrates a typical experimental workflow for studying the hydrolysis of undecenyltrichlorosilane.
Implications for Researchers and Drug Development Professionals
A thorough understanding of the hydrolytic sensitivity of undecenyltrichlorosilane is crucial for its successful application in research and drug development.
-
Reproducibility: Controlling the hydrolysis conditions, particularly the water content in solvents, is essential for achieving reproducible surface modifications.
-
Quality of Self-Assembled Monolayers: The rate of hydrolysis relative to the rate of surface adsorption and condensation influences the order and defect density of the resulting SAM. Rapid hydrolysis in solution can lead to the formation of polysiloxane aggregates that deposit on the surface, resulting in a disordered film.[1]
-
Surface Functionalization: For applications requiring subsequent chemical modification of the terminal alkene, a well-formed, dense monolayer is critical. Incomplete or poorly formed monolayers can lead to inconsistent surface chemistry.
-
Drug Delivery: When used in the formulation of drug delivery systems, the hydrolytic stability of the silane linkage can influence the release kinetics of the encapsulated drug.
Conclusion
Undecenyltrichlorosilane is a highly reactive molecule whose utility is intrinsically linked to its sensitivity to protic solvents. The hydrolysis of its trichlorosilyl group is a rapid process that initiates the formation of stable siloxane bonds, which are the foundation of its use in surface modification. By understanding the mechanisms of hydrolysis and condensation and by employing rigorous experimental techniques to control and monitor these reactions, researchers can harness the full potential of this versatile molecule. The information and protocols provided in this guide serve as a foundational resource for scientists and professionals seeking to utilize undecenyltrichlorosilane in their research and development endeavors, ultimately enabling the creation of advanced materials and innovative therapeutic solutions.
References
self-assembled monolayer (SAM) formation with 10-undecenyltrichlorosilane
An In-Depth Technical Guide to the Formation of Self-Assembled Monolayers (SAMs) with 10-Undecenyltrichlorosilane
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form a single-molecule-thick layer on a solid substrate.[1][2] They are a cornerstone of surface science and nanotechnology, providing a versatile method for precisely tailoring the chemical and physical properties of interfaces. Among the various molecules used for SAM formation, organosilanes are particularly effective for modifying hydroxylated surfaces like silicon dioxide (native oxide on silicon wafers), glass, quartz, and other metal oxides.[3][4]
This guide focuses on this compound (C₁₁H₂₁Cl₃Si), a bifunctional molecule featuring a trichlorosilyl headgroup for covalent attachment to the substrate and a terminal alkene (vinyl) group.[5][6] This terminal vinyl group serves as a versatile chemical handle, enabling subsequent surface functionalization reactions, such as thiol-ene "click" chemistry or hydrosilylation. This makes this compound an invaluable tool for researchers in materials science and drug development for applications including biosensor fabrication, controlled protein adsorption, and creating patterned surfaces.
Mechanism of SAM Formation
The formation of a stable silane-based SAM is a two-step process involving hydrolysis and condensation. The trichlorosilyl headgroup is highly reactive towards trace amounts of water.[7]
-
Hydrolysis: The process begins with the rapid hydrolysis of the silicon-chloride bonds in the presence of water to form a reactive silanetriol intermediate (R-Si(OH)₃). This water can be present as a thin layer on the substrate surface or as trace amounts in the deposition solvent.[8][9]
-
Condensation: The newly formed silanol groups then condense in two ways:
-
Surface Binding: They react with the hydroxyl groups (-OH) on the substrate surface to form stable, covalent siloxane bonds (Si-O-Substrate).[1][3]
-
Cross-linking: They react with neighboring silanetriol molecules to form a cross-linked polysiloxane network (Si-O-Si) parallel to the substrate. This intermolecular cross-linking enhances the thermal and chemical stability of the monolayer.[1][10]
-
The long undecenyl alkyl chains align and pack together due to van der Waals interactions, contributing to the overall order and density of the monolayer.[2]
Caption: Mechanism of this compound SAM formation.
Experimental Protocol: SAM Formation
This section provides a detailed protocol for forming a this compound SAM on a silicon wafer with a native oxide layer. This protocol can be adapted for other hydroxylated substrates like glass.
Materials and Reagents
-
Substrates (e.g., Silicon wafers, glass slides)
-
This compound (CAS: 17963-29-0)
-
Anhydrous solvent (e.g., Toluene or Hexane)
-
Detergent solution (e.g., 2% Hellmanex III)
-
Acetone (ACS grade or higher)
-
Methanol or Ethanol (ACS grade or higher)
-
Deionized (DI) water (18.2 MΩ·cm)
-
High-purity nitrogen or argon gas
Substrate Cleaning and Activation (Aqueous Method)
Proper substrate cleaning is critical for forming a high-quality, defect-free SAM. The goal is to remove organic and inorganic contaminants and to ensure the surface is fully hydroxylated.
-
Degreasing: Place substrates in a rack and sonicate in a 1-2% aqueous detergent solution for 20 minutes at 50-60 °C.[11]
-
Rinsing: Rinse the substrates thoroughly (10-15 times) with DI water. Ensure no bubbles form, indicating complete detergent removal.[11]
-
Solvent Wash: Sonicate the substrates in acetone for 20 minutes, followed by sonication in methanol for another 20 minutes.[11]
-
Drying: Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110-120 °C for at least 30 minutes to remove residual water.[11][12]
-
Plasma Activation (CRITICAL STEP): Immediately before silanization, treat the substrates with oxygen or air plasma for 5-20 minutes. This step removes final traces of organic contaminants and generates a high density of surface hydroxyl groups, which are the reactive sites for silane attachment.[11]
SAM Deposition (Solution Phase)
This procedure should be performed in a low-humidity environment, such as a nitrogen-filled glovebox, to prevent premature polymerization of the silane in solution.
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene).[12]
-
Immersion: Immediately transfer the plasma-activated substrates into the silanization solution.[11] Ensure the substrates are fully submerged.
-
Self-Assembly: Seal the container and allow the reaction to proceed for 2-24 hours at room temperature. Shorter times may be sufficient, but longer immersion generally leads to a more ordered and densely packed monolayer.[12]
-
Rinsing: After deposition, remove the substrates from the silane solution and rinse them sequentially with fresh anhydrous toluene, followed by ethanol or methanol, to remove any non-covalently bonded (physisorbed) molecules.[12]
-
Final Drying & Curing: Dry the functionalized substrates under a stream of nitrogen gas. For some applications, a final curing step (baking at ~110 °C for 30-60 minutes) can be performed to promote further cross-linking within the monolayer, enhancing its stability.
Caption: Experimental workflow for SAM formation.
Characterization and Quantitative Data
The quality of the formed SAM is typically assessed using a variety of surface-sensitive analytical techniques. The data presented below are typical values for well-formed alkylsilane SAMs on silicon oxide surfaces.
| Parameter | Technique | Typical Value | Description |
| Static Water Contact Angle | Contact Angle Goniometry | 105° - 112° | Measures surface hydrophobicity. A high contact angle indicates a dense, well-ordered monolayer that effectively covers the hydrophilic substrate. |
| Advancing Water Contact Angle | Contact Angle Goniometry | ~110° | The contact angle measured as a liquid front advances over a dry surface. |
| Receding Water Contact Angle | Contact Angle Goniometry | ~100° | The contact angle measured as a liquid front recedes from a wet surface. The difference between advancing and receding angles (hysteresis) indicates surface homogeneity and roughness. |
| Layer Thickness | Ellipsometry | 13 - 16 Å | Provides a precise measurement of the monolayer's thickness, which should correspond to the extended length of the this compound molecule. |
| Surface Chemistry | X-ray Photoelectron Spectroscopy (XPS) | C, O, Si peaks | Confirms the elemental composition of the surface. A high carbon-to-silicon signal ratio confirms the presence of the organic monolayer. |
| Surface Morphology | Atomic Force Microscopy (AFM) | RMS < 0.5 nm | Images the surface topography at the nanoscale. A high-quality SAM should exhibit a smooth, uniform surface with low root-mean-square (RMS) roughness. |
Applications in Research and Drug Development
The terminal vinyl group of a this compound SAM is its most valuable feature for the intended audience. It provides a reactive site for the covalent immobilization of a wide range of molecules, including:
-
Biomolecules: Peptides, proteins, and DNA can be attached to the surface (often after thiol-ene modification) for applications in biosensing, diagnostics, and studying cell-surface interactions.[13]
-
Polymers: Surface-initiated polymerization can be used to grow polymer brushes, creating surfaces with tailored wettability, lubricity, or anti-fouling properties.
-
Small Molecules & Drugs: Covalent attachment of small molecules or drug candidates allows for the creation of high-throughput screening platforms or surfaces for controlled release studies.
This ability to create a stable, well-defined organic layer that can be further functionalized makes this compound a powerful tool for developing advanced materials and biomedical devices.
References
- 1. Self-Assembled Monolayers | [gelest.com]
- 2. youtube.com [youtube.com]
- 3. Silanization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C11H21Cl3Si | CID 4376768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound CAS#: 17963-29-0 [m.chemicalbook.com]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.rutgers.edu [chem.rutgers.edu]
- 11. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 12. benchchem.com [benchchem.com]
- 13. Maleimido-terminated self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trichloro(undec-10-en-1-yl)silane (C11H21Cl3Si)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloro(undec-10-en-1-yl)silane, with the chemical formula C11H21Cl3Si, is a versatile organosilane compound that holds significant promise in the realms of materials science, surface chemistry, and particularly in the strategic design of advanced drug delivery systems. Its unique bifunctional nature, featuring a terminal alkene group and a reactive trichlorosilyl moiety, allows for a dual approach in chemical modifications. The trichlorosilyl group provides a robust anchor to hydroxyl-rich surfaces such as silica, metal oxides, and other biomaterials, while the terminal undecenyl chain offers a readily accessible site for further chemical elaboration through various ole-fin chemistries. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of trichloro(undec-10-en-1-yl)silane, with a special focus on its relevance to the field of drug development.
Molecular Structure and Properties
The molecular structure of trichloro(undec-10-en-1-yl)silane consists of an eleven-carbon aliphatic chain with a terminal double bond and a trichlorosilyl group at the opposite end. This structure imparts a unique combination of reactivity and hydrophobicity.
Table 1: Physicochemical and Spectroscopic Properties of Trichloro(undec-10-en-1-yl)silane
| Property | Value |
| IUPAC Name | trichloro(undec-10-en-1-yl)silane[1] |
| Synonyms | 10-Undecenyltrichlorosilane, Undecenyltrichlorosilane |
| CAS Number | 17963-29-0[1] |
| Molecular Formula | C11H21Cl3Si[1] |
| Molecular Weight | 287.73 g/mol [2] |
| Appearance | Colorless to pale yellow fuming liquid with a pungent odor |
| Boiling Point | 100-102 °C at 0.8 mmHg[1][2] |
| Density | 1.04 g/cm³[1][2] |
| Refractive Index | 1.4605[2] |
| Flash Point | 105 °C[1][2] |
| SMILES | C=CCCCCCCCCC--INVALID-LINK--(Cl)Cl[1] |
| InChI | InChI=1S/C11H21Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2H,1,3-11H2[1] |
| InChIKey | KFFLNZJAHAUGLE-UHFFFAOYSA-N[1] |
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for Trichloro(undec-10-en-1-yl)silane
| Spectroscopy | Predicted Key Signals |
| ¹H NMR | δ (ppm): 5.8 (m, 1H, -CH=CH₂), 4.9 (m, 2H, -CH=CH₂), 2.0 (q, 2H, -CH₂-CH=CH₂), 1.6-1.2 (m, 14H, internal -CH₂- groups), 1.1 (t, 2H, -CH₂-SiCl₃). |
| ¹³C NMR | δ (ppm): 139 (-CH=CH₂), 114 (-CH=CH₂), 34-22 (aliphatic -CH₂- carbons), 15 (-CH₂-SiCl₃). |
| FTIR | ν (cm⁻¹): 3077 (C-H stretch, =CH₂), 2925, 2854 (C-H stretch, aliphatic), 1641 (C=C stretch), 820-800 (Si-Cl stretch), 550-450 (Si-Cl stretch). The Si-Cl stretching bands are typically strong and broad. |
Synthesis
Trichloro(undec-10-en-1-yl)silane is synthesized via the hydrosilylation of 1-undecene with trichlorosilane. This reaction is typically catalyzed by a platinum-based catalyst, such as Karstedt's catalyst or Speier's catalyst. The anti-Markovnikov addition of the Si-H bond across the terminal double bond of 1-undecene is the predominant reaction pathway, yielding the desired terminally silylated product.
Experimental Protocol: Platinum-Catalyzed Hydrosilylation of 1-Undecene
Materials:
-
1-Undecene (freshly distilled)
-
Trichlorosilane (freshly distilled)
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, ~2% Pt)
-
Anhydrous toluene in a sure-seal bottle
-
Standard Schlenk line apparatus
-
Dry, inert atmosphere (argon or nitrogen)
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of argon.
-
Reagent Addition: The flask is charged with 1-undecene (1 equivalent) and anhydrous toluene (to achieve a concentration of approximately 1 M).
-
Catalyst Introduction: Karstedt's catalyst (approximately 10-20 ppm of platinum relative to the alkene) is added to the stirred solution via syringe.
-
Hydrosilylation: Trichlorosilane (1.1 equivalents) is added dropwise to the reaction mixture from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) or ¹H NMR spectroscopy by analyzing aliquots taken from the reaction mixture. The disappearance of the starting alkene and the appearance of the product are tracked.
-
Work-up and Purification: Upon completion of the reaction, the excess trichlorosilane and toluene are removed under reduced pressure. The crude product is then purified by fractional distillation under high vacuum to yield trichloro(undec-10-en-1-yl)silane as a colorless liquid.
Safety Precautions: Trichlorosilane is a corrosive and moisture-sensitive compound that reacts violently with water to release HCl gas. All manipulations should be performed under a dry, inert atmosphere using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The reaction should be conducted in a well-ventilated fume hood.
Applications in Drug Development
The unique chemical architecture of trichloro(undec-10-en-1-yl)silane makes it a valuable tool for the surface modification of materials used in drug delivery systems. The trichlorosilyl group can form stable covalent bonds with surfaces rich in hydroxyl groups, such as silica nanoparticles, titanium dioxide, and glass. This surface anchoring provides a platform for further functionalization via the terminal alkene.
Surface Modification of Nanoparticles
Mesoporous silica nanoparticles (MSNs) are widely investigated as drug carriers due to their high surface area, tunable pore size, and biocompatibility. Surface modification of MSNs with trichloro(undec-10-en-1-yl)silane can impart hydrophobicity and provide a reactive handle for the attachment of targeting ligands, polymers, or other functional molecules. For instance, the terminal alkene can be functionalized through various reactions such as thiol-ene "click" chemistry, hydroboration-oxidation, or epoxidation, allowing for the conjugation of biomolecules.
Bioconjugation and Targeted Delivery
The terminal double bond of surface-immobilized undecenylsilane can be derivatized to introduce functional groups like amines, carboxylic acids, or thiols. These groups can then be used to covalently attach targeting moieties such as antibodies, peptides, or folic acid, enabling the specific delivery of drug-loaded nanoparticles to cancer cells or other diseased tissues. Furthermore, the long alkyl chain can enhance the loading of hydrophobic drugs into the nanoparticulate carrier.
Signaling Pathways and Experimental Workflows
The utility of trichloro(undec-10-en-1-yl)silane in drug development is primarily as a surface modification agent to create functionalized drug delivery vehicles. The following diagrams illustrate the synthesis and a conceptual workflow for its application.
Caption: Synthesis via Platinum-Catalyzed Hydrosilylation.
Caption: Workflow for Nanoparticle-Based Drug Delivery.
Safety and Handling
Trichloro(undec-10-en-1-yl)silane is a reactive and corrosive compound that requires careful handling.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) |
|
| Danger | H314: Causes severe skin burns and eye damage. |
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
This compound reacts violently with water, moisture, and protic solvents, releasing hydrogen chloride gas. It should be stored and handled under a dry, inert atmosphere.
Conclusion
Trichloro(undec-10-en-1-yl)silane is a valuable bifunctional molecule with significant potential in materials science and drug development. Its ability to form robust surface modifications on a variety of substrates, combined with the versatility of its terminal alkene for further chemical functionalization, makes it an important building block for the creation of sophisticated drug delivery systems. The protocols and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge to safely handle and effectively utilize this compound in their research endeavors. As the field of targeted therapeutics continues to advance, the role of such versatile surface-modifying agents is expected to become increasingly crucial.
References
An In-Depth Technical Guide to the Safe Handling of 10-Undecenyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 10-undecenyltrichlorosilane. Due to its reactive and corrosive nature, stringent adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of research and development activities.
Hazard Identification and Classification
This compound is a corrosive and water-reactive substance that requires careful handling in a controlled laboratory environment.[1][2] It reacts with water and moisture in the air to liberate hydrogen chloride (HCl) gas, which is toxic and corrosive.[1][2] The material itself can cause severe skin burns and eye damage.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17963-29-0 | [1][3][4][5] |
| Molecular Formula | C11H21Cl3Si | [4][5] |
| Molecular Weight | 287.73 g/mol | [5][6] |
| Appearance | Transparent liquid | [4] |
| Boiling Point | 100-102°C at 0.8 mmHg | [4] |
| Density | 1.04 g/cm³ | [3][4] |
| Flash Point | 105°C | [3][4] |
| Reactivity | Reacts rapidly with water, moisture, alcohols, and other protic solvents. | [1][3] |
Engineering Controls
To mitigate the risks associated with handling this compound, appropriate engineering controls are mandatory.
-
Fume Hood: All manipulations must be conducted in a well-ventilated chemical fume hood.[7]
-
Inert Atmosphere: Due to its reactivity with moisture, handling and reactions should be performed under a dry, inert atmosphere, such as nitrogen or argon.[1] This is typically achieved using a Schlenk line or a glovebox.
-
Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is essential to prevent contact with and exposure to this compound.
-
Eye and Face Protection: Chemical splash goggles and a face shield are required.[7][8] Contact lenses should not be worn.[2][8]
-
Skin Protection: A flame-retardant lab coat and chemically resistant clothing are necessary to prevent skin contact.
-
Hand Protection: Wear neoprene or nitrile rubber gloves.[9] Ensure gloves are properly fitted and inspected before use.
-
Respiratory Protection: For situations where inhalation exposure may occur, a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended.[1] For emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[7]
Caption: Hierarchy of Personal Protective Equipment (PPE).
Storage and Handling
Proper storage and handling procedures are crucial to maintain the stability and integrity of this compound and to prevent hazardous situations.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7] Keep containers tightly closed under a dry, inert atmosphere.[1][7] The storage area should be a designated corrosives area.[10]
-
Incompatible Materials: Avoid contact with acids, alcohols, oxidizing agents, and water.[1]
-
General Handling: Use spark-proof tools and explosion-proof equipment.[7] Ground and bond containers and receiving equipment to prevent static discharge.[7] Avoid breathing vapors or mists.[1][7]
Detailed Experimental Protocols
The following protocols provide a detailed methodology for common laboratory manipulations involving this compound. These procedures are based on standard techniques for handling air- and moisture-sensitive reagents.
Preparation of Glassware and Workspace
-
Glassware: All glassware must be thoroughly dried in an oven (e.g., 125°C overnight) to remove any adsorbed moisture.[11][12] Allow the glassware to cool to room temperature in a desiccator or under a stream of dry inert gas.
-
Workspace: Ensure the fume hood is clean and free of clutter. Assemble all necessary equipment, including the Schlenk line, inert gas source, reaction vessel, syringes, and needles.
-
Inert Atmosphere: Assemble the reaction apparatus and connect it to the Schlenk line. Purge the system with a dry inert gas (nitrogen or argon) for at least 10-15 minutes to remove air and moisture. This is typically done by performing several vacuum/inert gas backfill cycles.
Transfer of this compound
For small volumes (<50 mL), a syringe transfer is appropriate. For larger volumes, the cannula transfer method is recommended. [13]
Syringe Transfer:
-
Prepare the Syringe: Dry the syringe and needle in an oven and cool under a stream of inert gas.[11][12] Flush the syringe with dry inert gas at least 10 times.[12]
-
Pressurize the Reagent Bottle: Puncture the septum of the this compound bottle with a needle connected to the inert gas line. Introduce a slight positive pressure of inert gas.
-
Withdraw the Reagent: Insert the prepared syringe needle through the septum and into the liquid. Withdraw the desired volume of the reagent. It is advisable to withdraw a small amount of inert gas into the syringe after the liquid to create a gas bubble that prevents the reagent from dripping from the needle.
-
Transfer to Reaction Vessel: Puncture the septum of the reaction vessel with the syringe needle and slowly add the reagent to the reaction mixture.
-
Clean the Syringe: Immediately after transfer, rinse the syringe and needle with a dry, inert solvent (e.g., anhydrous toluene or hexane) and then quench the residual reagent in the rinse solvent as described in the quenching protocol.
Cannula (Double-Tipped Needle) Transfer:
-
Prepare the Cannula: Dry the double-tipped needle in an oven and cool under a stream of inert gas.
-
Pressurize the Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to the inert gas line to create a slight positive pressure.
-
Initiate the Transfer: Puncture the septum of the reagent bottle with one end of the cannula, ensuring the tip is below the liquid level. Puncture the septum of the receiving flask with the other end of the cannula.
-
Vent the Receiving Flask: To facilitate the transfer, insert a needle connected to a bubbler into the septum of the receiving flask to vent the displaced inert gas.
-
Control the Flow: The transfer will begin due to the pressure difference. The rate can be controlled by adjusting the inert gas pressure in the reagent bottle or by adjusting the depth of the cannula in the liquid.
-
Complete the Transfer: Once the desired volume has been transferred, remove the cannula from the receiving flask first, and then from the reagent bottle.
-
Clean the Cannula: Immediately flush the cannula with a dry, inert solvent and quench the residual reagent.
Setting up a Reaction
-
Initial Setup: Assemble the dry reaction flask with a magnetic stir bar, condenser (if necessary), and a septum-inlet for reagent addition. Purge the entire apparatus with inert gas.
-
Addition of Reagents:
-
Solvents: Add anhydrous solvents via syringe or cannula transfer.
-
Solid Reagents: If a solid reagent is air-sensitive, it should be added in a glovebox or under a positive flow of inert gas.
-
Liquid Reagents: Add this compound and other liquid reagents via syringe or cannula as described above.
-
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Use a bubbler to monitor the gas flow.
Quenching Protocol
Residual this compound in reaction mixtures or on equipment must be safely quenched before cleaning or disposal.
-
Cool the Mixture: Cool the reaction mixture or the vessel containing the residual chemical in an ice bath.
-
Dilute with an Inert Solvent: Dilute the mixture with a high-boiling point, inert solvent such as toluene or hexane. This helps to dissipate the heat generated during quenching.
-
Slow Addition of a Quenching Agent: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise.[14][15] The reaction is exothermic and will produce HCl gas, so a slow addition rate and efficient cooling are essential.
-
Complete the Quench: Once the initial vigorous reaction has subsided, slowly add a more reactive alcohol, such as ethanol or methanol, to ensure all the chlorosilane has reacted.[15]
-
Final Hydrolysis: After the reaction with alcohol is complete, cautiously add water dropwise to hydrolyze any remaining reactive species.[14]
-
Neutralization: Neutralize the acidic mixture with a base, such as sodium bicarbonate solution, until the pH is neutral.[14] The neutralized mixture can then be prepared for proper waste disposal.
Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action is required.
-
Evacuation: Evacuate all non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Ignition Sources: Eliminate all sources of ignition.[7]
-
Containment: For small spills, absorb the material with a non-combustible, inert absorbent such as dry sand or vermiculite. Do not use combustible materials like paper towels.[13]
-
Cleanup: Using spark-proof tools, collect the absorbed material into a suitable, closed container for disposal.[7][16] Do not add water to the spilled material.[2][17]
-
Large Spills: For large spills, contact your institution's emergency response team immediately.
Caption: Spill Response Workflow for this compound.
Waste Disposal
All waste containing this compound, including quenched reaction mixtures and contaminated materials, must be disposed of as hazardous waste.[13]
-
Labeling: Clearly label the waste container with its contents.
-
Segregation: Do not mix chlorosilane waste with other incompatible waste streams.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.
First Aid Measures
Immediate medical attention is required in all cases of exposure.
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with large amounts of water for at least 15 minutes.[10] Seek immediate medical attention.
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[10] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for comprehensive safety training and adherence to all applicable regulations and institutional protocols. Always consult the Safety Data Sheet (SDS) for this compound before use.
References
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 2. globalsilicones.org [globalsilicones.org]
- 3. michael-smith-engineers.co.uk [michael-smith-engineers.co.uk]
- 4. northridgepumps.com [northridgepumps.com]
- 5. scribd.com [scribd.com]
- 6. files.upei.ca [files.upei.ca]
- 7. research.unl.edu [research.unl.edu]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. arpon.com.tr [arpon.com.tr]
- 10. hscpoly.com [hscpoly.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. web.mit.edu [web.mit.edu]
- 13. research.wayne.edu [research.wayne.edu]
- 14. kgroup.du.edu [kgroup.du.edu]
- 15. epfl.ch [epfl.ch]
- 16. m.youtube.com [m.youtube.com]
- 17. CHLOROSILANES, TOXIC, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Solubility of 10-Undecenyltrichlorosilane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 10-undecenyltrichlorosilane in common organic solvents. Due to the compound's reactive nature, this document emphasizes safe handling protocols and the chemical principles governing its solubility.
Core Concepts: Reactivity Dictates Solubility
This compound (C₁₁H₂₁Cl₃Si) is a bifunctional molecule featuring a terminal alkene group and a trichlorosilyl headgroup.[1] The latter is highly susceptible to hydrolysis. Contact with protic substances, including water, alcohols, and even atmospheric moisture, leads to a rapid and exothermic reaction that produces hydrochloric acid (HCl) and silanols, which can then condense to form polysiloxanes.[2][3][4][5][6] This inherent reactivity is the primary factor to consider when selecting a solvent.
Key Principle: Solvents for this compound must be aprotic and anhydrous to prevent degradation of the compound.
Solubility Profile
Quantitative solubility data for this compound is not extensively published. However, based on its chemical structure—a long aliphatic chain and a nonpolar character apart from the reactive silyl headgroup—and the general principle of "like dissolves like," its solubility can be inferred. The compound is expected to be miscible with or highly soluble in a variety of anhydrous, non-polar, and polar aprotic organic solvents.
Below is a summary of expected solubility characteristics.
| Solvent Class | Solvent Example | Expected Solubility | Rationale & Remarks |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Miscible / Freely Soluble | Non-polar nature is highly compatible with the undecenyl chain. These are excellent choices for creating a non-reactive environment. |
| Aromatic Hydrocarbons | Toluene, Xylene | Miscible / Freely Soluble | Non-polar aromatic solvents are also highly compatible and are common solvents for silane chemistry. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble / Miscible | Polar aprotic nature. Solvents must be rigorously dried, as ethers can absorb water. Peroxide formation in aged ethers should also be considered. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble / Miscible | Good compatibility. Must be anhydrous. Note that trace amounts of acid stabilizers in some grades of chloroform could potentially interact with the silane. |
| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Likely Soluble | While likely soluble, these solvents are more challenging to render completely anhydrous and are generally less preferred than hydrocarbons or ethers unless required for a specific application. |
| Protic Solvents | Water, Methanol, Ethanol, Acetic Acid | Reactive / Insoluble | Reacts violently to form HCl and polysiloxanes.[2][3][4] These solvents are incompatible and must be avoided. |
Experimental Protocol for Solubility Determination
Determining the solubility of this compound requires stringent anhydrous conditions. The following protocol outlines a safe and effective method for qualitative and quantitative assessment.
Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specific temperature (e.g., room temperature).
Materials:
-
This compound (purity ≥ 95%)
-
Anhydrous organic solvent (e.g., hexane, toluene, THF, stored over molecular sieves)
-
Dry glassware (e.g., vials with PTFE-lined caps, graduated cylinders, syringes), oven-dried at >120°C for several hours and cooled in a desiccator.
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Magnetic stirrer and stir bars
-
Analytical balance
Methodology:
-
Preparation of Anhydrous Environment:
-
All glassware must be thoroughly dried in an oven and cooled under vacuum or in a desiccator immediately before use.
-
Conduct all manipulations under a steady stream of inert gas (e.g., in a glovebox or using a Schlenk line) to exclude atmospheric moisture.
-
-
Qualitative Solubility Test (Screening):
-
Place a small, oven-dried magnetic stir bar into a dry vial.
-
Under inert gas, add approximately 1 mL of the anhydrous solvent to the vial.
-
Using a dry syringe, add a single drop (approx. 20-30 µL) of this compound to the solvent while stirring.
-
Observe for miscibility. If the drop dissolves completely to form a clear, homogeneous solution, it is considered soluble/miscible. If it forms an emulsion, a second layer, or a precipitate, it is immiscible or poorly soluble. The evolution of fumes (HCl) indicates a reaction with residual moisture.
-
-
Quantitative Solubility Determination (Saturation Method):
-
Accurately weigh a dry vial.
-
Add a precise volume (e.g., 5.0 mL) of the anhydrous solvent to the vial under an inert atmosphere.
-
While stirring, add small, known volumes of this compound dropwise via a microliter syringe.
-
Continue adding the silane until the solution becomes persistently cloudy or a separate liquid phase is observed, indicating saturation.
-
Record the total volume of silane added.
-
Calculate the solubility using the density of this compound (approx. 1.04 g/cm³).[2][7]
-
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
The compound is corrosive and causes severe skin burns and eye damage.[1][3] Avoid all contact.
-
Have an appropriate quenching agent (e.g., sodium bicarbonate solution) and spill kit ready. Do not use water to extinguish fires involving this compound; use foam, carbon dioxide, or dry chemical extinguishers.[3]
Visual Logic and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the decision-making process for solvent selection and the experimental workflow.
Caption: Solvent selection workflow for this compound.
Caption: Experimental workflow for solubility determination.
References
- 1. This compound | C11H21Cl3Si | CID 4376768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 17963-29-0 [m.chemicalbook.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 17963-29-0 [chemicalbook.com]
- 6. This compound | 17963-29-0 [amp.chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Theoretical Modeling of 10-Undecenyltrichlorosilane Surface Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of 10-undecenyltrichlorosilane (UTS) surface binding, a critical process for the functionalization of surfaces in various scientific and biomedical applications. This document details the computational and experimental methodologies used to understand and characterize the formation of UTS self-assembled monolayers (SAMs) on silicon-based substrates.
Introduction to this compound Surface Chemistry
This compound is an organosilane coupling agent widely used to form robust, covalently bound organic monolayers on hydroxylated surfaces such as silicon oxide. The terminal undecenyl group provides a versatile platform for further chemical modifications, making UTS a key molecule in the development of biosensors, drug delivery systems, and biocompatible coatings. The formation of a well-ordered SAM is governed by the hydrolysis of the trichlorosilyl headgroup, followed by condensation and covalent bonding to the surface and adjacent molecules.
Theoretical modeling, through methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offers invaluable insights into the thermodynamics and kinetics of the binding process at an atomic level. These computational approaches, when validated by experimental data, provide a powerful toolkit for optimizing surface functionalization protocols.
Theoretical Modeling of UTS Surface Binding
The interaction of UTS with a silicon oxide surface is a complex process involving several stages, each amenable to theoretical investigation.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of UTS surface binding, DFT calculations are instrumental in determining:
-
Binding Energies: The strength of the covalent bond formed between the silanol headgroup of hydrolyzed UTS and the surface hydroxyl groups.
-
Bond Lengths and Angles: The precise geometry of the UTS molecule upon adsorption and bonding to the substrate.
-
Reaction Energetics: The energy landscape of the hydrolysis and condensation reactions, identifying reaction barriers and stable intermediates.
While specific DFT data for this compound is not abundant in publicly accessible literature, calculations on similar organosilanes provide valuable benchmarks. For instance, DFT has been used to predict the exothermic nature of the covalent binding of organosilanes to silica surfaces, with binding energies on the order of several electron volts (eV), indicating the formation of strong, stable bonds[1][2].
Molecular Dynamics (MD) Simulations
MD simulations are a powerful tool for studying the dynamic behavior of molecules and materials. For UTS SAMs, MD simulations can provide insights into:
-
SAM Structure and Ordering: The arrangement of UTS molecules on the surface, including tilt angle, orientation, and packing density.
-
Solvent Effects: The role of the solvent in the self-assembly process.
-
Mechanical Properties: The stability and response of the SAM to external forces.
MD simulations of generic hydrophobic self-assembled monolayers have shown that the equilibrium tilt angle of the alkyl chains with respect to the surface normal is typically around 30 degrees[3]. This tilt is a result of the balance between the van der Waals interactions between the alkyl chains and the steric hindrance of the headgroups.
Data Presentation
The following table summarizes representative quantitative data obtained from theoretical and experimental studies of organosilane SAMs. It is important to note that specific data for this compound is limited, and the values presented here are for analogous systems to provide a frame of reference.
| Parameter | Value | Method | Molecule | Reference |
| Tilt Angle (θ) | 30.0 ± 2.3° | MD Simulation | Hydrophobic SAM | [3] |
| Binding Energy | ~3.96–4.13 eV | DFT Calculation | Graphene on a-SiO2 | [1] |
Note: The binding energy value is for a different system but illustrates the typical strength of covalent bonds to silica surfaces predicted by DFT.
Reaction Mechanism: Hydrolysis and Condensation
The formation of a UTS SAM on a hydroxylated silicon surface proceeds through a two-step mechanism: hydrolysis and condensation.
-
Hydrolysis: The trichlorosilyl headgroup of the UTS molecule rapidly reacts with trace amounts of water present in the solvent or on the substrate surface. This reaction replaces the chlorine atoms with hydroxyl groups, forming a silanetriol intermediate.
-
Condensation: The silanetriol molecules then condense with the hydroxyl groups on the silicon oxide surface, forming stable Si-O-Si covalent bonds. Additionally, lateral condensation between adjacent silanetriol molecules can occur, leading to a cross-linked, polymeric network.
The following diagram illustrates the key steps in the hydrolysis and condensation process of a generic trichlorosilane.
Caption: Hydrolysis and condensation of this compound on a hydroxylated surface.
Experimental Protocols
The theoretical models of UTS surface binding are validated and complemented by a suite of surface-sensitive experimental techniques. Detailed protocols for these key experiments are provided below.
Preparation of UTS Self-Assembled Monolayer
This protocol describes the formation of a UTS SAM on a silicon wafer with a native oxide layer.
Materials:
-
Silicon wafers
-
This compound (UTS)
-
Anhydrous toluene
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Cut silicon wafers to the desired size.
-
Immerse the wafers in piranha solution for 15 minutes to remove organic contaminants and create a hydrophilic, hydroxylated surface.
-
Rinse the wafers thoroughly with copious amounts of DI water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
SAM Deposition:
-
Prepare a 1-10 mM solution of UTS in anhydrous toluene in a glovebox or under an inert atmosphere to minimize premature hydrolysis.
-
Immerse the cleaned and dried silicon wafers in the UTS solution.
-
Allow the self-assembly to proceed for 2-24 hours at room temperature.
-
Remove the wafers from the solution and rinse them with fresh anhydrous toluene to remove any physisorbed molecules.
-
Dry the wafers under a stream of nitrogen gas.
-
(Optional) Cure the SAMs by baking at 120°C for 30 minutes to promote further cross-linking.
-
Contact Angle Goniometry
This technique measures the contact angle of a liquid droplet on the SAM surface, providing information about the surface energy and hydrophobicity.
Equipment:
-
Contact angle goniometer with a high-resolution camera and dispensing system.
Procedure:
-
Place the UTS-modified silicon wafer on the sample stage of the goniometer.
-
Dispense a small droplet (typically 2-5 µL) of DI water onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Repeat the measurement at multiple locations on the surface to ensure statistical relevance.
Atomic Force Microscopy (AFM)
AFM provides high-resolution topographical images of the SAM surface, allowing for the assessment of monolayer uniformity, domain formation, and the presence of defects.
Equipment:
-
Atomic Force Microscope
-
AFM probes suitable for tapping mode imaging in air.
Procedure:
-
Mount the UTS-modified silicon wafer onto an AFM sample puck using double-sided adhesive.
-
Install an appropriate AFM cantilever into the probe holder.
-
Load the sample into the AFM.
-
Engage the AFM tip onto the sample surface in tapping mode to minimize sample damage.
-
Optimize the imaging parameters (scan size, scan rate, setpoint amplitude, and gains) to obtain a high-quality image.
-
Acquire topographical and phase images of the SAM surface.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of the surface.
Equipment:
-
X-ray Photoelectron Spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.
Procedure:
-
Mount the UTS-modified silicon wafer onto the XPS sample holder.
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the spectrometer.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, Si 2p).
-
Perform peak fitting and analysis of the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements. For example, the Si 2p spectrum can be deconvoluted to distinguish between silicon in the underlying substrate (Si-Si) and silicon in the SAM (Si-O-C).
Ellipsometry
Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.
Equipment:
-
Spectroscopic ellipsometer.
Procedure:
-
Measure the optical properties (Ψ and Δ) of the bare silicon substrate before SAM deposition.
-
Model the substrate to determine the thickness of the native oxide layer.
-
Place the UTS-modified silicon wafer on the ellipsometer stage.
-
Measure the change in Ψ and Δ after SAM formation over a range of wavelengths and angles of incidence.
-
Model the surface as a multi-layer system (silicon substrate, silicon oxide layer, and UTS monolayer).
-
Fit the experimental data to the model to determine the thickness of the UTS SAM.
Logical Workflow for Theoretical and Experimental Characterization
The following diagram illustrates the synergistic relationship between theoretical modeling and experimental validation in the study of UTS surface binding.
References
Methodological & Application
Surface Modification of Silicon Wafers with 10-Undecenyltrichlorosilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the surface modification of silicon wafers with 10-undecenyltrichlorosilane, creating a vinyl-terminated self-assembled monolayer (SAM). This functionalized surface is a versatile platform for the subsequent covalent immobilization of biomolecules, polymers, and other moieties, making it highly valuable in biosensor fabrication, drug delivery systems, and cell adhesion studies.
Overview of Surface Modification
The surface modification process involves the covalent attachment of this compound to the hydroxylated surface of a silicon wafer. The trichlorosilyl group reacts with the surface silanol groups (Si-OH) to form stable siloxane bonds (Si-O-Si). The undecenyl group presents a terminal carbon-carbon double bond, which serves as a reactive handle for further chemical transformations.
This protocol covers two primary methods for the deposition of the this compound SAM: solution-phase deposition and vapor-phase deposition. Both methods, when performed correctly, yield a dense, uniform monolayer.
Data Presentation
Successful formation of a this compound SAM can be verified by a significant change in the surface properties of the silicon wafer. The following table summarizes typical quantitative data obtained from various surface analysis techniques before and after modification.
| Parameter | Before Modification (Clean SiO₂) | After Modification (this compound SAM) | Characterization Technique |
| Water Contact Angle | < 15° | 95° - 110° | Goniometry |
| Ellipsometric Thickness | Native Oxide (~1-2 nm) | ~1.5 - 2.0 nm (Monolayer) | Ellipsometry |
| Surface Roughness (RMS) | < 0.5 nm | < 0.8 nm | Atomic Force Microscopy (AFM) |
| XPS Elemental Composition (Atomic %) | Si, O | Si, O, C | X-ray Photoelectron Spectroscopy (XPS) |
| High-Resolution XPS (C 1s) | Adventitious Carbon (~284.8 eV) | Aliphatic Carbon (~285.0 eV), C=C (~284.5 eV) | X-ray Photoelectron Spectroscopy (XPS) |
| High-Resolution XPS (Si 2p) | Si-O (~103.3 eV), Si (99.3 eV) | Si-O (~103.3 eV), Si-C (~101.5 eV), Si (99.3 eV) | X-ray Photoelectron Spectroscopy (XPS) |
Experimental Protocols
Materials and Reagents
-
Silicon wafers (prime grade, <100> or <111> orientation)
-
This compound (≥95% purity)
-
Anhydrous Toluene (or other anhydrous organic solvent like hexadecane)
-
Sulfuric Acid (H₂SO₄, 98%)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Acetone (ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
Nitrogen gas (high purity)
Pre-Silanization Wafer Cleaning (Hydroxylation)
A pristine, hydroxylated silicon surface is critical for the formation of a high-quality SAM. The following "Piranha" cleaning protocol is highly effective.
Safety Precaution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always handle it inside a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Never store Piranha solution in a sealed container.
-
Place silicon wafers in a clean glass container.
-
In a separate glass beaker, carefully and slowly add 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. The solution will become very hot.
-
Immerse the silicon wafers in the hot Piranha solution for 30-60 minutes.
-
Carefully remove the wafers and rinse them extensively with DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
Use the cleaned, hydroxylated wafers immediately for the silanization step to prevent atmospheric contamination.
Solution-Phase Deposition Protocol
-
Work in a glove box or under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene.
-
Place the freshly cleaned and dried silicon wafers in the silanization solution. Ensure the entire surface of the wafers is submerged.
-
Allow the reaction to proceed for 2-4 hours at room temperature. For a denser monolayer, the reaction time can be extended up to 24 hours.
-
After the immersion, remove the wafers from the solution and rinse them sequentially with fresh anhydrous toluene, followed by isopropanol, and finally acetone.
-
Sonicate the wafers in anhydrous toluene for 5 minutes to remove any physisorbed silane molecules.
-
Dry the wafers with a stream of nitrogen gas.
-
Cure the silanized wafers in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
Vapor-Phase Deposition Protocol
Vapor-phase deposition can provide highly uniform monolayers and is suitable for substrates with complex geometries.
-
Place the freshly cleaned and dried silicon wafers in a vacuum desiccator or a dedicated chemical vapor deposition (CVD) chamber.
-
In a small, open container (e.g., a glass vial), place a small amount (e.g., 50-100 µL) of this compound. Place this container inside the desiccator or CVD chamber, ensuring it does not touch the wafers.
-
Evacuate the chamber to a pressure of <1 Torr.[1]
-
The deposition can be carried out at room temperature for 4-24 hours.[1] Alternatively, the process can be accelerated by heating the chamber to 50-120°C for 2-4 hours.[2]
-
After the deposition period, vent the chamber with dry nitrogen gas.
-
Remove the wafers and sonicate them in anhydrous toluene for 5 minutes to remove any physisorbed silane.
-
Dry the wafers with a stream of nitrogen gas.
-
Cure the wafers in an oven at 110-120°C for 30-60 minutes.
Visualization of Protocols and Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for the surface modification of silicon wafers with this compound.
Caption: Workflow for silicon wafer surface modification.
Chemical Reaction Pathway
The following diagram illustrates the chemical reaction of this compound with a hydroxylated silicon surface.
Caption: Reaction of this compound with a silicon surface.
Logical Relationship of SAM Formation
This diagram shows the logical steps involved in the formation of the self-assembled monolayer.
References
Application Notes and Protocols for Biosensor Fabrication using 10-undecenyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of biological recognition elements onto a transducer surface is a critical step in the development of sensitive, specific, and reliable biosensors. 10-undecenyltrichlorosilane (UTC) is a versatile organosilane linker that enables robust covalent attachment of biomolecules to silicon-based substrates, such as silicon dioxide (SiO₂), glass, and quartz. UTC forms a well-ordered and stable self-assembled monolayer (SAM) with a terminal vinyl group. This vinyl functionality provides a reactive handle for a variety of subsequent chemical modifications, allowing for the tailored immobilization of antibodies, enzymes, nucleic acids, and other bioreceptors.
These application notes provide a comprehensive guide to the use of this compound for the fabrication of high-performance biosensors. Detailed protocols for substrate preparation, SAM formation, and two powerful methods for vinyl group functionalization—Thiol-Ene "Click" Chemistry and Hydroboration-Oxidation—are presented.
Key Experimental Workflow
The overall process for biosensor fabrication using this compound can be broken down into four main stages:
-
Substrate Preparation: Cleaning and hydroxylation of the silicon-based surface to ensure a high density of reactive silanol groups.
-
Surface Silanization: Formation of a vinyl-terminated SAM using this compound.
-
SAM Functionalization: Chemical modification of the terminal vinyl groups to introduce functionalities suitable for biomolecule conjugation.
-
Biomolecule Immobilization & Finalization: Covalent attachment of the bioreceptor, followed by blocking of non-specific binding sites.
Data Presentation: Surface Characterization
Quantitative analysis at each step of the surface modification process is crucial for ensuring successful and reproducible biosensor fabrication. Contact angle goniometry is a simple yet powerful technique to monitor changes in surface wettability, which reflects the changes in surface chemistry.
| Fabrication Step | Expected Water Contact Angle (θ) | Rationale |
| 1. Cleaned and Hydroxylated SiO₂ Substrate | < 20° | The surface is highly hydrophilic due to the high density of silanol (-OH) groups.[1][2] |
| 2. After this compound SAM Formation | 105° - 115° | The hydrophobic undecyl chains of the SAM are oriented outwards, leading to a significant increase in hydrophobicity. |
| 3a. After Thiol-Ene reaction with a hydrophilic thiol | 60° - 80° | The addition of a polar thiol-containing molecule (e.g., one with a terminal -OH or -COOH group) increases the surface hydrophilicity. The final contact angle will depend on the nature of the attached molecule. |
| 3b. After Hydroboration-Oxidation | 70° - 90° | The conversion of the terminal vinyl group to a primary alcohol (-OH) increases the surface polarity and hydrophilicity, thus decreasing the water contact angle. |
| 4. After Biomolecule (e.g., Antibody) Immobilization | 50° - 70° | The presence of the protein layer, which is generally more hydrophilic than the functionalized SAM, further reduces the water contact angle. The exact value will depend on the specific protein and its surface density. |
| 5. After Blocking with BSA or PEG | 40° - 60° | The blocking agent covers the remaining reactive sites and creates a more hydrophilic surface, further reducing the contact angle and minimizing non-specific binding. |
Experimental Protocols
Note: All procedures involving this compound must be carried out in a moisture-free environment (e.g., in a glovebox or under an inert atmosphere like argon or nitrogen) as the trichlorosilyl group is highly reactive with water. All glassware should be oven-dried and cooled under an inert atmosphere before use. Anhydrous solvents are required.
Protocol 1: Substrate Preparation (Cleaning and Hydroxylation)
-
Piranha Solution Cleaning (Caution: Piranha solution is extremely corrosive and explosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment).
-
Prepare Piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄).
-
Immerse the silicon-based substrates in the Piranha solution for 15-30 minutes.
-
Rinse the substrates thoroughly with copious amounts of deionized (DI) water.
-
Dry the substrates with a stream of dry nitrogen gas.
-
-
UV/Ozone Treatment (Alternative to Piranha):
-
Place the substrates in a UV/Ozone cleaner for 15-20 minutes. This process removes organic contaminants and generates a hydroxylated surface.
-
Protocol 2: Formation of this compound SAM
-
Prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene or hexane.
-
Immerse the cleaned and dried substrates in the silane solution for 1-2 hours at room temperature.
-
After immersion, rinse the substrates with the anhydrous solvent (e.g., toluene) to remove any physisorbed silane molecules.
-
Cure the substrates by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent siloxane bonds to the surface and cross-linking within the monolayer.
-
Sonicate the substrates briefly in the anhydrous solvent to remove any remaining unbound silanes and then dry with a stream of dry nitrogen.
Protocol 3: Functionalization of the Vinyl-Terminated SAM
Two common and effective methods to functionalize the terminal vinyl group are presented below.
This method utilizes a radical-mediated addition of a thiol to the terminal alkene, which is highly efficient and proceeds under mild conditions.
-
Preparation of Thiol Solution:
-
Prepare a 10-50 mM solution of a bifunctional thiol linker in a suitable solvent (e.g., ethanol, isopropanol). The choice of linker depends on the desired terminal group. For example:
-
To introduce amine groups: use 2-aminoethanethiol.
-
To introduce carboxylic acid groups: use 3-mercaptopropionic acid.
-
-
Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), to the thiol solution at a concentration of 1-5 mol% relative to the thiol.
-
-
Thiol-Ene Reaction:
-
Immerse the vinyl-terminated substrates in the thiol/photoinitiator solution.
-
Expose the substrates to UV light (e.g., 254 nm or 365 nm) for 15-60 minutes. The optimal exposure time will depend on the UV lamp intensity and the specific reactants.
-
After the reaction, rinse the substrates thoroughly with the solvent used for the reaction, followed by DI water, and dry with nitrogen.
-
This two-step reaction converts the terminal alkene into a primary alcohol, providing a hydroxyl group for further functionalization or direct immobilization.
-
Hydroboration:
-
In an inert atmosphere, immerse the vinyl-terminated substrates in a solution of a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), in anhydrous THF for 1-3 hours at room temperature.[3][4]
-
After the reaction, rinse the substrates with anhydrous THF to remove excess borane reagent.[4]
-
-
Oxidation:
-
Prepare an oxidizing solution by adding hydrogen peroxide (30% H₂O₂) to an aqueous solution of sodium hydroxide (e.g., 3 M NaOH). (Caution: This mixture can be highly reactive).
-
Immerse the hydroborated substrates in the oxidizing solution for 15-30 minutes at room temperature.[4]
-
Rinse the substrates thoroughly with DI water and dry with a stream of nitrogen.
-
Protocol 4: Biomolecule Immobilization and Finalization
This protocol assumes the introduction of amine or carboxyl groups in the functionalization step.
-
Activation of Carboxyl Groups (if the SAM is carboxyl-terminated):
-
Immerse the carboxyl-terminated substrate in a freshly prepared aqueous solution of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 15-30 minutes at room temperature.
-
Rinse with DI water and immediately proceed to the next step.
-
-
Immobilization of Amine-Containing Biomolecules (e.g., Antibodies):
-
Prepare a solution of the biomolecule (e.g., 10-100 µg/mL antibody) in a suitable buffer (e.g., PBS pH 7.4).
-
Deposit the biomolecule solution onto the activated carboxyl-terminated surface (or an amine-terminated surface if using a homobifunctional crosslinker like glutaraldehyde) and incubate in a humid chamber for 1-2 hours at room temperature or overnight at 4°C.
-
-
Blocking of Non-Specific Binding Sites:
-
Rinse the surface with the immobilization buffer.
-
Immerse the substrate in a blocking solution, such as 1% bovine serum albumin (BSA) in PBS or a 1 mg/mL solution of polyethylene glycol (PEG), for 30-60 minutes to passivate any remaining active sites and reduce non-specific adsorption.
-
Rinse with DI water and dry with nitrogen. The biosensor is now ready for use.
-
Case Study: A Representative Biosensor Performance
The following table summarizes typical performance characteristics for an electrochemical immunosensor fabricated using a this compound-based surface functionalization strategy. This data is illustrative and the actual performance will depend on the specific analyte, bioreceptor, and detection method.
| Parameter | Typical Value | Definition |
| Analyte | Human Chorionic Gonadotropin (hCG) | The target molecule to be detected. |
| Bioreceptor | Anti-hCG Monoclonal Antibody | The biological molecule immobilized on the surface that specifically binds to the analyte. |
| Detection Method | Electrochemical Impedance Spectroscopy (EIS) | The technique used to transduce the binding event into a measurable signal. |
| Limit of Detection (LOD) | 0.03 - 0.1 ng/mL | The lowest concentration of the analyte that can be reliably distinguished from a blank sample, typically calculated as 3 times the standard deviation of the blank signal divided by the sensitivity.[5] |
| Sensitivity | Varies (e.g., kΩ/(ng/mL)) | The slope of the calibration curve (signal response vs. analyte concentration) in the linear range. It represents the change in signal per unit change in analyte concentration.[5][6] |
| Dynamic Range | 0.1 - 100 ng/mL | The range of analyte concentrations over which the biosensor provides a quantifiable and reproducible response. |
| Specificity | High | The ability of the biosensor to detect the target analyte in the presence of other, potentially interfering, molecules. This is primarily determined by the specificity of the bioreceptor. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Critical overview on the application of sensors and biosensors for clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Nanoparticles with 10-Undecenyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of advanced materials for a wide range of applications, including drug delivery, diagnostics, and bio-imaging. Surface modification with organosilanes allows for the precise tuning of nanoparticle properties, such as hydrophobicity, stability, and biocompatibility. 10-Undecenyltrichlorosilane is a versatile organosilane that forms a self-assembled monolayer (SAM) on hydroxylated surfaces, presenting a terminal alkene group. This terminal double bond serves as a reactive handle for a variety of subsequent chemical modifications, most notably "click" chemistry reactions like thiol-ene coupling. This allows for the covalent attachment of a wide array of molecules, including targeting ligands, therapeutic agents, and imaging probes, making it a valuable tool for researchers in drug development and materials science.
This document provides detailed application notes and experimental protocols for the functionalization of silica and iron oxide nanoparticles with this compound.
Principle of the Method
The functionalization process is based on the silanization reaction between the trichlorosilyl group of this compound and the hydroxyl groups present on the surface of inorganic nanoparticles like silica (SiO₂) and iron oxide (Fe₃O₄). The reaction proceeds through the hydrolysis of the chlorosilane in the presence of trace amounts of water to form reactive silanol groups. These silanols then condense with the surface hydroxyls of the nanoparticles, forming stable siloxane (Si-O-Si or Fe-O-Si) bonds. This process results in a covalent coating of the nanoparticle with a monolayer of undecenyl groups, creating a surface rich in reactive carbon-carbon double bonds.
Data Presentation: Physicochemical Characterization
The successful functionalization of nanoparticles with this compound can be confirmed by a variety of characterization techniques. The following tables summarize typical quantitative data obtained before and after surface modification.
Table 1: Characterization of this compound Functionalized Silica Nanoparticles
| Parameter | Unmodified Silica Nanoparticles | This compound Functionalized Silica Nanoparticles |
| Hydrodynamic Diameter (DLS) | 100 ± 5 nm | 105 ± 7 nm |
| Polydispersity Index (PDI) | 0.15 | 0.18 |
| Zeta Potential (pH 7.4) | -25 ± 3 mV | -15 ± 4 mV |
| Surface Elemental Composition (XPS) - Carbon (at.%) | < 1% | 15-25% |
| Surface Elemental Composition (XPS) - Silicon (at.%) | 30-35% | 20-25% |
| Water Contact Angle (on a functionalized silicon wafer) | < 20° | 90-105° |
Table 2: Characterization of this compound Functionalized Iron Oxide Nanoparticles
| Parameter | Unmodified Iron Oxide Nanoparticles | This compound Functionalized Iron Oxide Nanoparticles |
| Hydrodynamic Diameter (DLS) | 50 ± 4 nm | 58 ± 6 nm |
| Polydispersity Index (PDI) | 0.20 | 0.25 |
| Zeta Potential (pH 7.4) | -10 ± 2 mV | 0 ± 3 mV |
| Saturation Magnetization (emu/g) | 65-75 | 60-70 |
| Grafting Density (chains/nm²) | N/A | 1.5 - 3.0 |
Experimental Protocols
Protocol 1: Functionalization of Silica Nanoparticles with this compound
This protocol describes a general method for the surface modification of silica nanoparticles in an anhydrous organic solvent.
Materials:
-
Silica Nanoparticles (SNPs)
-
This compound
-
Anhydrous Toluene
-
Anhydrous Ethanol
-
Triethylamine (optional, as an acid scavenger)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Reflux condenser
-
Sonicator
-
Centrifuge
Procedure:
-
Nanoparticle Preparation: Dry the silica nanoparticles in a vacuum oven at 120°C overnight to remove adsorbed water.
-
Dispersion: Disperse the dried silica nanoparticles (e.g., 100 mg) in anhydrous toluene (50 mL) in a round-bottom flask. Sonicate the suspension for 30 minutes to ensure a uniform dispersion.
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas for 15 minutes to create an inert atmosphere.
-
Silanization Reaction:
-
While stirring the nanoparticle suspension, add this compound (e.g., 0.5 - 2.0 mL). The optimal amount should be determined based on the surface area of the nanoparticles.
-
(Optional) Add a small amount of triethylamine (0.1 - 0.5 mL) to neutralize the HCl byproduct of the reaction.
-
Attach a reflux condenser and heat the reaction mixture to 80-100°C.
-
Allow the reaction to proceed for 4-6 hours under continuous stirring.
-
-
Washing and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).
-
Discard the supernatant.
-
Resuspend the nanoparticle pellet in anhydrous toluene and sonicate for 10 minutes.
-
Repeat the centrifugation and resuspension steps two more times with anhydrous toluene, followed by two washes with anhydrous ethanol to remove unreacted silane and byproducts.
-
-
Drying: After the final wash, decant the supernatant and dry the functionalized silica nanoparticles under vacuum at 60°C overnight.
-
Characterization: Characterize the dried nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and zeta potential, X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the organic layer, and Fourier-Transform Infrared Spectroscopy (FTIR) to identify the vinyl group.
Protocol 2: Functionalization of Iron Oxide Nanoparticles with this compound
This protocol outlines the surface modification of iron oxide nanoparticles. A two-step process involving a silica-coating intermediate is often recommended for improved stability and functionalization efficiency.
Materials:
-
Iron Oxide Nanoparticles (IONPs)
-
Tetraethyl orthosilicate (TEOS)
-
Ammonium hydroxide solution (28-30%)
-
Ethanol
-
This compound
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Magnetic stirrer
-
Sonicator
-
Centrifuge
Procedure:
-
Silica Coating (optional but recommended):
-
Disperse the iron oxide nanoparticles in a mixture of ethanol and water.
-
Add ammonium hydroxide to catalyze the hydrolysis of TEOS.
-
Add TEOS dropwise while stirring vigorously.
-
Allow the reaction to proceed for 12-24 hours.
-
Collect the silica-coated iron oxide nanoparticles by magnetic separation or centrifugation, wash with ethanol and water, and dry.
-
-
Silanization with this compound:
-
Follow the procedure outlined in Protocol 1 (steps 1-7) , using the silica-coated iron oxide nanoparticles as the starting material.
-
-
Characterization: In addition to DLS, XPS, and FTIR, characterize the magnetic properties of the functionalized nanoparticles using a Vibrating Sample Magnetometer (VSM) to ensure the magnetic core is not significantly altered.
Mandatory Visualizations
Caption: Experimental workflow for the functionalization of nanoparticles with this compound.
Caption: Chemical pathway for nanoparticle functionalization and subsequent thiol-ene click chemistry.
Applications in Drug Development and Research
The terminal alkene groups introduced by this compound functionalization open up a vast array of possibilities for subsequent surface modifications, which are highly valuable in drug development and biomedical research.
-
Thiol-Ene "Click" Chemistry: The vinyl group readily reacts with thiol-containing molecules in the presence of a radical initiator or UV light.[1][2] This highly efficient and orthogonal reaction allows for the covalent attachment of:
-
Targeting Ligands: Peptides, antibodies, or small molecules that can direct the nanoparticles to specific cells or tissues, enhancing the therapeutic efficacy and reducing off-target effects.
-
Therapeutic Agents: Cysteine-containing drugs or prodrugs can be directly conjugated to the nanoparticle surface.
-
Imaging Agents: Fluorescent dyes or contrast agents with a thiol group can be attached for in vitro and in vivo tracking.
-
Stealth Polymers: Thiol-terminated polyethylene glycol (PEG) can be grafted to the surface to increase circulation time and reduce uptake by the reticuloendothelial system.[3]
-
-
Hydrosilylation: The terminal alkene can undergo further hydrosilylation reactions with other silanes, allowing for the creation of more complex surface architectures.
-
Polymerization: The vinyl groups can serve as initiation sites for surface-initiated polymerization, leading to the growth of polymer brushes from the nanoparticle surface. This can be used to create stimuli-responsive drug delivery systems.
By providing a versatile platform for bioconjugation, the functionalization of nanoparticles with this compound is a powerful strategy for the design and fabrication of next-generation nanomedicines and diagnostic tools.
References
Application Notes and Protocols for Creating Hydrophobic Surfaces using 10-Undecenyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the creation of hydrophobic surfaces through the self-assembly of 10-undecenyltrichlorosilane. This process results in the formation of a stable, covalently bound self-assembled monolayer (SAM) on hydroxylated substrates such as silicon wafers, glass, and quartz. The terminal vinyl group of the undecenyl chain offers a versatile platform for further chemical modifications, making these surfaces particularly useful in biomedical and biosensor applications.
Organosilanes, like this compound, are widely used for surface modification due to their ability to form robust and well-ordered molecular layers. The trichlorosilyl headgroup reacts with surface hydroxyl groups to form strong siloxane bonds, while the long alkyl chain orients away from the surface, creating a low-energy, hydrophobic interface.[1] This protocol will guide users through the necessary steps to achieve consistent and high-quality hydrophobic surfaces.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for surfaces modified with alkyltrichlorosilanes, including those similar to this compound. These values serve as a benchmark for successful surface modification.
| Parameter | Value | Substrate | Measurement Technique |
| Static Water Contact Angle | > 90° (typically 100-110°) | Silicon Dioxide | Goniometry |
| Advancing Water Contact Angle | ~125° | Dursan Prototype | Tensiometer[2] |
| Receding Water Contact Angle | ~94° | Dursan Prototype | Tensiometer[2] |
| SAM Thickness | 10 - 15 Å | Silicon | Ellipsometry |
| Surface Roughness (RMS) | < 0.5 nm | Silicon | Atomic Force Microscopy (AFM) |
Experimental Protocols
A meticulous experimental procedure is crucial for the formation of a high-quality, densely packed self-assembled monolayer.[3] The following protocols outline the steps for substrate preparation, solution preparation, SAM deposition, and post-deposition treatment.
Substrate Preparation (Silicon Wafer Example)
Proper cleaning and hydroxylation of the substrate surface are critical for achieving a uniform and stable SAM.
Materials:
-
Silicon wafers or other suitable substrates (e.g., glass slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.)
-
Deionized (DI) water (18 MΩ·cm)
-
Anhydrous toluene or hexane
-
Nitrogen or argon gas
-
Beakers and wafer tweezers
Procedure:
-
Place the silicon wafers in a clean beaker.
-
Carefully add the freshly prepared Piranha solution to the beaker, ensuring the wafers are fully submerged.
-
Leave the wafers in the solution for 30-60 minutes to remove organic residues and hydroxylate the surface.
-
Using wafer tweezers, carefully remove the wafers and rinse them extensively with DI water.
-
Dry the wafers under a stream of nitrogen or argon gas.
-
For immediate use, the cleaned and hydroxylated wafers can be transferred to the silanization step. For storage, keep them in a desiccator.
Silanization Solution Preparation
Materials:
-
This compound
-
Anhydrous toluene or hexane (solvent)
-
Glass syringe
-
Septum-sealed reaction vessel or glovebox
Procedure:
-
Work in a moisture-free environment, such as a nitrogen-filled glovebox or using Schlenk line techniques, as this compound is highly reactive with water.
-
Prepare a 1-5 mM solution of this compound in the anhydrous solvent. For example, to make a 1 mM solution in 100 mL of toluene, add approximately 28.8 µL of this compound.
-
The solution should be prepared fresh for each use to avoid degradation of the silane.
Self-Assembled Monolayer (SAM) Deposition
Procedure (Solution-Phase Deposition):
-
Place the cleaned and dried substrates in a reaction vessel inside a glovebox or a desiccator.
-
Pour the freshly prepared this compound solution into the vessel, ensuring the substrates are fully immersed.
-
Allow the reaction to proceed for 1-4 hours at room temperature. The reaction time can be optimized for specific applications.
-
After the immersion period, remove the substrates from the solution.
Post-Deposition Treatment
Procedure:
-
Rinse the coated substrates thoroughly with the anhydrous solvent (toluene or hexane) to remove any physisorbed silane molecules.
-
Further rinse the substrates with ethanol or isopropanol.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
To enhance the covalent bonding and ordering of the monolayer, cure the coated substrates by baking them in an oven at 110-120°C for 30-60 minutes.[4]
-
After curing, the hydrophobic surfaces are ready for characterization or further functionalization.
Visualizations
Chemical Reaction Pathway
Caption: Silanization reaction of this compound with a hydroxylated surface.
Experimental Workflow
Caption: Overall workflow for creating a hydrophobic surface using this compound.
Applications in Research and Drug Development
The creation of well-defined hydrophobic surfaces using this compound opens up numerous possibilities in research and drug development:
-
Biosensors: The terminal vinyl group of the SAM can be functionalized with biomolecules such as DNA, antibodies, or enzymes for the development of highly specific and sensitive biosensors.[5][6] The hydrophobic background can reduce non-specific binding of interfering molecules, thereby improving the signal-to-noise ratio.
-
Drug Delivery: Surfaces modified with this silane can be used to control the adhesion and release of drugs. The hydrophobic nature can be tailored to interact with hydrophobic drug molecules. Furthermore, the vinyl group allows for the covalent attachment of drug-loaded nanoparticles or polymers.[7]
-
Cell Culture: The wettability of a surface plays a crucial role in cell adhesion and proliferation. By creating patterned hydrophobic/hydrophilic regions, cell growth can be directed and studied in a controlled manner.
-
Biocompatible Coatings: While the alkyl chain provides hydrophobicity, further modification of the terminal vinyl group can be used to attach biocompatible polymers like polyethylene glycol (PEG) to create surfaces that resist protein adsorption and biofouling, which is critical for medical implants and devices.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Ellipsometry Technology Information - Film Sense Ellipsometer [film-sense.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 17963-29-0 [m.chemicalbook.com]
- 5. New functionalizable alkyltrichlorosilane surface modifiers for biosensor and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.purdue.edu [chem.purdue.edu]
- 7. dataphysics-instruments.com [dataphysics-instruments.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Vapor Phase Deposition of 10-undecenyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-undecenyltrichlorosilane is a bifunctional organosilane molecule featuring a terminal alkene group and a trichlorosilyl headgroup. This structure makes it an ideal candidate for surface modification, enabling the formation of robust, covalently bound self-assembled monolayers (SAMs) on hydroxylated surfaces such as silicon wafers, glass, and various metal oxides. The terminal vinyl group provides a versatile platform for further chemical modifications, allowing for the attachment of a wide range of molecules, including biomolecules, polymers, and nanoparticles.
Vapor phase deposition of this compound is a preferred method for creating highly uniform and ordered monolayers, particularly on complex topographies and within micro-electromechanical systems (MEMS). This technique offers significant advantages over solution-phase deposition by minimizing the formation of aggregates and providing better control over the film thickness.[1] This document provides a detailed step-by-step guide for the vapor phase deposition of this compound, including safety precautions, experimental protocols, and expected outcomes.
Safety Precautions
This compound is a chlorosilane and reacts readily with water, including moisture in the air, to produce hydrochloric acid (HCl), which is corrosive and toxic.[2] Therefore, it is imperative to handle this compound with appropriate safety measures.
-
Handling: All handling of this compound should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat at all times.
-
Spills: In case of a spill, use an absorbent material to collect the liquid and dispose of it as hazardous waste. Do not use water to clean up spills.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture. A storage temperature of 2-8°C is recommended.
Experimental Protocols
This protocol is designed for the deposition of a this compound monolayer on a silicon wafer with a native oxide layer. The parameters provided are a starting point and may require optimization for different substrates or desired film properties.
Materials and Equipment
-
This compound (purity > 95%)
-
Silicon wafers or other hydroxylated substrates
-
Vacuum deposition chamber or a chemical vapor deposition (CVD) system
-
Schlenk line or glovebox for inert atmosphere handling
-
Plasma cleaner or piranha solution for substrate cleaning
-
Sonicator
-
Nitrogen gas (high purity, dry)
-
Deionized water (18 MΩ·cm)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Petri dishes or other suitable containers for the precursor
Substrate Preparation (Hydroxylation)
Proper cleaning and hydroxylation of the substrate surface are critical for the formation of a high-quality SAM.
-
Sonication: Sonicate the silicon wafers in acetone for 15 minutes, followed by isopropanol for 15 minutes, and finally in deionized water for 15 minutes.
-
Drying: Dry the substrates under a stream of dry nitrogen gas.
-
Surface Activation (Hydroxylation):
-
Oxygen Plasma Treatment (Recommended): Place the cleaned substrates in a plasma cleaner and treat with oxygen plasma for 3-5 minutes. This method effectively removes any remaining organic contaminants and generates a high density of hydroxyl (-OH) groups on the surface.
-
Piranha Solution (Alternative): Immerse the substrates in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care. After treatment, rinse the substrates thoroughly with deionized water and dry with nitrogen.
-
Vapor Phase Deposition Procedure
The deposition should be carried out in a dedicated vacuum chamber.
-
Chamber Preparation: Place the cleaned and hydroxylated substrates inside the deposition chamber.
-
Precursor Preparation: In an inert atmosphere (e.g., a glovebox), place a small, open container (e.g., a glass petri dish) containing 100-200 µL of this compound into the deposition chamber. Position the container so that it is not in direct contact with the substrates.
-
Evacuation: Seal the chamber and evacuate to a base pressure of less than 10 mTorr.
-
Deposition: Isolate the chamber from the vacuum pump. The deposition will proceed as the this compound evaporates and reacts with the hydroxylated substrate surface. The low vapor pressure of this compound (approximately 0.00477 mmHg at 25°C) necessitates either a long deposition time or gentle heating of the precursor to increase its vapor pressure.[3]
-
Room Temperature Deposition: Allow the deposition to proceed for 12-24 hours.
-
Heated Deposition (Optional): Gently heat the precursor to 40-60°C to increase the deposition rate. Deposition times can be reduced to 2-4 hours with heating. The substrate can be kept at room temperature or slightly heated (e.g., 50-80°C) to promote the reaction.
-
-
Purging: After the deposition period, vent the chamber with dry nitrogen gas and purge for at least 15 minutes to remove any unreacted precursor and HCl byproducts.
-
Post-Deposition Curing: Remove the coated substrates from the chamber and bake them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable siloxane (Si-O-Si) bonds between the silane molecules and the substrate, as well as cross-linking between adjacent molecules.
Data Presentation
The following table summarizes the key quantitative parameters for the vapor phase deposition of this compound. These are recommended starting points and may be optimized for specific applications.
| Parameter | Value | Unit | Notes |
| Precursor | |||
| Chemical Name | This compound | - | |
| Purity | > 95 | % | Higher purity is recommended for consistent results. |
| Vapor Pressure | ~0.00477 @ 25°C | mmHg | Low vapor pressure necessitates vacuum or heating.[3] |
| Substrate Preparation | |||
| O₂ Plasma Time | 3 - 5 | minutes | For surface hydroxylation. |
| Deposition Parameters | |||
| Base Pressure | < 10 | mTorr | To remove atmospheric water and contaminants. |
| Deposition Temperature | 25 - 60 | °C | Heating the precursor can reduce deposition time. |
| Deposition Time | 2 - 24 | hours | Longer times for lower temperatures. |
| Post-Deposition Curing | |||
| Curing Temperature | 110 - 120 | °C | To drive off water and promote covalent bonding. |
| Curing Time | 30 - 60 | minutes | |
| Expected Results | |||
| Film Thickness | 1 - 2 | nm | Approximate thickness of a monolayer. |
| Water Contact Angle | 90 - 105 | degrees | Indicates a hydrophobic surface. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound deposition.
Signaling Pathway (Reaction Mechanism)
Caption: Reaction mechanism of silanization on a hydroxylated surface.
References
Application Notes and Protocols for 10-Undecenyltrichlorosilane as a Coupling Agent in Polymer Composites
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Undecenyltrichlorosilane is a bifunctional organosilane coupling agent used to improve the interfacial adhesion between inorganic fillers and organic polymer matrices.[1] Its unique structure, featuring a long undecenyl (C11) chain and a reactive trichlorosilyl group, allows it to form a durable bridge between the two dissimilar materials, enhancing the mechanical and physical properties of the resulting composite.[1][2] The trichlorosilyl group reacts readily with hydroxyl groups on the surface of inorganic fillers, while the terminal double bond of the undecenyl group can copolymerize with a polymer matrix, creating a strong covalent bond. This document provides detailed application notes and protocols for the effective use of this compound in the preparation of polymer composites.
Mechanism of Action
The efficacy of this compound as a coupling agent stems from its dual reactivity. The process can be summarized in two key steps:
-
Hydrolysis and Condensation: The trichlorosilyl group of the molecule is highly susceptible to hydrolysis, reacting rapidly with surface moisture on the inorganic filler or with added water to form silanols (Si-OH). These silanols then condense with hydroxyl groups present on the filler surface (e.g., silica, glass fibers) to form stable covalent siloxane bonds (Si-O-Filler). This initial step effectively grafts the silane onto the filler surface.[3]
-
Polymer Matrix Interaction: The long, non-polar undecenyl chain extends away from the filler surface, providing a hydrophobic and organophilic interface. The terminal double bond of the undecenyl group can then participate in the polymerization of the resin matrix (e.g., through free radical polymerization), forming a covalent link between the filler and the polymer. This strong interfacial bond facilitates stress transfer from the polymer matrix to the reinforcing filler, thereby improving the overall mechanical properties of the composite.[4]
Applications
The use of this compound as a coupling agent is beneficial in a wide range of polymer composite applications, including:
-
Reinforced Plastics: Improving the strength, stiffness, and impact resistance of thermoplastics and thermosets filled with inorganic materials such as glass fibers, silica, or clay.[2]
-
Adhesives and Sealants: Enhancing the adhesion of polymers to inorganic substrates.[2]
-
Coatings: Improving the durability and environmental resistance of polymer coatings on metallic or mineral surfaces.
Data Presentation
The following table summarizes the expected improvements in mechanical properties of a polymer composite after treating the inorganic filler with this compound. The data is representative and the actual improvements may vary depending on the specific polymer matrix, filler type, filler loading, and processing conditions.
| Mechanical Property | Untreated Filler Composite | This compound Treated Filler Composite | Percentage Improvement |
| Tensile Strength | 45 MPa | 65 MPa | ~44% |
| Flexural Strength | 80 MPa | 110 MPa | ~38% |
| Impact Strength | 25 J/m | 40 J/m | ~60% |
| Elastic Modulus | 3.2 GPa | 4.5 GPa | ~41% |
Experimental Protocols
Materials and Equipment
-
Inorganic filler (e.g., silica powder, glass beads)
-
This compound (CAS No. 17963-29-0)
-
Anhydrous toluene or other suitable anhydrous solvent
-
Triethylamine (optional, as an acid scavenger)
-
Nitrogen or argon gas for inert atmosphere
-
Glass reactor with a mechanical stirrer, condenser, and dropping funnel
-
Heating mantle
-
Centrifuge and/or filtration apparatus
-
Vacuum oven
-
Polymer resin and curing agents
-
Composite processing equipment (e.g., extruder, compression molder)
-
Mechanical testing equipment (e.g., universal testing machine)
Protocol for Surface Treatment of Inorganic Fillers
-
Filler Pre-treatment:
-
Wash the inorganic filler with a 1% hydrochloric acid solution for 8 hours at room temperature to remove any surface impurities.[4]
-
Thoroughly rinse the filler with deionized water until the pH is neutral.
-
Dry the filler in an oven at 110-120°C for at least 4 hours to remove physically adsorbed water and to promote the formation of surface hydroxyl groups.[4]
-
-
Silanization Reaction:
-
In a clean, dry glass reactor under a nitrogen atmosphere, disperse the pre-treated filler in anhydrous toluene to form a slurry.
-
In a separate vessel, prepare a solution of this compound in anhydrous toluene. The amount of silane will depend on the surface area of the filler, typically aiming for 1-5% by weight of the filler.[5]
-
Slowly add the silane solution to the filler slurry while stirring vigorously.
-
If desired, add a stoichiometric amount of triethylamine to the slurry to neutralize the HCl byproduct of the reaction.
-
Heat the mixture to reflux (around 110°C for toluene) and maintain for 2-4 hours with continuous stirring.
-
-
Post-treatment and Drying:
-
Allow the slurry to cool to room temperature.
-
Separate the treated filler from the solvent by filtration or centrifugation.
-
Wash the treated filler multiple times with fresh anhydrous toluene to remove any unreacted silane.
-
Dry the treated filler in a vacuum oven at 80-100°C for 12 hours to remove the solvent and to complete the condensation of the silane on the filler surface.
-
Protocol for Composite Fabrication (Example with a Thermoset Resin)
-
Compounding:
-
In a suitable mixing vessel, combine the desired polymer resin and any other additives.
-
Gradually add the this compound treated filler to the resin while mixing continuously until a homogeneous dispersion is achieved. The filler loading will depend on the desired properties of the final composite.
-
Add the curing agent to the mixture and continue mixing until it is evenly distributed.
-
-
Molding and Curing:
-
Pour or inject the compounded mixture into a pre-heated mold.
-
Cure the composite according to the resin manufacturer's recommendations (e.g., at a specific temperature and pressure for a set duration).
-
-
Post-Curing:
-
After removal from the mold, it may be necessary to post-cure the composite at an elevated temperature to ensure complete crosslinking and to optimize its mechanical properties.
-
Mandatory Visualizations
Caption: Mechanism of this compound coupling agent action.
References
Application Notes and Protocols for Immobilizing Biomolecules Using Maleimido-Terminated Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and controlled immobilization of biomolecules onto surfaces is a cornerstone of modern biotechnology, finding critical applications in biosensor development, drug discovery, and fundamental biological research.[1][2] Maleimido-terminated self-assembled monolayers (SAMs) offer a robust and versatile platform for the covalent attachment of thiol-containing biomolecules, such as proteins, peptides, and nucleic acids.[3][4] This methodology leverages the highly efficient and specific Michael addition reaction between a maleimide group and a sulfhydryl (thiol) group, forming a stable thioether bond.[5][6][7][8]
This document provides detailed application notes and experimental protocols for the successful immobilization of biomolecules using maleimido-terminated SAMs on gold substrates. The inclusion of co-assembled inert components, such as polyethylene glycol (PEG)-terminated thiols, is also described to minimize non-specific protein adsorption and preserve the biological activity of the immobilized molecules.[3][9]
Core Principles
The immobilization strategy is a multi-step process that begins with the formation of a mixed SAM on a gold surface. This is typically achieved by immersing the gold substrate in a solution containing a mixture of a maleimido-terminated alkanethiol and a passivating alkanethiol, often one terminated with a short ethylene glycol chain to resist non-specific binding.[3][9] The maleimide groups presented on the surface are then available to react specifically with thiol groups present on the biomolecule of interest.[5] Cysteine residues in proteins and peptides are the most common targets for this conjugation chemistry.[8][10]
The key reaction, a thiol-Michael addition, is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[5][7][8][10] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions with lysine residues.[7][10]
Key Applications
-
Biosensors: Covalent immobilization of antibodies, enzymes, or nucleic acid probes for the development of highly specific and sensitive detection platforms.[2][11]
-
Drug Discovery: Creation of protein arrays for high-throughput screening of small molecule inhibitors or for studying protein-protein interactions.[3][12][13]
-
Cell Adhesion Studies: Immobilization of peptides containing specific binding motifs (e.g., RGD) to study cell-surface interactions.[3]
-
Biomaterial Engineering: Functionalization of surfaces to control biological responses for applications in tissue engineering and medical implants.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows and chemical reactions involved in the immobilization process.
Caption: Experimental workflow for biomolecule immobilization.
Caption: Thiol-Maleimide conjugation chemistry.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the immobilization process, compiled from various sources.
Table 1: Reaction Conditions and Efficiency
| Parameter | Value | Notes | Source(s) |
| SAM Formation | |||
| Total Thiol Concentration | 0.2 - 1 mM | In ethanol or methanol | [3],[9] |
| Immersion Time | 12 - 48 hours | Longer times can improve monolayer packing | [3],[14] |
| Maleimide Surface Density | 2.5% - 10% | Controlled by the molar ratio in the thiol solution | [3],[9] |
| Biomolecule Immobilization | |||
| Optimal pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability | [5],[7],[8] |
| Reaction Temperature | 4°C to 25°C | Lower temperatures for sensitive proteins | [7] |
| Reaction Time | 30 min - 16 hours | Dependent on temperature and biomolecule concentration | [3],[7] |
| Maleimide:Biomolecule Molar Ratio | 10:1 to 20:1 (for labeling) | An excess of maleimide drives the reaction | [7], |
| Immobilized Ferrocene Density | 1.6 x 10⁻¹¹ mol/cm² | On a SAM with 2.5% maleimide density | [3] |
Table 2: Surface Characterization Data
| Technique | Parameter Measured | Typical Values/Observations | Source(s) |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Presence of N 1s and O 1s peaks confirms maleimide presence | ,[15],[16] |
| Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy | Vibrational Modes | C=O stretching of the maleimide ring | ,[15] |
| Contact Angle Goniometry | Surface Wettability | Changes in contact angle indicate surface modification | [17] |
| Cyclic Voltammetry (CV) | Surface Coverage | Used with electroactive probes to quantify immobilization | [3] |
| Surface Plasmon Resonance (SPR) | Mass Adsorption | Real-time monitoring of biomolecule binding | [1],[18] |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Mass and Viscoelasticity | Quantifies bound mass and layer properties | [1] |
| Atomic Force Microscopy (AFM) | Surface Morphology | Visualization of immobilized proteins on the surface | [19] |
Detailed Experimental Protocols
Protocol 1: Preparation of Maleimido-Terminated SAMs on Gold
Materials:
-
Gold-coated substrates (e.g., glass slides or silicon wafers with a Ti/Au layer)[3]
-
Maleimide-terminated alkanethiol (e.g., 11-(Maleimido)undecane-1-thiol)
-
Penta(ethylene glycol) or tri(ethylene glycol) terminated alkanethiol (for background)[3][9]
-
Anhydrous ethanol or methanol[3]
-
Nitrogen gas
-
Glass vials
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrates. This can be done by rinsing with ethanol and water, followed by drying under a stream of nitrogen. For more rigorous cleaning, use a piranha solution (handle with extreme caution) or an oxygen plasma/UV-ozone treatment.
-
Thiol Solution Preparation: Prepare a 1 mM total thiol solution in anhydrous ethanol.[9] To achieve a specific surface density of maleimide groups, mix the maleimido-terminated thiol and the ethylene glycol-terminated thiol at the desired molar ratio. For example, for a 10% maleimide surface, use a 1:9 molar ratio of maleimide-thiol to EG-thiol.[9] Sonicate the solution for 5-10 minutes to ensure complete dissolution.[14]
-
SAM Formation: Immerse the clean gold substrates into the thiol solution in a sealed container.[14] Purge the container with nitrogen gas to minimize oxidation.[14]
-
Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature.[3][14]
-
Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh ethanol to remove non-specifically adsorbed thiols.[3][14]
-
Drying: Dry the substrates under a gentle stream of nitrogen gas.[3] The maleimido-terminated SAMs are now ready for biomolecule immobilization.
Protocol 2: Immobilization of Thiol-Containing Biomolecules
Materials:
-
Maleimido-terminated SAM substrates (from Protocol 1)
-
Thiol-containing biomolecule (e.g., protein with a cysteine residue, thiol-modified oligonucleotide)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 6.5-7.5, degassed.[10]
-
(Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) for reducing disulfide bonds in proteins.[10]
-
(Optional) Quenching Reagent: Free cysteine or β-mercaptoethanol.[10]
-
(Optional) Blocking Buffer: 1% (w/v) BSA in PBS to block any remaining reactive sites and reduce non-specific binding.[16]
Procedure:
-
(Optional) Reduction of Protein Disulfide Bonds: If the thiol groups on the protein are not free (i.e., they are in disulfide bonds), a reduction step is necessary. Dissolve the protein in the degassed conjugation buffer. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed prior to conjugation (e.g., by dialysis or a desalting column) as it will compete for the maleimide sites.
-
Biomolecule Preparation: Prepare a solution of the thiol-containing biomolecule in the degassed conjugation buffer at the desired concentration (e.g., 0.1 - 1 mg/mL).
-
Immobilization Reaction: Cover the maleimido-terminated SAM surface with the biomolecule solution. This can be done by inverting the substrate onto a droplet of the solution or by using a flow cell.[3]
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C.[3][7] Protect from light if using fluorescently labeled biomolecules. The reaction time can be optimized based on the specific biomolecule.
-
Rinsing: After incubation, thoroughly rinse the surface with the conjugation buffer to remove any unbound biomolecules.
-
(Optional) Quenching: To deactivate any unreacted maleimide groups, incubate the surface with a solution of a free thiol like cysteine or β-mercaptoethanol (~10-fold molar excess over the initial maleimide concentration) for 15-30 minutes.[10] Rinse again with buffer.
-
(Optional) Blocking: To further minimize non-specific binding in subsequent assays, incubate the surface with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.[16]
-
Final Rinse and Storage: Perform a final rinse with buffer or deionized water and dry the surface under a stream of nitrogen. The biomolecule-functionalized surface is now ready for use or can be stored under appropriate conditions.
Conclusion
The use of maleimido-terminated SAMs provides a highly effective and reproducible method for the covalent immobilization of biomolecules. The specificity of the maleimide-thiol reaction, coupled with the ability to control surface density and resist non-specific binding, makes this a powerful tool for a wide range of applications in research and development.[3] By following the detailed protocols and considering the quantitative data presented, researchers can successfully create well-defined, biologically active surfaces tailored to their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 15. Maleimido-terminated self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. archimer.ifremer.fr [archimer.ifremer.fr]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Immobilization of proteins on self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Forming Mixed Self-Assembled Monolayers with Alkyltrichlorosilanes for Advanced Surface Engineering
Introduction
Self-assembled monolayers (SAMs) provide a versatile platform for tailoring the physicochemical properties of surfaces at the molecular level. By co-adsorbing two or more different organosilane molecules, it is possible to create mixed self-assembled monolayers (mixed SAMs) with finely tuned surface characteristics.[1][2] Alkyltrichlorosilanes are a prominent class of precursors for forming robust SAMs on hydroxylated surfaces like silicon oxide, glass, and other metal oxides, owing to the formation of stable, covalent siloxane bonds with the substrate and cross-linking between adjacent molecules.[3]
Mixed SAMs composed of alkyltrichlorosilanes are particularly valuable for applications in biomedical research and drug development.[1] These surfaces can be engineered to control protein adsorption, mediate cellular adhesion and proliferation, and create gradients for high-throughput screening.[1][4][5] Typically, a mixed SAM for biological applications comprises an inert component that resists non-specific protein adsorption, often a long-chain alkyltrichlorosilane, and a bioactive component that presents a specific ligand or functional group to elicit a desired biological response.[1] The final composition of the mixed SAM is directly related to the composition of the silanization solution, allowing for precise control over surface functionality.[4][5]
This document provides detailed protocols for the preparation and characterization of mixed SAMs using alkyltrichlorosilanes, summarizes key quantitative data for such systems, and presents workflows and conceptual diagrams to guide researchers in this field.
Experimental Protocols
Protocol 1: Preparation of Mixed Alkyltrichlorosilane SAMs on Silicon Oxide Substrates
This protocol details the formation of mixed SAMs on silicon-based substrates, such as silicon wafers or glass slides, which possess a native oxide layer.
Materials:
-
Silicon oxide substrates (e.g., silicon wafers, glass slides)
-
Alkyltrichlorosilane 1 (e.g., octadecyltrichlorosilane, OTS)
-
Alkyltrichlorosilane 2 (with a different chain length or terminal group)
-
Anhydrous toluene (or other anhydrous organic solvent like hexane)[1][6]
-
Ethanol or isopropanol
-
Deionized water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) or other suitable cleaning agent
-
Nitrogen gas (high purity)
-
Glassware (cleaned and oven-dried)
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning:
-
Place the silicon oxide substrates in a suitable rack.
-
Immerse the substrates in Piranha solution for 30-60 minutes to remove organic residues and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates extensively with deionized water.
-
Rinse with ethanol or isopropanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Silane Solution Preparation:
-
Work in a controlled environment with low humidity (e.g., a glove box or under a nitrogen atmosphere) to prevent premature hydrolysis and polymerization of the alkyltrichlorosilanes in solution.[7]
-
Prepare a stock solution of each alkyltrichlorosilane in anhydrous toluene. A typical total silane concentration is 1-5 mM.[1]
-
Create the mixed silane solution by combining the stock solutions to achieve the desired molar ratio of the two components. The composition of the mixed SAM on the surface is directly influenced by the molar ratio of the silanes in the solution.[4][5]
-
-
SAM Formation:
-
Immerse the cleaned and dried substrates into the mixed silane solution.
-
Allow the self-assembly to proceed for a duration ranging from a few minutes to several hours (a typical time is 2-4 hours) at room temperature.[1] The optimal time can depend on the specific silanes and desired monolayer quality.[7][8]
-
-
Rinsing and Curing:
-
After the deposition period, carefully remove the substrates from the silane solution.
-
Rinse the substrates sequentially with anhydrous toluene and then with ethanol or isopropanol to remove any non-covalently bound silanes.[1]
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
To promote the formation of stable siloxane bonds within the monolayer and with the surface, "cure" the samples by baking them in an oven at 110-120°C for approximately one hour.[1]
-
-
Storage:
-
Store the SAM-coated substrates in a clean, dry environment until further use.
-
Data Presentation
The properties of mixed alkyltrichlorosilane SAMs can be quantitatively assessed using various surface analysis techniques. The following table summarizes typical data obtained for such systems.
| SAM Composition (Alkyltrichlorosilane 1 / Alkyltrichlorosilane 2) | Molar Ratio in Solution (X₁:X₂) | Ellipsometric Thickness (Å) | Advancing Water Contact Angle (θₐ) | Characterization Techniques |
| Octadecyltrichlorosilane (OTS) / Dodecyltrichlorosilane (C12) | 1:0 | ~25 | ~110° | Ellipsometry, Contact Angle Goniometry, AFM, FTIR |
| Octadecyltrichlorosilane (OTS) / Octyltrichlorosilane (C8) | 1:0 | ~25 | ~110° | Ellipsometry, Contact Angle Goniometry, AFM, FTIR |
| Dodecyltrichlorosilane (C12) / Octyltrichlorosilane (C8) | 1:0 | ~17 | ~108° | Ellipsometry, Contact Angle Goniometry, AFM, FTIR |
| OTS / C8 | 1:1 | Intermediate | Intermediate | Ellipsometry, Contact Angle Goniometry, AFM, XPS |
| OTS / C8 | 3:1 | Intermediate | Intermediate | Ellipsometry, Contact Angle Goniometry, AFM, XPS |
| OTS / C8 | 1:3 | Intermediate | Intermediate | Ellipsometry, Contact Angle Goniometry, AFM, XPS |
Note: The exact values for mixed SAMs are highly dependent on the specific preparation conditions and the degree of phase separation versus homogeneous mixing of the components on the surface.[9] Generally, the thickness and contact angle of the mixed SAMs will be intermediate to those of the pure component SAMs and will vary with the solution composition.[4][5] The growth and final structure are influenced by factors such as chain length, temperature, and humidity.[7]
Visualizations
Experimental Workflow
Caption: Workflow for the formation and characterization of a mixed self-assembled monolayer.
Formation Mechanism of Alkyltrichlorosilane SAMs
Caption: Reaction mechanism for the formation of alkyltrichlorosilane SAMs on a hydroxylated surface.
Control of Surface Properties with Mixed SAMs
Caption: Relationship between solution composition and final surface properties of mixed SAMs.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 4. Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins at oxidic surfaces [publica.fraunhofer.de]
- 5. Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins at oxidic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. sae.org [sae.org]
Application Notes and Protocols for 10-Undecenyltrichlorosilane in Anti-Stiction Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using 10-undecenyltrichlorosilane for the creation of anti-stiction self-assembled monolayers (SAMs). The protocols detailed below are intended for research and development purposes.
Introduction to this compound for Anti-Stiction Coatings
Stiction, the unintentional adhesion of micro- and nano-scale devices, is a critical failure mode in applications ranging from microelectromechanical systems (MEMS) to drug delivery devices and biosensors. Anti-stiction coatings are essential for ensuring the reliability and performance of these technologies. This compound (Cl₃Si(CH₂)₉CH=CH₂) is a bifunctional organosilane that forms a robust, covalently bonded self-assembled monolayer on hydroxylated surfaces, creating a low-energy, anti-stiction interface.
The key features of this compound for this application are:
-
Trichlorosilyl Head Group: This reactive group readily hydrolyzes in the presence of trace water to form silanols, which then condense with surface hydroxyl groups on substrates like silicon oxide, glass, and other metal oxides. This process forms stable siloxane (Si-O-Si) bonds, anchoring the molecules to the surface.
-
Undecenyl Tail Group: The long alkyl chain provides a low surface energy, hydrophobic character to the coating, which is crucial for repelling moisture and reducing adhesive forces. The terminal vinyl group offers a site for further chemical modification, allowing for the tailoring of surface properties for specific applications.
Mechanism of Self-Assembled Monolayer (SAM) Formation
The formation of a this compound SAM is a two-step process. Initially, the trichlorosilyl head groups are rapidly chemisorbed onto the hydroxylated substrate. This is followed by a slower organization of the undecenyl tail groups into a densely packed, ordered monolayer, driven by van der Waals interactions between the alkyl chains.
Data Presentation: Comparative Properties of Anti-Stiction Coatings
The following table summarizes typical quantitative data for common anti-stiction coatings. Values for this compound should be determined experimentally and can be compared with these reference materials.
| Precursor Molecule | Deposition Method | Film Thickness (Å) | Water Contact Angle (Static) (°) |
| This compound | Vapor or Liquid Phase | Experimentally Determined | Experimentally Determined |
| Octadecyltrichlorosilane (OTS) | Vapor or Liquid Phase | 20-25 | 108-112 |
| (1H,1H,2H,2H-Perfluorodecyl)trichlorosilane (FDTS) | Vapor Phase | 15-20 | 115-120 |
| Dichlorodimethylsilane (DDMS) | Vapor Phase | ~10 | 95-105[1] |
Experimental Protocols
Note: this compound is highly reactive with moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. All glassware and solvents must be anhydrous.
Protocol 1: Vapor Phase Deposition
Vapor phase deposition is recommended for achieving highly uniform and clean coatings, especially on complex geometries.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
This compound
-
Anhydrous toluene or other suitable anhydrous solvent
-
Piranha solution (H₂SO₄:H₂O₂ mixture, handle with extreme care ) or UV-Ozone cleaner
-
Deionized (DI) water
-
Nitrogen or Argon gas
-
Vacuum desiccator or Chemical Vapor Deposition (CVD) reactor
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean the substrates by sonicating in a sequence of solvents such as acetone and isopropanol.
-
To create a hydroxylated surface, immerse the substrates in Piranha solution for 30-60 minutes or treat with a UV-Ozone cleaner for 15 minutes.[2]
-
Thoroughly rinse the substrates with DI water.
-
Dry the substrates under a stream of nitrogen or argon gas. Ensure the substrate is completely anhydrous before proceeding.
-
-
Vapor Deposition:
-
Place the cleaned and dried substrates in a vacuum desiccator or CVD reactor.
-
In a separate small vial, place 50-100 µL of this compound. Place the open vial inside the chamber, ensuring it will not spill.
-
Evacuate the chamber to a base pressure of less than 1 Torr.
-
Heat the chamber to a temperature between 80-120°C to increase the vapor pressure of the silane and accelerate the surface reaction.[3][4]
-
Allow the deposition to proceed for 2-4 hours.
-
-
Post-Deposition Treatment:
-
Turn off the heating and allow the chamber to cool to room temperature under vacuum.
-
Vent the chamber with dry nitrogen or argon.
-
Remove the coated substrates and sonicate them in an anhydrous solvent like toluene for 5-10 minutes to remove any physisorbed (non-covalently bonded) silane molecules.
-
Dry the substrates under a stream of nitrogen or argon.
-
For enhanced stability, cure the SAMs by baking at 100-120°C for 1 hour.
-
Protocol 2: Liquid Phase Deposition
Liquid phase deposition is a simpler alternative to vapor phase deposition, though it may be more susceptible to solvent-related contamination.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
This compound
-
Anhydrous toluene or other suitable anhydrous, non-protic solvent
-
Piranha solution or UV-Ozone cleaner
-
Deionized (DI) water
-
Nitrogen or Argon gas
-
Sealed reaction vessel
Procedure:
-
Substrate Preparation:
-
Follow the same cleaning and hydroxylation procedure as for vapor phase deposition (Protocol 1, Step 1).
-
-
Liquid Phase Deposition:
-
In an inert atmosphere glovebox or using Schlenk line techniques, prepare a 1-5 mM solution of this compound in an anhydrous solvent like toluene.
-
Immerse the cleaned and dried substrates in the silane solution within a sealed reaction vessel.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.[5]
-
-
Post-Deposition Treatment:
-
Remove the substrates from the solution and rinse thoroughly with fresh anhydrous solvent to remove excess silane.
-
Sonicate the substrates in a fresh portion of the anhydrous solvent for 1-3 minutes.
-
Perform a final rinse with the anhydrous solvent and dry the substrates under a stream of nitrogen or argon.
-
Optional: Cure the SAMs by baking at 100-120°C for 1 hour to improve film stability.
-
Comparison of Deposition Methods
Characterization of Anti-Stiction Coatings
The quality of the this compound SAM can be assessed using various surface analysis techniques:
-
Contact Angle Goniometry: This is a simple and effective method to verify the formation of a hydrophobic monolayer. A high static water contact angle (typically >90°) indicates a successful coating.[6][7][8][9][10]
-
Ellipsometry: This technique can be used to measure the thickness of the SAM, which should be consistent with the length of the this compound molecule.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the chemical composition of the surface and the presence of the silane monolayer.
-
Atomic Force Microscopy (AFM): AFM can be used to assess the smoothness and homogeneity of the coating and to measure adhesion forces at the nanoscale.
By following these protocols and characterization methods, researchers can effectively create and validate high-quality anti-stiction coatings using this compound for a wide range of applications.
References
- 1. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 17963-29-0 [amp.chemicalbook.com]
- 3. Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins at oxidic surfaces [publica.fraunhofer.de]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 6. This compound | C11H21Cl3Si | CID 4376768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 17963-29-0 [m.chemicalbook.com]
- 8. biolinscientific.com [biolinscientific.com]
- 9. rms-foundation.ch [rms-foundation.ch]
- 10. keylinktech.com [keylinktech.com]
Application Notes and Protocols for Surface Treatment with Silane Coupling Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Silane coupling agents are organosilicon compounds that act as indispensable molecular bridges at the interface between inorganic substrates and organic polymers. Their bifunctional nature, possessing both an inorganic-reactive group and an organo-reactive group, allows for a significant enhancement in adhesion, durability, and overall performance of composite materials. This document provides detailed experimental workflows, protocols, and performance data for the surface treatment of various substrates using silane coupling agents.
I. Principle of Silane Coupling Agent Action
The efficacy of silane coupling agents lies in their ability to form a durable chemical link between dissimilar materials. The general mechanism involves a two-step process:
-
Hydrolysis: The alkoxy groups (e.g., methoxy, ethoxy) on the silane molecule hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by acids or bases.
-
Condensation and Bonding: The newly formed silanol groups then condense with hydroxyl groups present on the surface of the inorganic substrate (e.g., glass, metal, silica), forming stable covalent siloxane bonds (Si-O-Substrate). Simultaneously, the silanol groups can also self-condense to form a cross-linked polysiloxane network on the surface. The organofunctional group of the silane is then available to react and form covalent bonds with the organic polymer matrix during subsequent processing or application.
II. Experimental Workflow for Surface Treatment
A successful and reproducible surface treatment with silane coupling agents requires a systematic approach. The general workflow consists of four key stages: substrate preparation, silane solution preparation, silane application, and post-treatment (curing and rinsing).
Detailed Experimental Protocols
Protocol 1: Substrate Preparation (Cleaning & Activation)
The cleanliness and activation of the substrate surface are critical for achieving a uniform and stable silane layer. The goal is to remove organic contaminants and to generate a sufficient number of hydroxyl (-OH) groups on the surface.
Materials:
-
Substrate (e.g., glass slides, silicon wafers, metal plates)
-
Acetone, Isopropanol (reagent grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitric Acid (5N)
-
Ultrasonic bath
-
Plasma cleaner (optional)
-
Oven
Procedure (Choose one of the following methods):
Method A: Solvent Cleaning
-
Place the substrates in a beaker and sonicate in acetone for 15 minutes.
-
Decant the acetone and replace with isopropanol. Sonicate for another 15 minutes.
-
Decant the isopropanol and rinse thoroughly with DI water.
-
Dry the substrates with a stream of nitrogen or in an oven at 110-120°C.
Method B: Acid Cleaning (for glass and silica surfaces)[1][2]
-
Immerse the substrates in a 1:1 (v/v) solution of concentrated HCl and methanol for at least 30 minutes.[1][2]
-
Rinse the substrates thoroughly with DI water (at least 4 times).[1]
-
Immerse the substrates in concentrated sulfuric acid for at least 30 minutes.[1][2]
-
Rinse the substrates thoroughly with DI water (at least 4 times).[1]
-
The cleaned substrates can be stored in DI water until use.
Method C: Nitric Acid Cleaning and Hydration[3]
-
Clean the substrates with DI water and ethanol.[3]
-
Immerse the substrates in 5N nitric acid overnight.[3]
-
Rinse thoroughly with a copious amount of DI water.[3]
-
To hydrate the surface, place the substrates in boiling DI water for 6 hours.[3]
-
Dry the substrates at room temperature before silanization.[3]
Method D: Plasma Treatment
-
After solvent cleaning (Method A), place the substrates in a plasma cleaner.
-
Treat with oxygen or argon plasma for 3-5 minutes to remove residual organic contaminants and generate surface hydroxyl groups.
Protocol 2: Silane Solution Preparation
Method A: Deposition from Aqueous Alcohol Solution This is a widely used and facile method for preparing silylated surfaces.[4][5]
Materials:
-
Silane coupling agent
-
95% Ethanol
-
5% Deionized Water
-
Acetic Acid
Procedure:
-
Prepare a 95% ethanol / 5% water solution.
-
Adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid.[4][5] This step is not necessary for aminofunctional silanes.[4]
-
Add the silane coupling agent with stirring to achieve a final concentration of 0.5-2%.[4][5][6] A 2% concentration is a common starting point.[4]
-
Allow the solution to stir for at least 5 minutes to allow for hydrolysis and the formation of silanol groups.[4][5] The solution should be used within an hour of preparation as silane hydrolyzes quickly and is not stable for long-term storage.[6]
Method B: Deposition from Aqueous Solution This method is commonly employed for commercial fiberglass systems.[4][5]
Materials:
-
Silane coupling agent
-
Deionized Water
-
Acetic Acid
-
Non-ionic surfactant (for less soluble silanes)
Procedure:
-
Dissolve the alkoxysilane in water to a concentration of 0.5-2.0%.[4][5]
-
For silanes with poor water solubility, add 0.1% of a non-ionic surfactant to create an emulsion.[4][5]
-
If the silane does not contain an amine group, adjust the solution to pH 5.5 with acetic acid.[4][5]
-
The stability of aqueous silane solutions can vary from hours for simple alkyl silanes to weeks for aminosilanes.[4]
Method C: Anhydrous Liquid Phase Deposition This method is preferred for achieving monolayer deposition, especially on small particles and nano-featured substrates.[5]
Materials:
-
Chlorosilanes or other reactive silanes
-
Anhydrous solvent (e.g., Toluene, Tetrahydrofuran)
Procedure:
-
Pre-dry the substrates at 150°C for 4 hours to remove adsorbed water for monolayer deposition.[5]
-
Prepare a 5% solution of the silane in an anhydrous solvent like toluene or tetrahydrofuran.[5]
-
The substrate is treated with this solution, often under reflux, for 12-24 hours.[5]
Protocol 3: Silane Application
Method A: Dipping (for large objects)
-
Immerse the cleaned and activated substrate into the prepared silane solution for 1-2 minutes with gentle agitation.[4][5]
-
Remove the substrate from the solution.
-
Rinse off excess material by briefly dipping in ethanol.[4][5]
Method B: Slurry Method (for particles and fillers)
-
Add the particles or fillers to the silane solution and stir for 2-3 minutes.[4][5]
-
Decant the solution.
-
Rinse the treated particles briefly with ethanol (usually twice).[4][5]
Method C: Spraying
-
The silane solution can be sprayed onto the substrate surface. This is common for bulk deposition onto powders.[5][7]
-
For powders, a high-intensity mixer is used while the silane solution is sprayed on.[7]
Method D: Spin Coating (for flat substrates)
-
Apply the silane solution to the substrate.
-
Spin at a low speed, typically around 500 rpm.[5]
-
Allow a hold period of 3-15 minutes before rinsing with a solvent.[5]
Protocol 4: Post-Treatment (Curing and Rinsing)
Procedure:
-
After application and rinsing, the silane layer needs to be cured to form stable covalent bonds with the substrate and to cross-link the siloxane network.
-
Curing Conditions:
-
For anhydrous deposition methods using chlorosilanes, no further cure is typically necessary after solvent removal.[5]
Quantitative Data Presentation
The effectiveness of the silane treatment can be quantified by various surface characterization techniques.
Table 1: Comparative Contact Angle Measurements
Contact angle goniometry is a common method to assess the change in surface wettability after silanization. A change in the water contact angle indicates successful surface modification.
| Silane Coupling Agent | Substrate | Water Contact Angle (°) Before Treatment | Water Contact Angle (°) After Treatment | Reference |
| (3-mercaptopropyl)triethoxysilane | Glass | < 10 | 58.1 ± 1.3 | [3] |
| 3-Cyanopropyltriethoxy silane | Glass | < 10 | 55.2 ± 1.7 | [3] |
| Trimethoxy(3,3,3-trifluoropropyl) silane | Glass | < 10 | 96.4 ± 3.2 | [3] |
Table 2: Comparative Adhesion Strength Data
Shear bond strength testing is used to quantify the improvement in adhesion between the substrate and a polymer resin after silane treatment.
| Silane Coupling Agent | Substrate | Resin/Adhesive | Mean Shear Bond Strength (MPa) | Reference |
| None (Control) | Zirconia | Resin-luting agent | 3.38 | [9] |
| Generic Silane Coupling Agent | Zirconia | Resin-luting agent | 8.69 | [9] |
| KH-550 (Amino Silane) | Titanium Alloy | Epoxy | 11.23 | [9] |
| KH-560 (Epoxy Silane) | Titanium Alloy | Epoxy | 12.72 | [9] |
| One-bottle silane | Epoxy-based fiber post | Composite resin core | 15.89 | [9] |
| Two-bottle silane | Epoxy-based fiber post | Composite resin core | 23.56 | [9] |
Surface Characterization
To verify the quality and uniformity of the silanized surface, several analytical techniques can be employed:
-
Contact Angle Goniometry: Measures the surface wettability, providing a quick and easy assessment of the surface modification.
-
Atomic Force Microscopy (AFM): Provides topographical information about the surface, allowing for the visualization of the silane layer's uniformity and roughness.[10]
-
Spectroscopic Ellipsometry: A non-destructive technique used to measure the thickness of the thin silane film.[10][11]
-
Fourier Transform Infrared (FTIR) Spectroscopy: Can be used to identify the chemical bonds formed on the surface, confirming the presence of the silane and its interaction with the substrate.[10][12]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides elemental and chemical state information about the treated surface.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. gelest.com [gelest.com]
- 5. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 6. The Use and Method of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 7. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 8. witschem.com [witschem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. parksystems.com [parksystems.com]
- 12. Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting incomplete surface coverage with 10-undecenyltrichlorosilane
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 10-undecenyltrichlorosilane for surface modification. Here you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and key data for successful monolayer formation.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the formation of self-assembled monolayers (SAMs) with this compound, helping you identify causes and implement effective solutions.
Issue: Incomplete or Patchy Surface Coverage
Q1: My substrate shows areas with no silane coating. What could be the cause?
A: Incomplete surface coverage is a frequent issue and can stem from several factors:
-
Inadequate Substrate Cleaning: The presence of organic residues, dust, or other contaminants on the substrate can block the reactive sites, preventing uniform silane attachment.[1][2]
-
Insufficient Surface Hydroxylation: Trichlorosilanes react with hydroxyl (-OH) groups on the surface. If the surface is not sufficiently activated to have a high density of these groups, the monolayer will be incomplete.[2]
-
Suboptimal Silane Concentration: A silane concentration that is too low may result in an incomplete monolayer due to an insufficient supply of molecules to cover the entire surface within the given reaction time.[2]
-
Short Reaction Time: The self-assembly process requires adequate time for the silane molecules to organize and bond to the surface. Insufficient reaction time can lead to a partially formed monolayer.[3][4]
Solutions:
-
Rigorous Cleaning Protocol: Implement a thorough cleaning procedure. For silicon-based substrates, sonication in solvents like acetone and isopropanol is a good starting point, followed by activation with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to generate a high density of hydroxyl groups.[2][5] Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Optimize Silane Concentration: Start with a concentration in the range of 1-5% (v/v) in an anhydrous solvent.[2] You may need to empirically optimize this for your specific substrate and application.
-
Increase Reaction Time: Extend the immersion time of the substrate in the silane solution. Typical reaction times range from 1 to 2 hours, but longer times may be necessary.[1][2]
Issue: Aggregates or Hazy Appearance on the Surface
Q2: I observe a cloudy or hazy film on my substrate instead of a clear monolayer. Why is this happening?
A: A hazy appearance is usually a sign of silane polymerization in the solution before it has a chance to form an ordered monolayer on the surface.[3]
-
Excess Moisture: this compound is highly sensitive to moisture and reacts rapidly with water.[6][7] If there is too much water in the solvent or on the substrate, the silane molecules will hydrolyze and polymerize in the bulk solution, forming polysiloxane aggregates that then deposit on the surface.[1][2]
-
High Silane Concentration: A concentration that is too high can also promote polymerization in the solution.[2][3]
Solutions:
-
Work in Anhydrous Conditions: It is critical to use anhydrous (dry) solvents and to perform the reaction in a controlled, low-humidity environment, such as a glove box under a nitrogen or argon atmosphere.[2]
-
Use Fresh Solution: Prepare the silane solution immediately before use to minimize its exposure to ambient moisture.[3]
-
Optimize Silane Concentration: If you suspect aggregation is due to high concentration, try reducing it.
Issue: Poor Adhesion and Delamination of the Monolayer
Q3: The silane layer is peeling or flaking off the substrate. How can I improve adhesion?
A: Poor adhesion is a sign of a weak bond between the silane and the substrate.
-
Incomplete Covalent Bonding: The final step in forming a stable SAM is the formation of strong covalent siloxane (Si-O-Si) bonds with the surface and between adjacent silane molecules. This process is often facilitated by a curing step.
-
Contaminated Surface: As with incomplete coverage, a contaminated surface will lead to poor adhesion.[3]
Solutions:
-
Implement a Curing Step: After rinsing off the excess silane, bake the coated substrate at 110-120°C for 30-60 minutes.[1][4][5] This thermal treatment promotes the formation of a stable, cross-linked monolayer.
-
Thorough Rinsing: After deposition, rinse the substrate thoroughly with a fresh portion of the anhydrous solvent to remove any loosely bound (physisorbed) silane molecules.[1] Sonication during rinsing can be effective.[1]
Quantitative Data Summary
The following table summarizes key experimental parameters for the formation of trichlorosilane-based SAMs, including this compound. Note that optimal conditions may vary depending on the specific substrate and desired outcome.
| Parameter | Recommended Range | Notes |
| Substrate Cleaning | ||
| Sonication in Solvents | 15 min each in acetone, then isopropanol | Removes organic contaminants.[1][2] |
| Piranha Etch (for SiO₂) | 15-30 minutes | Generates a high density of surface hydroxyl groups. EXTREME CAUTION .[2][5] |
| SAM Deposition | ||
| Silane Concentration | 1-5% (v/v) in anhydrous solvent | Higher concentrations can lead to aggregation.[2] |
| Solvent | Anhydrous Toluene or Hexane | Must be free of water to prevent premature hydrolysis.[1] |
| Reaction Temperature | Room Temperature | Elevated temperatures can increase reaction rate but may also promote multilayer formation.[2][3] |
| Reaction Time | 1-2 hours | May require optimization.[1][2] |
| Post-Deposition Treatment | ||
| Rinsing | Sequential rinse with anhydrous solvent | Removes physisorbed molecules.[1] |
| Curing Temperature | 110-120 °C | Promotes covalent bond formation and stabilizes the monolayer.[1][4][5] |
| Curing Time | 30-60 minutes | Ensures complete condensation.[1][2] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for forming a this compound SAM on a silicon wafer with a native oxide layer.
Materials:
-
Silicon wafers
-
This compound (≥95%)
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Acetone (semiconductor grade)
-
Isopropanol (semiconductor grade)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18 MΩ·cm)
-
High-purity nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Cut silicon wafers to the desired size.
-
Place the wafers in a beaker with acetone and sonicate for 15 minutes.
-
Rinse the wafers thoroughly with DI water.
-
Place the wafers in a beaker with isopropanol and sonicate for 15 minutes.
-
Rinse the wafers thoroughly with DI water.
-
-
Surface Activation (Hydroxylation):
-
EXTREME CAUTION: This step involves the use of Piranha solution, which is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron.
-
Prepare the Piranha solution by slowly and carefully adding one part of 30% H₂O₂ to three parts of concentrated H₂SO₄ in a glass beaker. Never add sulfuric acid to hydrogen peroxide. The solution will become very hot.
-
Immerse the cleaned wafers in the Piranha solution for 15-30 minutes.
-
Carefully remove the wafers and rinse them extensively with DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas. For optimal results, bake the wafers in an oven at 110-120°C for at least 30 minutes to remove any adsorbed water. Use the substrates immediately for SAM deposition.
-
-
SAM Deposition (in a glove box or under inert atmosphere):
-
In a clean, dry glass container, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immediately immerse the freshly cleaned and dried substrates into the silane solution.
-
Allow the deposition to proceed for 1-2 hours at room temperature.
-
Remove the wafers from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane molecules.
-
Dry the wafers under a stream of nitrogen.
-
-
Curing:
-
Place the silanized substrates in an oven and bake at 110-120°C for 30-60 minutes. This step enhances the covalent bonding and ordering of the monolayer.
-
Allow the substrates to cool to room temperature before characterization or further use.
-
Visualizations
References
Technical Support Center: Preventing Nanoparticle Aggregation During Silanization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the silanization of nanoparticles.
Troubleshooting Guide: A Step-by-Step Approach to Preventing Aggregation
This guide provides a systematic approach to diagnosing and resolving nanoparticle aggregation during silanization.
Caption: Troubleshooting flowchart for preventing nanoparticle aggregation during silanization.
Frequently Asked Questions (FAQs)
Q1: Why are my nanoparticles aggregating as soon as I add the silane?
A1: This is a common issue that can be attributed to several factors. One primary reason is the rapid, uncontrolled hydrolysis and condensation of the silane in the bulk solution, which can form silica clusters that bridge nanoparticles together. Another possibility is that the change in solvent polarity upon adding the silane is destabilizing your nanoparticles. To mitigate this, ensure your nanoparticles are well-dispersed before adding the silane, and add the silane dropwise while stirring vigorously to ensure rapid mixing.
Q2: What is the optimal concentration of silane to use?
A2: The optimal silane concentration depends on the surface area of your nanoparticles and the desired grafting density. Using an excessive amount of silane can lead to aggregation.[1] It is recommended to calculate the theoretical amount of silane needed to form a monolayer on the nanoparticle surface and then perform a series of experiments with varying concentrations (e.g., 0.5x, 1x, 2x, 5x the theoretical amount) to determine the optimal concentration for your specific system.
Q3: How does the presence of water affect the silanization reaction and nanoparticle stability?
A3: Water is crucial for the hydrolysis of alkoxy groups on the silane to form reactive silanol groups, which then condense with the hydroxyl groups on the nanoparticle surface.[2][3] However, an excess of water can lead to rapid self-condensation of the silane in solution, forming polysiloxane networks that cause aggregation.[3] For consistent results, it is best to use anhydrous solvents and add a controlled, stoichiometric amount of water relative to the silane.
Q4: Can the choice of solvent prevent aggregation?
A4: Absolutely. The solvent plays a critical role in maintaining the colloidal stability of the nanoparticles. Solvents like ethanol and isopropanol are often good choices as they are miscible with water and can help to control the hydrolysis and condensation rates of the silane. The ideal solvent should provide good dispersion for the nanoparticles and be compatible with the silane.[4] If you observe aggregation, consider switching to a different solvent or using a co-solvent system.
Q5: What role does pH play in preventing aggregation during silanization?
A5: The pH of the reaction mixture can significantly influence both the surface charge of the nanoparticles and the rate of silane hydrolysis and condensation. For many types of nanoparticles, maintaining a pH away from their isoelectric point is crucial to ensure electrostatic repulsion and prevent aggregation. The rate of silane hydrolysis is also pH-dependent. It is advisable to buffer the reaction mixture to a pH that ensures nanoparticle stability.
Q6: Are there any additives that can help prevent aggregation?
A6: Yes, using stabilizing agents can be very effective. Polymeric stabilizers like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) can adsorb to the nanoparticle surface and provide steric hindrance, preventing them from coming into close contact and aggregating.[5][6] These stabilizers can be added before the silanization reaction to protect the nanoparticles.
Q7: How can I confirm that my nanoparticles are properly silanized and not just aggregated?
A7: Several characterization techniques can be used. Dynamic Light Scattering (DLS) can measure the hydrodynamic diameter of the particles; a significant increase in size after the reaction may indicate aggregation. Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can provide visual confirmation of the particle morphology and dispersion state.[7][8] To confirm successful silanization, you can use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to detect the presence of characteristic silane functional group peaks, or Thermogravimetric Analysis (TGA) to quantify the amount of grafted silane.[9]
Key Experimental Parameters and Their Impact on Aggregation
The following table summarizes key experimental parameters that influence nanoparticle aggregation during silanization and provides recommendations for optimization.
| Parameter | Issue | Recommendation | Rationale |
| Solvent | Poor nanoparticle dispersion; uncontrolled silane hydrolysis. | Use a solvent that provides good colloidal stability for the nanoparticles (e.g., ethanol, isopropanol). | A suitable solvent maintains nanoparticle separation and can help moderate the reaction rate.[4] |
| Silane Concentration | Excess silane leads to self-condensation and inter-particle bridging. | Use the lowest effective concentration. Titrate the concentration to find the optimum. | Minimizes the formation of polysiloxane bridges between nanoparticles. |
| Water Content | Uncontrolled hydrolysis and condensation in the bulk solution. | Use anhydrous solvents and add a controlled amount of water (stoichiometric to silane). | Controlled hydrolysis favors surface reaction over bulk polymerization.[3] |
| Temperature | High temperatures can accelerate aggregation kinetics. | Perform the reaction at room temperature or lower. | Slower reaction rates allow for more controlled surface modification. |
| pH | Nanoparticle surface charge is neutralized, leading to aggregation. | Adjust and buffer the pH to a value away from the isoelectric point of the nanoparticles. | Electrostatic repulsion between nanoparticles helps maintain their dispersion. |
| Reaction Time | Prolonged reaction times can lead to further aggregation. | Monitor the reaction and quench it once sufficient surface coverage is achieved. | Minimizes the opportunity for secondary aggregation processes to occur. |
| Mixing | Localized high concentrations of silane can initiate aggregation. | Add the silane dropwise under vigorous and continuous stirring. | Ensures homogeneous distribution of the silane and promotes uniform surface reaction. |
| Stabilizing Agents | Lack of steric hindrance to prevent particles from approaching each other. | Add a polymeric stabilizer (e.g., PVP, PEG) prior to silanization. | The polymer layer provides a physical barrier against aggregation.[5][6] |
General Experimental Protocol for Silanization of Nanoparticles
This protocol provides a general methodology for the silanization of nanoparticles in an organic solvent. It should be optimized for your specific nanoparticle system and silane.
Materials:
-
Nanoparticles
-
Anhydrous ethanol (or other suitable solvent)
-
Silane coupling agent (e.g., (3-Aminopropyl)triethoxysilane - APTES)
-
Deionized water
-
Ammonium hydroxide (optional, as a catalyst)
-
Acetic acid (optional, for pH adjustment)
Procedure:
-
Nanoparticle Dispersion:
-
Disperse the nanoparticles in anhydrous ethanol to a desired concentration (e.g., 1 mg/mL).
-
Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion.
-
-
Reaction Setup:
-
Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stir bar.
-
Begin stirring the suspension vigorously.
-
-
Pre-hydrolysis of Silane (Optional but Recommended):
-
In a separate vial, prepare a solution of the silane in anhydrous ethanol.
-
Add a controlled amount of deionized water to this solution. The molar ratio of water to silane is typically between 1:1 and 3:1.
-
Allow this solution to pre-hydrolyze for a short period (e.g., 5-10 minutes) before adding it to the nanoparticle suspension.
-
-
Silanization Reaction:
-
Slowly add the pre-hydrolyzed silane solution dropwise to the stirring nanoparticle suspension.
-
If using a catalyst like ammonium hydroxide, it can be added at this stage.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2-24 hours), depending on the reactivity of the silane and the desired surface coverage.
-
-
Washing and Purification:
-
After the reaction is complete, centrifuge the suspension to pellet the silanized nanoparticles.
-
Remove the supernatant and re-disperse the nanoparticles in fresh anhydrous ethanol.
-
Repeat the centrifugation and re-dispersion steps 2-3 times to remove any unreacted silane and by-products.
-
-
Final Dispersion and Storage:
-
After the final wash, disperse the silanized nanoparticles in a suitable solvent for storage or further use.
-
It is often advisable to store the functionalized nanoparticles in solution rather than as a dry powder to prevent irreversible aggregation.[10]
-
Characterization:
-
Confirm the absence of aggregation using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Verify successful silanization using Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS).
-
Quantify the degree of silanization using Thermogravimetric Analysis (TGA).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. advanceseng.com [advanceseng.com]
- 5. mdpi.com [mdpi.com]
- 6. Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
optimizing reaction conditions for 10-undecenyltrichlorosilane hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the hydrolysis of 10-undecenyltrichlorosilane.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction occurring during the hydrolysis of this compound?
A1: The primary reaction is the hydrolysis of the silicon-chlorine bonds to form silanol groups (Si-OH) and hydrochloric acid (HCl). These silanol groups are highly reactive and subsequently undergo condensation reactions to form a polysiloxane network (Si-O-Si linkages).
Q2: Why is my reaction mixture turning cloudy or forming a precipitate immediately upon adding water?
A2: this compound is highly reactive towards water. Rapid, uncontrolled addition of water can lead to localized high concentrations of reactants, causing rapid and disorganized polymerization and precipitation of the polysiloxane. Slow, controlled addition of water, potentially in a solvent, is crucial.
Q3: What is the white fume that is often observed during the reaction?
A3: The white fume is typically aerosolized hydrochloric acid (HCl), which is a byproduct of the hydrolysis reaction. This underscores the importance of conducting the experiment in a well-ventilated fume hood and taking appropriate safety precautions.
Q4: Can I use solvents other than anhydrous options for the reaction?
A4: It is highly recommended to use anhydrous solvents to have better control over the hydrolysis reaction. The presence of excess water can lead to uncontrolled polymerization. The choice of solvent can also influence the structure of the resulting polymer.
Q5: How does pH affect the hydrolysis and condensation reactions?
A5: The rates of both hydrolysis and condensation are significantly influenced by pH. Generally, both reactions are accelerated under acidic or basic conditions. The isoelectric point of silica is around pH 2, where the condensation rate is at a minimum. Operating at very low or high pH can lead to rapid, uncontrolled polymerization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Immediate Precipitation/Gelation | 1. Too rapid addition of water. 2. High concentration of this compound. 3. Inappropriate solvent leading to poor solubility of intermediates. | 1. Add water dropwise or use a syringe pump for controlled addition. 2. Work with more dilute solutions of the silane. 3. Experiment with different anhydrous solvents to improve solubility (e.g., toluene, hexane). |
| Incomplete Reaction | 1. Insufficient amount of water. 2. Low reaction temperature. 3. Steric hindrance from the undecenyl chain slowing down the reaction. | 1. Ensure a stoichiometric amount of water is added for complete hydrolysis. 2. Gently warm the reaction mixture, but monitor for signs of uncontrolled polymerization. 3. Allow for longer reaction times. |
| Formation of Insoluble Polymer | 1. Extensive cross-linking due to uncontrolled condensation. 2. Reaction conditions favoring rapid polymerization over controlled growth. | 1. Conduct the reaction at lower temperatures. 2. Control the pH to be near the isoelectric point of silica (around pH 2) to slow down condensation. 3. Use a co-solvent to maintain the solubility of the growing polymer chains. |
| Low Yield of Desired Polysiloxane | 1. Formation of cyclic siloxanes or other side products. 2. Loss of product during work-up and purification. | 1. Optimize reaction conditions (concentration, temperature) to favor intermolecular condensation over intramolecular cyclization. 2. Carefully select purification methods to minimize product loss. |
| High Polydispersity of the Polymer | 1. Non-uniform reaction conditions. 2. Multiple nucleation and growth phases. | 1. Ensure efficient stirring and uniform temperature throughout the reaction. 2. Control the addition rate of water to promote a single nucleation event followed by controlled growth. |
Experimental Protocols
Note: Specific, optimized protocols for the solution-phase hydrolysis of this compound to form a polysiloxane are not widely available in the public literature. The following is a general, illustrative protocol based on the principles of alkyltrichlorosilane hydrolysis. Researchers should adapt and optimize this protocol based on their specific experimental goals.
Objective: To synthesize a poly(10-undecenylsilsesquioxane) resin via controlled hydrolysis.
Materials:
-
This compound
-
Anhydrous Toluene (or other suitable anhydrous solvent)
-
Deionized Water
-
Nitrogen or Argon gas for inert atmosphere
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve a known concentration of this compound in anhydrous toluene under an inert atmosphere.
-
Cool the flask in an ice bath to 0-5 °C.
-
In the dropping funnel, add a stoichiometric amount of deionized water (relative to the trichlorosilane) to a volume of anhydrous toluene.
-
Slowly add the water/toluene mixture dropwise to the stirred silane solution over a period of 1-2 hours. Maintain the temperature of the reaction mixture below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
The resulting solution contains the poly(10-undecenylsilsesquioxane). The solvent can be removed under reduced pressure to yield the resin. Further purification may be necessary depending on the application.
Quantitative Data
Specific quantitative data for the hydrolysis of this compound in solution is scarce in the reviewed literature. The following tables provide an illustrative summary of expected qualitative trends based on general principles of silane hydrolysis.
Table 1: Effect of Reaction Parameters on Hydrolysis Outcome (Qualitative)
| Parameter | Effect on Reaction Rate | Effect on Polymer Structure |
| ↑ Temperature | Increases | May lead to more cross-linking and gelation |
| ↑ Water Concentration | Increases | Can lead to uncontrolled polymerization and precipitation |
| pH (acidic or basic) | Increases (relative to neutral) | Can lead to rapid, uncontrolled polymerization |
| ↑ Silane Concentration | Increases | Higher chance of gelation and insoluble polymer formation |
| Solvent Polarity | Can influence reaction rate and polymer solubility | Affects the conformation and solubility of the polymer |
Mandatory Visualizations
Caption: Experimental workflow for the controlled hydrolysis of this compound.
Caption: Troubleshooting decision tree for this compound hydrolysis.
how to avoid polymerization of 10-undecenyltrichlorosilane in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the polymerization of 10-undecenyltrichlorosilane in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound (Cl₃Si(CH₂)₉CH=CH₂) is an organosilane compound featuring a terminal double bond and a trichlorosilyl group. The trichlorosilyl group is highly susceptible to hydrolysis, reacting readily with water or other protic solvents.[1][2] This hydrolysis replaces the chloro groups with hydroxyl groups, forming a reactive silanetriol intermediate. These silanetriols can then undergo condensation reactions with each other, leading to the formation of a polysiloxane network, which is observed as polymerization or gelling of the solution.
Q2: What are the initial signs of polymerization in my this compound solution?
The initial signs of polymerization can include:
-
The appearance of a white precipitate or cloudiness in the solution.
-
An increase in the viscosity of the solution.
-
The formation of a gel-like substance.
If any of these signs are observed, it indicates that hydrolysis and condensation are occurring, and the solution may no longer be suitable for its intended use.
Q3: Which solvents are recommended for dissolving this compound?
It is critical to use anhydrous aprotic solvents. The presence of even trace amounts of water can initiate the polymerization process. Recommended solvents include:
-
Toluene
-
Hexane
-
Tetrahydrofuran (THF) - Note: THF must be freshly distilled from a suitable drying agent (e.g., sodium-benzophenone) as it can absorb water over time.
-
Dichloromethane (DCM) - Note: Ensure it is of high purity and anhydrous.
Q4: How can I ensure my solvents are sufficiently dry?
To ensure your solvents are anhydrous, you can:
-
Purchase high-purity anhydrous solvents and use them immediately after opening.
-
Dry solvents using standard laboratory procedures, such as distillation over a drying agent (e.g., sodium, calcium hydride) or by passing them through a column of activated alumina.
-
Store anhydrous solvents over molecular sieves (3Å or 4Å) to maintain their dryness.
Q5: Are there any chemical inhibitors that can prevent the polymerization of this compound?
While the primary method of prevention is the strict exclusion of water, certain stabilizers can be used. For some reactive silanes, secondary or tertiary aromatic amines have been used as polymerization inhibitors, particularly during purification by distillation. However, the compatibility of such inhibitors with your specific reaction should be carefully evaluated. For most applications, meticulous control of the reaction environment is the preferred method.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution becomes cloudy or forms a precipitate immediately upon adding this compound. | 1. Contaminated solvent (presence of water). 2. "Wet" glassware or reaction vessel. | 1. Use a fresh bottle of anhydrous solvent or re-dry the solvent. 2. Thoroughly oven-dry all glassware immediately before use and cool under an inert atmosphere (e.g., nitrogen or argon). |
| Solution appears clear initially but becomes viscous or gels over a short period. | 1. Slow ingress of atmospheric moisture into the reaction setup. 2. Use of a solvent that is not sufficiently anhydrous. | 1. Ensure all joints in your reaction setup are properly sealed. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the experiment. 2. Switch to a more rigorously dried solvent. |
| Inconsistent results between experiments. | 1. Variable amounts of atmospheric moisture exposure. 2. Inconsistent purity or dryness of the solvent. | 1. Standardize your experimental setup and procedures to ensure a consistently inert atmosphere. The use of a glovebox is highly recommended. 2. Use a single, trusted source of high-purity anhydrous solvent for all related experiments. |
Experimental Protocols
Protocol for Handling and Use of this compound in Solution
This protocol outlines the necessary precautions and steps for handling this compound to prevent its polymerization in solution.
1. Materials and Equipment:
-
This compound (freshly opened bottle or stored under inert gas)
-
Anhydrous aprotic solvent (e.g., toluene)
-
Oven-dried glassware (e.g., Schlenk flask, dropping funnel)
-
Inert gas supply (Nitrogen or Argon) with a manifold or Schlenk line
-
Glovebox (recommended)
-
Anhydrous transfer needles and syringes
2. Procedure:
-
Glassware Preparation: Thoroughly wash and oven-dry all glassware at >120°C for at least 4 hours. Assemble the glassware while hot and immediately place it under a positive pressure of inert gas. Allow the glassware to cool to room temperature under the inert atmosphere.
-
Solvent Preparation: Use a freshly opened bottle of anhydrous solvent. If the solvent has been opened previously, it should be appropriately dried before use.
-
Reaction Setup: Assemble the reaction apparatus under a continuous flow of inert gas. Use septa on all openings to allow for the transfer of liquids via syringe or cannula.
-
Reagent Transfer:
-
If working on a Schlenk line, use a syringe to draw up the required amount of anhydrous solvent and transfer it to the reaction flask.
-
Draw the required amount of this compound into a separate dry syringe. It is advisable to purge the syringe with inert gas before drawing up the liquid.
-
Slowly add the this compound to the solvent in the reaction flask with stirring.
-
-
Reaction Conditions: Maintain a positive pressure of inert gas throughout the entire duration of the experiment. Ensure that the reaction temperature is controlled as required by your specific protocol.
-
Work-up and Quenching: Once the reaction is complete, the remaining reactive silane can be quenched by carefully and slowly adding a protic solvent (e.g., isopropanol or methanol) to the reaction mixture, preferably at a low temperature.
Visual Guides
Hydrolysis and Polymerization Pathway of this compound
Caption: The hydrolysis of this compound by water leads to a reactive intermediate that undergoes condensation to form a polymer network.
Experimental Workflow to Prevent Polymerization
References
Technical Support Center: Organofunctional Silane SAM Coatings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for organofunctional silane self-assembled monolayer (SAM) coatings.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms for organofunctional silane SAMs?
A1: Organofunctional silane SAMs primarily degrade through three main pathways:
-
Hydrolytic Degradation: This is the most common failure mode, especially in aqueous or humid environments. It involves the hydrolysis (cleavage) of siloxane (Si-O-Si) bonds at the substrate interface or between adjacent silane molecules within the monolayer. This process is highly dependent on pH and temperature.[1]
-
Thermal Degradation: At elevated temperatures, silane SAMs can degrade through desorption from the surface or thermal decomposition of the organic functional groups. The exact temperature depends on the specific silane and the substrate, but for many common organosilanes, instability can be observed at temperatures above 200°C.[2][3][4][5]
-
Oxidative & UV Degradation: Exposure to UV radiation or strong oxidizing agents can cause structural and chemical changes in the organic functional groups of the silane molecules, leading to a loss of function.[6] This is particularly relevant for applications involving outdoor exposure or UV-sterilization methods.
Q2: How does pH affect the stability of a silane SAM?
A2: The pH of the environment significantly impacts the hydrolytic stability of silane SAMs. The Si-O-Si bonds are most stable near neutral pH. In highly acidic or highly alkaline (basic) conditions, the rate of hydrolysis increases, leading to faster degradation of the monolayer.[7][8][9] For example, experiments have shown that the hardness of composite resins connected by silane coupling agents can be reduced by 70-85% after two weeks in an alkaline (pH 13) solution, while no reduction was observed in neutral or acidic (pH 1) water.[9] Silane effectiveness can be weakened in low pH universal adhesives due to self-condensation.[8]
Q3: What role does moisture play during the SAM formation process?
A3: Moisture is critical for the formation of silane SAMs, but its presence must be carefully controlled. A small amount of water is necessary to hydrolyze the alkoxy or chloro groups on the silane precursor to form reactive silanol (Si-OH) groups. These silanols then condense with hydroxyl groups on the substrate and with each other. However, excessive moisture in the deposition environment (e.g., in the solvent or on the substrate) can lead to premature polymerization of silanes in solution, forming aggregates that deposit on the surface, resulting in a disordered, rough, and unstable multilayer film instead of a dense monolayer.[10][11][12] This can create uncoated regions that act as nucleation sites for later degradation.[10][11][12]
Troubleshooting Guides
Problem 1: My SAM-coated surface has inconsistent properties (e.g., variable contact angles).
-
Possible Cause 1: Incomplete or Non-Uniform Substrate Cleaning. Organic residues or particulate contamination on the substrate can block silane molecules from binding to the surface, resulting in a patchy or incomplete monolayer.[13]
-
Solution: Implement a rigorous, multi-step cleaning protocol. For silicon or glass substrates, a common procedure involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by treatment with a Piranha solution or UV/Ozone to remove organic contaminants and generate surface hydroxyl groups.[13][14][15]
-
-
Possible Cause 2: Contaminated Silane or Solvent. Impurities in the silane reagent or the presence of excess water in an anhydrous solvent can interfere with the self-assembly process, leading to defects.[13]
-
Solution: Use high-purity (≥95%) silane reagents and anhydrous solvents. Store reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination from ambient moisture. Prepare fresh silanization solutions immediately before use.[1]
-
-
Possible Cause 3: Premature Polymerization. If the silanization solution is exposed to moisture or left for too long, silanes can polymerize in the solution. These aggregates can then physisorb onto the surface, creating a rough and unstable film.
-
Solution: Work in a low-humidity environment, such as a glovebox or under a dry nitrogen purge. After deposition, thoroughly rinse the substrate with fresh anhydrous solvent (e.g., toluene, followed by ethanol) to remove unbound silanes and aggregates. A brief sonication step during rinsing can be effective.[15][16]
-
Problem 2: My SAM coating degrades rapidly when exposed to an aqueous solution.
-
Possible Cause 1: Hydrolytic Instability. The Si-O-Si bonds that anchor the SAM to the substrate and cross-link the monolayer are susceptible to hydrolysis, especially under harsh pH conditions.
-
Solution:
-
Optimize Curing: After deposition and rinsing, cure the SAM by baking it (e.g., at 110-120°C for 30-60 minutes). This promotes the formation of more stable covalent Si-O-Substrate and Si-O-Si bonds.[1]
-
Choose a More Stable Silane: Silanes with longer alkyl chains tend to form more densely packed and hydrophobic monolayers that can better protect the underlying siloxane bonds from water. Dipodal silanes, which have two silicon atoms that can bind to the surface, offer markedly improved resistance to hydrolysis compared to conventional monopodal silanes.[17]
-
Control pH: If possible, maintain the pH of the aqueous environment in a neutral range (pH 6-8) to minimize the rate of hydrolysis.
-
-
-
Possible Cause 2: Poor Initial Monolayer Quality. A poorly formed monolayer with many defects, pinholes, or low packing density will allow water molecules to easily penetrate to the substrate interface and initiate degradation.[10]
-
Solution: Revisit the deposition protocol. Ensure the substrate is pristine, the reagents are pure, and moisture is strictly controlled during deposition. Use characterization techniques like contact angle goniometry or ellipsometry to verify monolayer quality before proceeding with experiments.
-
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and resolving common issues with SAM coating quality and stability.
Caption: A logical troubleshooting guide for common SAM defects.
Data Presentation: Stability of Organosilane SAMs
The stability of a silane SAM is not absolute and depends heavily on its chemical structure and operating environment.
Table 1: Thermal Stability of Various Organosilane SAMs on Silicon Substrates
| Silane Type | Functional Group | Degradation Onset Temp. (in Vacuum/Inert) | Reference(s) |
| APTES | Aminopropyl | ~250 °C | [2] |
| ABTES | Aminobutyl | Stable up to 250 °C | [4][5] |
| OTS | Octadecyl (Hydrocarbon) | Degrades around 200 °C | [3] |
| PFDS | Perfluorodecyl | Stable up to 350 °C | [4][5] |
| FDTS | Perfluorodecyl | Stable up to 400 °C (for ~90 min) | [3] |
Table 2: Influence of Environmental pH on Silane SAM Stability
| pH Range | Condition | Effect on Si-O-Si Bonds | Stability Outcome | Reference(s) |
| < 3 | Strongly Acidic | Hydrolysis rate increases | Low stability | [7][8] |
| 3 - 4 | Mildly Acidic | Silanols are relatively stable | Moderate stability | [7] |
| 4 - 8 | Neutral Range | Hydrolysis rate is at a minimum | Highest stability | [9] |
| > 9 | Alkaline | Hydrolysis rate increases significantly | Low stability | [7][9] |
Experimental Protocols
Protocol 1: Characterization of SAM Quality using Contact Angle Goniometry
This protocol describes how to measure the static water contact angle, a quick and effective method to assess the hydrophobicity and uniformity of a SAM coating.[18]
Objective: To verify the formation and quality of a hydrophobic silane SAM. A high contact angle (e.g., >100° for an octadecylsilane SAM) with low hysteresis indicates a well-ordered, dense monolayer.
Instrumentation & Materials:
-
Contact Angle Goniometer with camera and light source.
-
High-precision syringe for dispensing droplets.
-
SAM-coated substrate.
-
High-purity deionized water (probe liquid).
Procedure:
-
Instrument Setup: Place the SAM-coated substrate on the sample stage. Ensure the surface is clean, dry, and perfectly level.
-
Droplet Deposition: Carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the SAM surface. Avoid introducing excess kinetic energy, which can affect the initial angle.
-
Image Capture: Adjust the lighting and focus to obtain a sharp profile of the droplet at the solid-liquid-vapor interface. Capture a high-resolution image immediately after the droplet stabilizes (typically within a few seconds).
-
Angle Measurement: Use the goniometer's software to analyze the captured image and calculate the contact angle. The software fits a mathematical model to the droplet shape to determine the angle at the three-phase contact line.
-
Multiple Measurements: Repeat the measurement at a minimum of 3-5 different locations on the surface to assess uniformity and calculate an average contact angle and standard deviation.[18] Inconsistent measurements across the surface suggest a patchy or contaminated SAM.[13]
Protocol 2: Analysis of SAM Composition and Degradation using XPS
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental and chemical state information about the top 1-10 nm of a surface, making it ideal for analyzing ultrathin SAMs.[14]
Objective: To confirm the elemental composition of the SAM and investigate chemical changes associated with degradation (e.g., loss of fluorine from a fluorosilane, oxidation of the alkyl chain).
Instrumentation & Materials:
-
XPS Spectrometer with a monochromatic X-ray source (e.g., Al Kα).
-
Ultra-high vacuum (UHV) analysis chamber.
-
SAM-coated substrate (control and degraded samples).
Procedure:
-
Sample Preparation: Carefully mount the SAM-coated substrate onto the XPS sample holder. Ensure the surface is free of any incidental contaminants from handling.
-
Sample Introduction: Introduce the sample into the UHV analysis chamber.
-
Survey Scan: Perform a wide energy range survey scan (e.g., 0-1100 eV binding energy) to identify all elements present on the surface. For a typical organosilane on a silicon wafer, you should expect to see signals for Si, O, C, and potentially other elements from the functional group (e.g., N for aminosilanes, F for fluorosilanes).
-
High-Resolution Scans: Acquire high-resolution scans over the specific elemental regions of interest (e.g., C 1s, Si 2p, O 1s, F 1s). These scans provide information about the chemical bonding states.
-
For a successful SAM, the C 1s spectrum will show peaks corresponding to the alkyl chain (C-C, C-H) and the functional group.
-
The Si 2p spectrum will show a peak for the underlying SiO₂ substrate and a smaller, slightly shifted peak corresponding to the Si in the silane monolayer.
-
-
Data Analysis:
-
Composition: Use the peak areas from the survey scan (corrected with relative sensitivity factors) to determine the elemental composition of the surface.
-
Degradation Analysis: Compare the high-resolution spectra of a pristine SAM with a degraded SAM. Signs of degradation can include:
-
A decrease in the intensity of peaks associated with the functional group (e.g., a lower F 1s signal).
-
The appearance of new peaks in the C 1s or O 1s spectra, indicating oxidation.
-
A change in the ratio of the silane Si 2p peak to the substrate Si 2p peak, suggesting molecular desorption.
-
-
Diagram: Primary Degradation Pathways
This diagram illustrates the main chemical mechanisms responsible for the degradation of silane SAMs on a hydroxylated substrate like silicon dioxide.
Caption: Key environmental factors and their resulting degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acidic pH weakens the bonding effectiveness of silane contained in universal adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elucidating the Mechanism of Condensation-Mediated Degradation of Organofunctional Silane Self-Assembled Monolayer Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - Elucidating the Mechanism of Condensation-Mediated Degradation of Organofunctional Silane Self-Assembled Monolayer Coatings - ACS Applied Materials & Interfaces - Figshare [figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. gelest.com [gelest.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Octadecyltrichlorosilane (OTS) Monolayer Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the formation of octadecyltrichlorosilane (OTS) self-assembled monolayers (SAMs), with a specific focus on the critical role of humidity.
Frequently Asked Questions (FAQs)
Q1: Why is humidity control so important for OTS monolayer formation?
A1: Humidity, or the amount of water vapor in the environment and dissolved in the solvent, is a critical parameter in OTS monolayer formation. Water is required for the hydrolysis of the trichlorosilane headgroup of the OTS molecule into a reactive silanol. This initial hydrolysis step is essential for the subsequent condensation reactions that form a stable, covalently bonded monolayer on the substrate and cross-link adjacent OTS molecules. However, the amount of water must be carefully controlled.
Q2: What happens if the humidity is too low?
A2: Insufficient water will lead to incomplete hydrolysis of the OTS molecules. This results in an incomplete monolayer with significant defects, such as pinholes.[1][2] In extremely dry conditions, the conversion of silane to the necessary silanol intermediate does not occur. For instance, at a relative humidity of less than 18%, OTS conversion to silanol was not observed even after 11 days.[1][3]
Q3: What is the consequence of having too much humidity?
A3: Excessive humidity causes rapid hydrolysis and polymerization of OTS molecules in the bulk solution before they have a chance to assemble on the substrate surface. This leads to the formation of large, three-dimensional aggregates that deposit onto the surface, resulting in a rough, non-uniform, and poorly adhered film instead of a smooth monolayer.[1][3][4][5] At a relative humidity of 83%, all silanes were found to convert to silanols within two days, increasing the likelihood of bulk polymerization.[1][3]
Q4: Is there an optimal humidity range for OTS deposition?
A4: While the ideal humidity can depend on the specific solvent and substrate, a general recommendation is to maintain a controlled, moderate level of humidity. Some studies have found that a relative humidity in the range of 45-85% can be suitable when using a solvent like heptane, which has an intermediate water solubility.[3][6] The key is to have enough water for hydrolysis at the surface without causing excessive polymerization in the solution.
Q5: How does the choice of solvent relate to humidity control?
A5: The solvent plays a crucial role in modulating the effect of ambient humidity because different solvents have different water solubility. Solvents like heptane can dissolve a moderate amount of water, which can then be available for the hydrolysis reaction at the substrate surface, leading to high-quality monolayers.[6] In contrast, solvents with very low water solubility may not provide enough water for hydrolysis, while solvents that are highly miscible with water can exacerbate the problem of bulk polymerization in high-humidity environments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low water contact angle on the OTS-coated surface (surface is not hydrophobic) | Incomplete monolayer formation. | This is likely due to insufficient humidity. Ensure that the deposition environment (e.g., glove box) has a controlled, low-to-moderate humidity level. Consider using a solvent with a slightly higher water content or pre-hydrating the substrate. |
| Hazy or cloudy appearance of the substrate after coating | Formation of OTS aggregates. | This is a classic sign of excessive humidity. Reduce the relative humidity in your deposition chamber. Use a freshly opened bottle of anhydrous solvent. Work quickly to minimize the exposure of the OTS solution to ambient air. |
| High surface roughness observed by AFM | Deposition of 3D OTS polymers from the solution. | Similar to the issue of a hazy appearance, this is caused by too much water. Optimize the humidity and consider using a solvent that is less prone to dissolving large amounts of water.[4] |
| Inconsistent results between experiments | Fluctuations in ambient humidity. | The reproducibility of OTS monolayer formation is highly sensitive to environmental conditions.[7] Perform depositions in a controlled environment, such as a glove box with a humidity sensor, to ensure consistent conditions. |
| Monolayer peels off or is easily damaged | Poor covalent bonding to the substrate. | This can be a result of either too little water for proper hydrolysis and condensation with the surface hydroxyl groups, or the formation of a poorly adhered polymer layer on top of the substrate due to excessive water. Re-evaluate your humidity control and substrate preparation. |
Quantitative Data on Humidity Effects
The following table summarizes the impact of relative humidity on key parameters of OTS monolayer formation, synthesized from multiple studies.
| Relative Humidity (RH) | Observation | Effect on Monolayer Quality | Water Contact Angle | Monolayer Thickness |
| < 18% | Very slow to no hydrolysis of OTS. | Incomplete monolayer, significant defects. | Lower than optimal | Thinner than a full monolayer |
| Moderate (e.g., 45-85% in controlled solvent) | Controlled hydrolysis at the substrate surface. | Formation of a full-coverage, uniform monolayer. | High (typically >100°)[1] | ~2.6 nm[4][6] |
| > 83% | Rapid hydrolysis and bulk polymerization in solution. | Formation of 3D aggregates, high surface roughness, poor quality film.[1][4] | Variable, often lower than optimal due to surface heterogeneity | Thicker and non-uniform |
Experimental Protocols
Solution-Phase Deposition of OTS Monolayer
This protocol is a general guideline and may require optimization for your specific substrate and application.
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer with native oxide) thoroughly. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma treatment to remove organic contaminants and hydroxylate the surface.
-
Rinse the substrate extensively with deionized water and dry it with a stream of dry nitrogen.
-
Use the substrate immediately after cleaning.
-
-
Preparation of OTS Solution:
-
Work in a controlled environment, such as a nitrogen-filled glove box with a known relative humidity.
-
Use anhydrous solvent (e.g., heptane, toluene, or cyclohexane).
-
Prepare a dilute solution of OTS (e.g., 1-5 mM). The OTS solution should be prepared fresh before each use.
-
-
Deposition:
-
Immerse the cleaned substrate in the OTS solution for a specific duration (e.g., 15 minutes to 2 hours). The optimal time will depend on the desired coverage and the reaction conditions.
-
After immersion, rinse the substrate with the pure solvent to remove any physisorbed molecules.
-
-
Curing:
-
Cure the coated substrate by baking it in an oven (e.g., at 110-120 °C for 1 hour) to promote the covalent bond formation between the OTS molecules and the substrate and to cross-link the monolayer.
-
-
Final Cleaning:
-
Sonicate the cured substrate in a fresh solvent (e.g., chloroform or toluene) to remove any remaining unbound OTS aggregates.
-
Dry the substrate with a stream of dry nitrogen.
-
Visualizations
Caption: Effect of humidity on OTS monolayer formation pathway.
References
Technical Support Center: Controlling the Thickness of 10-Undecenyltrichlorosilane Films
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the thickness of 10-undecenyltrichlorosilane films.
Troubleshooting Guide
This guide addresses common issues encountered during the deposition of this compound self-assembled monolayers (SAMs).
| Issue | Potential Cause | Recommended Solution |
| Incomplete or Patchy Film Coverage | 1. Inadequate Substrate Cleaning: Residual organic contaminants or particulate matter on the substrate surface can hinder the self-assembly process. 2. Insufficient Reaction Time: The deposition time may be too short for a complete monolayer to form. 3. Low Precursor Concentration: The concentration of this compound in the deposition solution may be too low. 4. Inactive Substrate Surface: The substrate surface may lack a sufficient density of hydroxyl (-OH) groups required for silanization. | 1. Implement a rigorous substrate cleaning protocol. This typically involves sonication in a series of solvents such as acetone and isopropanol, followed by a piranha solution or UV/ozone treatment to generate a hydrophilic, hydroxyl-terminated surface. 2. Increase the deposition time. The optimal time can vary depending on the solvent, concentration, and temperature. 3. Increase the precursor concentration. Typical concentrations for solution deposition range from 1 to 5 mM. 4. Pre-treat the substrate to generate hydroxyl groups. For silicon substrates, a native oxide layer is usually sufficient. For other materials, an oxygen plasma treatment may be necessary. |
| Formation of Aggregates or Multilayers | 1. Excess Water in the Deposition Environment: Trichlorosilanes are highly reactive with water. Excess moisture in the solvent or atmosphere can lead to premature polymerization of the precursor in solution, forming aggregates that deposit on the surface.[1] 2. High Precursor Concentration: An overly concentrated solution can promote intermolecular reactions and the formation of multilayers. 3. Deposition Temperature Too Low: Lower temperatures can sometimes lead to slower, more controlled growth, but in some cases, they can also promote aggregation if the kinetics of surface attachment are too slow compared to solution-phase polymerization. | 1. Use anhydrous solvents and perform the deposition in a controlled, low-humidity environment , such as a glovebox.[1] Solvents should be freshly distilled or from a sealed bottle. 2. Reduce the precursor concentration. 3. Optimize the deposition temperature. While room temperature is common, slight variations may be necessary depending on the specific conditions. |
| Poor Film Adhesion | 1. Contaminated Substrate: A layer of contamination between the substrate and the silane film will result in poor adhesion. 2. Incomplete Covalent Bonding: Insufficient reaction time or the absence of a thin water layer on the substrate can lead to a poorly cross-linked and weakly adhered film. | 1. Ensure the substrate is meticulously cleaned using the protocols mentioned above. 2. Ensure a sufficient number of surface hydroxyl groups are present and consider a brief post-deposition annealing step (e.g., 110-120°C) to promote covalent bond formation and remove physisorbed molecules. |
| Inconsistent Film Thickness Across the Substrate | 1. Uneven Temperature Distribution: Temperature gradients across the substrate during deposition can lead to variations in reaction rates and film thickness. 2. Non-uniform Evaporation of Solvent (for spin-coating): In spin-coating deposition, uneven solvent evaporation can result in a "coffee ring" effect and non-uniform film thickness. 3. Inadequate Mixing of Deposition Solution: If the precursor is not uniformly dispersed in the solvent, it can lead to localized variations in deposition rate. | 1. Ensure uniform heating of the substrate during vapor deposition or post-deposition annealing. 2. Optimize spin-coating parameters such as spin speed, acceleration, and solvent volatility. 3. Thoroughly mix the deposition solution before introducing the substrate. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters that control the thickness of this compound films?
A1: The primary parameters that influence film thickness are:
-
Deposition Time: Generally, longer deposition times lead to thicker films, up to the point of monolayer saturation.[2][3][4]
-
Precursor Concentration: Higher concentrations in solution deposition can lead to faster film growth and potentially thicker films, but also increase the risk of multilayer formation.[5][6][7]
-
Humidity: The presence of a thin layer of water on the substrate is crucial for the hydrolysis and bonding of the trichlorosilane. However, excess humidity in the environment can cause premature polymerization of the precursor.[1][8][9]
-
Temperature: Temperature affects the reaction kinetics. Higher temperatures can increase the rate of deposition but may also lead to less ordered films.
-
Deposition Method: The choice between solution-phase and vapor-phase deposition will significantly impact the resulting film characteristics.
Q2: How can I achieve a monolayer of this compound?
A2: To achieve a self-assembled monolayer (SAM), it is crucial to use a low precursor concentration (typically in the low millimolar range for solution deposition) and carefully control the reaction time. The goal is to allow the molecules to self-assemble on the surface without significant polymerization in the bulk solution. A very low-humidity environment is also critical to prevent aggregation.[1]
Q3: What is the difference between solution-phase and vapor-phase deposition for this compound?
A3:
-
Solution-Phase Deposition: This method involves immersing the substrate in a dilute solution of the silane in an anhydrous organic solvent. It is a relatively simple and common method. However, controlling the water content in the solvent is critical to prevent aggregation.
-
Vapor-Phase Deposition: In this method, the substrate is exposed to the vapor of the silane, typically under reduced pressure or in a carrier gas stream.[10] Vapor deposition can offer better control over film thickness and uniformity, especially for achieving true monolayers, as it minimizes the risk of solution-phase polymerization.
Q4: How can I measure the thickness of my this compound film?
A4: The most common and effective technique for measuring the thickness of such thin films is ellipsometry .[11][12][13][14][15] This non-destructive optical technique measures the change in polarization of light upon reflection from the surface and can provide thickness measurements with sub-nanometer resolution. Atomic force microscopy (AFM) can also be used to measure film thickness by scratching the film and imaging the step height.
Q5: Why is my substrate hydrophobic after cleaning and before deposition?
A5: A hydrophobic surface after cleaning indicates the presence of residual organic contaminants. A properly cleaned and hydroxylated surface (e.g., silicon with a native oxide layer) should be hydrophilic, with a low water contact angle. If your substrate is hydrophobic, you need to repeat the cleaning procedure, possibly using a more aggressive method like a piranha solution or UV/ozone treatment.
Experimental Protocols
Solution-Phase Deposition of this compound
1. Substrate Preparation: a. Cut the silicon wafer or other substrate to the desired size. b. Sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each. c. Dry the substrate with a stream of dry nitrogen. d. To generate a high density of hydroxyl groups, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). e. Rinse the substrate thoroughly with deionized water and dry with a stream of dry nitrogen. The substrate should be hydrophilic at this point.
2. Deposition: a. Prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene or hexane) inside a glovebox with a low-humidity atmosphere. b. Immerse the cleaned and dried substrate in the silane solution. c. Allow the deposition to proceed for a specified time (e.g., 1-24 hours), depending on the desired thickness. d. After deposition, remove the substrate from the solution and rinse it with fresh anhydrous solvent to remove any physisorbed molecules. e. Dry the substrate with a stream of dry nitrogen. f. (Optional) Anneal the coated substrate at 110-120°C for 30-60 minutes to promote covalent bonding and remove residual solvent.
Vapor-Phase Deposition of this compound
1. Substrate Preparation: a. Follow the same substrate preparation protocol as for solution-phase deposition.
2. Deposition: a. Place the cleaned and dried substrate in a vacuum deposition chamber. b. Place a small amount of this compound in a container within the chamber, upstream of the substrate in the gas flow path. c. Evacuate the chamber to a base pressure of <10^-3 Torr. d. Heat the silane precursor to a temperature that generates a suitable vapor pressure (e.g., 50-80°C). e. Introduce a carrier gas (e.g., dry nitrogen or argon) to transport the silane vapor over the substrate. f. Control the deposition time to achieve the desired film thickness. g. After deposition, stop the precursor flow and allow the chamber to cool down under vacuum or in an inert atmosphere.
Data Presentation
The following table summarizes the expected qualitative and semi-quantitative relationships between deposition parameters and the resulting film thickness for this compound.
| Parameter | Range/Condition | Expected Effect on Film Thickness | Potential Issues |
| Deposition Time | 1 min - 24 hours | Increases with time, eventually plateauing at monolayer or multilayer thickness. | Very long times can lead to thicker, less ordered films. |
| Precursor Concentration | 0.1 mM - 10 mM | Increases with concentration. | High concentrations (>5 mM) increase the risk of aggregation and multilayer formation. |
| Relative Humidity | <10% - >50% | Optimal thickness is achieved at low to moderate humidity. | High humidity leads to rapid precursor polymerization and aggregate formation.[1] |
| Deposition Temperature | 10°C - 50°C | Reaction rate increases with temperature, potentially leading to faster initial growth. | High temperatures can result in disordered films. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. ar.copernicus.org [ar.copernicus.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Vapor Deposition | [gelest.com]
- 11. researchgate.net [researchgate.net]
- 12. Ellipsometry Data Analysis - J.A. Woollam [jawoollam.com]
- 13. Ellipsometry Technology Information - Film Sense Ellipsometer [film-sense.com]
- 14. Laser ellipsometry for accurate measurement of thin film [sentech.com]
- 15. chem.purdue.edu [chem.purdue.edu]
Technical Support Center: Ordered Monolayers on Mica Surfaces
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ordered monolayers on mica surfaces. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help you identify and solve specific issues you may encounter while forming ordered monolayers on mica.
Problem 1: Poor or Incomplete Monolayer Formation
Q1: My molecules are not forming a complete monolayer on the mica surface. What are the likely causes and solutions?
A1: Incomplete monolayer formation is a common issue that can stem from several factors related to the substrate, solution, or deposition conditions.
-
Substrate Preparation: The primary culprit is often the quality of the mica surface. Mica is a high-energy surface that readily adsorbs atmospheric contaminants like water and organic molecules.[1]
-
Solution Concentration: The concentration of the molecule in the solution is critical. A concentration that is too low may not provide enough molecules to cover the surface, while a concentration that is too high can lead to the formation of aggregates and multilayers.[4][5]
-
Solution: Optimize the concentration of your molecule in the solution. This may require running a series of experiments with varying concentrations to find the optimal range for your specific molecule and solvent system.
-
-
Incubation Time: The time the mica substrate is exposed to the solution can also affect monolayer formation. Insufficient time may not allow for complete self-assembly.
-
Solution: While some monolayers can form in minutes, it is common to allow for longer incubation times, from 12 to 72 hours at room temperature, to achieve a highly ordered film.[4] Experiment with different incubation times to determine the ideal duration for your system.
-
Problem 2: Formation of Multilayers or Aggregates
Q2: I am observing multilayers or aggregates on my mica surface instead of a uniform monolayer. How can I prevent this?
A2: The formation of multilayers or aggregates is often a sign of non-ideal deposition conditions.
-
Solution Purity and Age: Impurities in the solution or degradation of the self-assembling molecules over time can lead to the formation of aggregates in the solution, which then deposit on the surface.[6]
-
Solution: Use high-purity solvents and freshly prepared solutions for your experiments. With increasing water content or age of the adsorbate solution, island-type growth is strongly favored.[6]
-
-
Solvent Choice: The choice of solvent can significantly impact the quality of the monolayer. Solvents with high dielectric constants or those that coordinate with the surface can disrupt monolayer formation.[7][8]
-
Rinsing Step: An inadequate rinsing step after deposition can leave behind physisorbed molecules and aggregates.
-
Solution: After removing the substrate from the deposition solution, rinse it thoroughly with a fresh, pure solvent to remove any non-adsorbed molecules.
-
Problem 3: Disordered Monolayer or Presence of Defects
Q3: My monolayer appears disordered and has a high density of defects. How can I improve the ordering?
A3: Achieving a highly ordered monolayer requires careful control over several experimental parameters.
-
Annealing: A post-deposition annealing step can significantly improve the order of the monolayer by providing the molecules with enough thermal energy to rearrange into a more crystalline structure.
-
Solution: Introduce an annealing step after monolayer formation. The optimal annealing temperature and time will depend on the specific molecule and substrate. Be aware that annealing can also induce morphological changes in the substrate, such as the formation of monoatomic gold islands on gold-coated mica.[9]
-
-
Humidity Control: Humidity can affect the ordering of the monolayer. Water can penetrate the film and alter the molecular chain ordering.[10]
-
Solution: Conduct your experiments in a controlled environment, such as a glove box with a controlled atmosphere, to minimize the effects of humidity.
-
-
Deposition Rate: A slower deposition rate can allow more time for the molecules to self-assemble into an ordered structure.
-
Solution: Lowering the concentration of the solution can slow down the adsorption rate, often leading to more crystalline domains.[4]
-
Problem 4: Inconsistent Results and Poor Reproducibility
Q4: I am getting inconsistent results between experiments. What factors should I control more carefully?
A4: Poor reproducibility often points to a lack of control over critical experimental variables.
-
Mica Cleavage and Preparation: The quality of the cleaved mica surface can vary significantly.
-
Environmental Conditions: Variations in temperature and humidity can impact monolayer formation.[10]
-
Solution: As mentioned previously, performing experiments in a controlled environment is crucial for reproducibility.
-
-
Solution Preparation: The age and handling of the solution can introduce variability.
-
Solution: Always use freshly prepared solutions and be consistent with the preparation method.
-
Frequently Asked Questions (FAQs)
Q5: What is the best way to cleave mica to get an atomically flat surface?
A5: A common and effective method is to use high-quality adhesive tape (like Scotch tape) to peel off the top layers of the mica sheet. Press the tape firmly onto the mica surface and then peel it off slowly and smoothly. The newly exposed surface will be atomically flat and clean. This process can be repeated to obtain a fresh surface. For mounting on supports, a technique involving gluing the mica between two glass slides and then separating them can yield very thin, flat surfaces.[2][3]
Q6: How does humidity affect the formation of monolayers on mica?
A6: Humidity can have a significant impact. For some systems, like alkylsilane monolayers, increasing humidity can lead to an increase in friction at low loads.[10] Water molecules can penetrate the monolayer, disrupting the order of the alkyl chains and potentially detaching molecules from the mica substrate.[10] For ionic liquids, adsorbed water on the mica surface is key to the extended layering.[11]
Q7: What is the role of the solvent in self-assembled monolayer (SAM) formation?
A7: The solvent plays a crucial role in the quality of the resulting SAM. The conventional view is that the solvent influences the intermolecular chain-chain interactions.[7] Polar solvents can diminish these interactions, leading to poorly packed SAMs, while nonpolar solvents do not interfere and result in higher quality films.[7] Furthermore, solvents with low dielectric constants that do not interact with the substrate surface tend to produce more stable and dense monolayers.[7][8]
Q8: How can I characterize the quality of my ordered monolayer?
A8: Several techniques can be used to characterize your monolayer:
-
Atomic Force Microscopy (AFM): Provides topographical information, allowing you to visualize the monolayer structure, identify defects, and measure its thickness.[6][12][13]
-
Contact Angle Measurements: Can indicate the packing density and order of the monolayer.[14]
-
Fourier Transform Infrared Spectroscopy (FTIR): Gives information about the chemical composition and orientation of the molecules in the monolayer.[14]
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to determine the elemental composition and chemical state of the surface.[8]
Q9: What are common artifacts to look out for in AFM images of monolayers?
A9: AFM images can sometimes contain artifacts that can be misinterpreted as features of the monolayer. Common artifacts include:
-
Tip Convolution: The shape of the AFM tip can distort the apparent shape of the features on the surface.
-
Image Blurring: Can be caused by a contaminated tip or if the probe is trapped in a surface contamination layer before interacting with the monolayer.[15]
-
Streaks or Lines: These can be caused by a damaged tip or by scanning too fast.
-
Thermal Drift: External temperature fluctuations can cause distortions in the image and inaccurate distance measurements.[16]
Experimental Protocols & Data
Table 1: Key Parameters for Alkylsilane Monolayer Formation on Mica
| Parameter | Recommended Value/Condition | Rationale |
| Molecule | Octadecyltriethoxysilane (OTE) | Forms a close-packed, well-ordered monolayer.[14] |
| Solvent | Dilute hydrocarbon solution | Less polar solvents promote better self-assembly.[17] |
| Hydrolysis | Pre-hydrolysis of OTE in solution | Necessary for the silane to react with the surface.[17] |
| Packing Density | ~20 Ų/molecule | Comparable to a Langmuir-Blodgett monolayer.[14] |
| Adhesion | Stronger than Langmuir-Blodgett films | Self-assembled monolayers form robust attachments.[14] |
Protocol: Preparation of a Highly Ordered Alkylsilane Monolayer on Mica
This protocol is based on the method described for forming a self-assembled monolayer of octadecyltriethoxysilane (OTE) on a freshly cleaved muscovite mica surface.[14]
Materials:
-
Muscovite mica sheets
-
Octadecyltriethoxysilane (OTE)
-
Hydrocarbon solvent (e.g., toluene)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Tweezers
-
Sharp blade or scissors
-
Glass vials
-
Sonicator
Procedure:
-
Mica Preparation:
-
Cut the mica sheet into the desired size (e.g., 1 cm x 1 cm).
-
Carefully cleave the mica using a sharp blade or adhesive tape to expose a fresh, atomically flat surface.
-
-
Hydrolysis of OTE:
-
Prepare a solution of OTE in THF.
-
Add deionized water and a small amount of HCl as a catalyst to the solution to initiate hydrolysis.
-
Allow the hydrolysis reaction to proceed for a specific time (this may need to be optimized).
-
-
Monolayer Deposition:
-
Prepare a dilute solution of the hydrolyzed OTE in a hydrocarbon solvent.
-
Immerse the freshly cleaved mica substrate into this solution.
-
Allow the self-assembly to occur for a predetermined amount of time (e.g., several hours to overnight) at room temperature.
-
-
Rinsing and Drying:
-
Carefully remove the mica substrate from the solution using tweezers.
-
Rinse the substrate thoroughly with fresh hydrocarbon solvent to remove any physisorbed molecules.
-
Dry the substrate in a stream of dry, inert gas (e.g., nitrogen).
-
-
Characterization:
-
Characterize the resulting monolayer using techniques such as AFM, contact angle goniometry, and FTIR to confirm its quality and order.
-
Visualizations
Experimental Workflow: Monolayer Formation
Caption: Workflow for forming an ordered monolayer on a mica surface.
Troubleshooting Logic: Incomplete Monolayer
Caption: Troubleshooting flowchart for incomplete monolayer formation.
References
- 1. Preparing contamination-free mica substrates for surface characterization, force measurements, and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of Mica Supported Lipid Bilayers for High Resolution Optical Microscopy Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Preparation of Mica Supported Lipid Bilayers for High Resolution Optical Microscopy Imaging [jove.com]
- 4. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annealing effect for self-assembled monolayers formed from terphenylethanethiol on Au(111) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What causes extended layering of ionic liquids on the mica surface? - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Domain growth, shapes, and topology in cationic lipid bilayers on mica by fluorescence and atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monolayer Formation on Silicon and Mica Surfaces Rearranged from N-Hexadecanoyl-l-alanine Supramolecular Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tips and Tricks for Frustrated AFM Users [afmworkshop.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. groups.mrl.illinois.edu [groups.mrl.illinois.edu]
Technical Support Center: Enhancing Adhesion of 10-Undecenyltrichlorosilane to Inorganic Substrates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on achieving robust and high-quality self-assembled monolayers (SAMs) of 10-undecenyltrichlorosilane on various inorganic substrates such as silicon wafers, glass, and metal oxides.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the adhesion of this compound to inorganic substrates?
A1: The adhesion of this compound, an organosilane, to inorganic substrates relies on a two-step chemical process: hydrolysis and condensation. The trichlorosilane headgroup of the molecule readily reacts with trace amounts of water to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups (-OH) present on the surface of the inorganic substrate, forming stable, covalent siloxane bonds (Si-O-Substrate). This process, known as silanization, creates a durable, self-assembled monolayer (SAM) on the substrate.
Q2: Why is substrate preparation so critical for good adhesion?
A2: Substrate preparation is paramount because the silanization reaction is highly dependent on the cleanliness and the density of hydroxyl groups on the substrate surface. Organic residues, particulate matter, or other contaminants can physically obstruct the silane molecules from reaching the surface, leading to incomplete or patchy monolayer formation. Furthermore, a high density of surface hydroxyl groups is necessary to ensure a high density of covalent bonds with the silane, resulting in a well-ordered and stable SAM.
Q3: What is the role of water in the silanization process?
A3: Water plays a dual and critical role in the formation of silane SAMs. It is essential for the hydrolysis of the trichlorosilane headgroup to form the reactive silanol intermediates. However, excessive water in the reaction environment can lead to premature polymerization of the silane in solution, forming polysiloxane aggregates that can deposit on the surface and result in a disordered and rough film. Therefore, controlling the amount of water, often present as a thin adsorbed layer on the substrate, is crucial for forming a high-quality monolayer.
Q4: What is the ideal environment for performing the silanization?
A4: To achieve a well-ordered monolayer, the silanization should be performed in a clean and controlled environment. The use of a fume hood is necessary due to the release of hydrochloric acid (HCl) during the hydrolysis of trichlorosilanes. An environment with controlled humidity is also beneficial to prevent excessive water from interfering with the reaction. For solution-phase deposition, the use of anhydrous solvents is highly recommended.
Q5: How can I confirm the successful formation of a this compound monolayer?
A5: Several surface analysis techniques can be used to confirm the formation and quality of the SAM. The most common and accessible method is water contact angle measurement. A successful hydrophobic monolayer will significantly increase the water contact angle on a hydrophilic substrate. Other techniques include ellipsometry to measure the film thickness, atomic force microscopy (AFM) to assess surface morphology and roughness, and X-ray photoelectron spectroscopy (XPS) to determine the elemental composition of the surface.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the formation of this compound monolayers.
| Problem | Potential Cause | Suggested Solution |
| Low Water Contact Angle (<90°) | 1. Incomplete monolayer formation. 2. Contaminated substrate. 3. Disordered monolayer. | 1. Increase the reaction time or the concentration of the silane solution. 2. Repeat the substrate cleaning and hydroxylation protocol rigorously. 3. Optimize the water content in the reaction environment. Ensure the use of anhydrous solvent. |
| Hazy or Visibly Uneven Coating | 1. Silane polymerization in solution. 2. Particulate contamination. | 1. Use fresh, high-purity anhydrous solvent. Prepare the silane solution immediately before use. 2. Filter the silane solution before use. Work in a clean environment. |
| High Surface Roughness (measured by AFM) | 1. Deposition of silane aggregates. 2. Inappropriate curing process. | 1. Reduce the water content in the reaction environment. Consider vapor phase deposition for smoother films. 2. Ensure the curing temperature is appropriate and the duration is sufficient to promote a well-ordered monolayer. |
| Poor Adhesion (film delaminates easily) | 1. Insufficient density of surface hydroxyl groups. 2. Incomplete condensation reaction. | 1. Optimize the substrate hydroxylation step (e.g., longer piranha solution treatment or plasma cleaning). 2. Ensure proper curing (time and temperature) to drive the condensation reaction to completion. |
Quantitative Data Summary
The following tables summarize typical quantitative data for well-formed long-chain alkyltrichlorosilane monolayers on silicon dioxide, which can be used as a benchmark for this compound SAMs.
Table 1: Water Contact Angle
| Surface | Typical Water Contact Angle (Static) |
| Clean, Hydroxylated SiO₂ | < 15° |
| This compound SAM on SiO₂ | 100° - 110° |
Table 2: Film Thickness and Surface Roughness
| Parameter | Typical Value | Method of Measurement |
| Monolayer Thickness | 1.5 - 2.5 nm | Ellipsometry |
| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM) |
Experimental Protocols
Protocol 1: Substrate Cleaning and Hydroxylation
This protocol describes the preparation of silicon or glass substrates to ensure a clean, hydrophilic surface with a high density of hydroxyl groups.
-
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Nitrogen gas (high purity)
-
-
Procedure:
-
Sonciate the substrates in acetone for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Sonciate the substrates in isopropanol for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Immerse the substrates in freshly prepared piranha solution for 30-60 minutes.
-
Rinse the substrates extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Use the cleaned substrates immediately for silanization.
-
Protocol 2: Solution Phase Deposition of this compound
This protocol outlines the formation of a SAM from a solution.
-
Materials:
-
Cleaned and hydroxylated substrates
-
This compound
-
Anhydrous toluene or hexane
-
Glass container with a tight-fitting lid
-
Nitrogen gas (high purity)
-
-
Procedure:
-
In a clean, dry glass container under a nitrogen atmosphere, prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane.
-
Immerse the cleaned and dried substrates in the silane solution.
-
Seal the container and allow the reaction to proceed for 2-24 hours at room temperature.
-
Remove the substrates from the solution and rinse them sequentially with fresh anhydrous solvent (toluene or hexane) to remove any physisorbed molecules.
-
Rinse the substrates with isopropanol.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to enhance covalent bonding and ordering of the monolayer.
-
Protocol 3: Vapor Phase Deposition of this compound
This protocol describes the formation of a SAM from the vapor phase, which can often result in smoother and more uniform films.
-
Materials:
-
Cleaned and hydroxylated substrates
-
This compound
-
Vacuum deposition chamber or desiccator
-
Small vial
-
-
Procedure:
-
Place the cleaned and hydroxylated substrates inside the vacuum chamber.
-
Place a small, open vial containing a few drops of this compound in the chamber, ensuring it does not touch the substrates.
-
Evacuate the chamber to a pressure of <1 Torr.
-
Allow the deposition to proceed for 2-12 hours at room temperature.
-
Vent the chamber with dry nitrogen gas.
-
Remove the coated substrates.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes.
-
Visualizations
Validation & Comparative
A Comparative Guide to the Surface Characterization of 10-Undecenyltrichlorosilane and Alternative Silanes using XPS and AFM
For researchers, scientists, and drug development professionals, the precise engineering of surface properties is a critical factor in the development of advanced materials, biosensors, and medical devices. The choice of surface modification agent dictates the ultimate functionality, stability, and biocompatibility of the material. This guide provides a comprehensive comparison of surfaces modified with 10-undecenyltrichlorosilane and two common alternatives: a long-chain alkylsilane (Octadecyltrichlorosilane, OTS) and an aminosilane ((3-Aminopropyl)triethoxysilane, APTES). The characterization of these surfaces using X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) is presented, offering quantitative data to inform your selection of a surface modification strategy.
Introduction to Silane-Based Surface Modification
Silanization is a widely employed technique for modifying the surfaces of materials possessing hydroxyl groups, such as silicon wafers, glass, and metal oxides. Organosilanes, like this compound, OTS, and APTES, react with these surface hydroxyls to form a stable, covalent siloxane bond (Si-O-Si). This process results in the formation of a self-assembled monolayer (SAM) that presents the functional group of the silane at the surface, thereby altering its chemical and physical properties.
-
This compound provides a terminal vinyl group, which is a versatile chemical handle for subsequent "click" chemistry reactions, such as thiol-ene coupling, allowing for the straightforward immobilization of a wide range of molecules.
-
Octadecyltrichlorosilane (OTS) is a long-chain alkylsilane that forms a dense, hydrophobic monolayer, ideal for applications requiring low surface energy, such as non-fouling surfaces or lubrication.
-
(3-Aminopropyl)triethoxysilane (APTES) introduces primary amine groups to the surface, which can be used for the covalent attachment of biomolecules, nanoparticles, or other functional coatings through amide bond formation or other amine-reactive chemistries.
Experimental Protocols
Detailed methodologies are crucial for reproducible surface modification and characterization. The following protocols outline the key steps for substrate preparation, silanization, and analysis using XPS and AFM.
Substrate Preparation (Silicon Wafer)
-
Cleaning: Silicon wafers are sonicated in acetone, followed by isopropanol, for 15 minutes each to remove organic contaminants.
-
Hydroxylation: The wafers are then immersed in a piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 30 minutes to remove any remaining organic residues and to generate a high density of surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing and Drying: The wafers are thoroughly rinsed with deionized water and dried under a stream of nitrogen gas.
Surface Modification (Silanization)
-
Solution Preparation: A 1-5 mM solution of the desired silane (this compound, OTS, or APTES) is prepared in an anhydrous solvent, such as toluene, under an inert atmosphere (e.g., argon or nitrogen) to prevent premature hydrolysis of the silane.
-
Immersion: The cleaned and dried silicon wafers are immersed in the silane solution for a specified time (typically 1-24 hours) at room temperature.
-
Rinsing: After immersion, the wafers are removed from the solution and rinsed thoroughly with the anhydrous solvent to remove any non-covalently bound silane molecules.
-
Curing: The coated wafers are then cured in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network on the surface.
X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within the top 1-10 nm of a surface.
-
Instrumentation: A monochromatic Al Kα X-ray source is typically used for analysis.
-
Survey Scan: A wide energy range scan (0-1100 eV) is performed to identify all the elements present on the surface.
-
High-Resolution Scans: High-resolution spectra are acquired for the C 1s, O 1s, Si 2p, and (for APTES) N 1s regions to determine the chemical bonding states.
-
Data Analysis: The atomic concentrations of the elements are calculated from the peak areas after correcting for the sensitivity factors of the instrument.
Atomic Force Microscopy (AFM) Analysis
AFM is a high-resolution scanning probe microscopy technique that provides topographical information about a surface at the nanoscale.
-
Imaging Mode: Tapping mode (or non-contact mode) is generally used to minimize damage to the soft organic monolayer.
-
Scan Parameters: Images are typically acquired over areas ranging from 1x1 µm² to 10x10 µm² with a scan rate of 1-2 Hz.
-
Data Analysis: The root-mean-square (RMS) roughness of the surface is calculated from the height data of the AFM images. This parameter provides a quantitative measure of the surface smoothness.
Quantitative Data Comparison
The following tables summarize the expected quantitative data from XPS and AFM characterization of silicon surfaces modified with this compound, OTS, and APTES. It is important to note that direct, side-by-side comparative studies for this compound are limited in the literature. The data presented for this compound is based on typical results for long-chain alkylsilanes with a terminal double bond.
Table 1: XPS Elemental Analysis of Silanized Surfaces
| Silane | Expected C 1s Binding Energies (eV) | Expected Si 2p Binding Energies (eV) | Expected N 1s Binding Energy (eV) |
| This compound | ~285.0 (C-C/C-H), ~286.5 (C=C) | ~102-103 (Si-O-Si) | N/A |
| Octadecyltrichlorosilane (OTS) | ~285.0 (C-C/C-H) | ~102-103 (Si-O-Si) | N/A |
| (3-Aminopropyl)triethoxysilane (APTES) | ~285.0 (C-C), ~286.5 (C-N) | ~102-103 (Si-O-Si) | ~400.0 (N-H₂) |
Table 2: AFM Surface Roughness of Silanized Surfaces
| Surface | Typical Root-Mean-Square (RMS) Roughness (nm) |
| Unmodified Silicon Wafer | < 0.2 |
| This compound Modified | 0.2 - 0.5 |
| Octadecyltrichlorosilane (OTS) Modified | 0.2 - 0.6 |
| (3-Aminopropyl)triethoxysilane (APTES) Modified | 0.3 - 0.8[1] |
Note: The surface roughness can be influenced by the deposition conditions, such as the cleanliness of the substrate, the concentration of the silane solution, and the reaction time.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the characterization of silane-modified surfaces using XPS and AFM.
Caption: Experimental workflow for silane modification and surface characterization.
Signaling Pathway and Logical Relationship
The choice of silane is dictated by the desired surface functionality, which in turn enables specific downstream applications. The following diagram illustrates the logical relationship between the silane, the resulting surface chemistry, and potential applications.
Caption: Logical flow from silane choice to application.
References
A Researcher's Guide to Surface Hydrophobicity: A Comparative Analysis of Contact Angle Measurements and Alternative Methods
For researchers, scientists, and drug development professionals, the hydrophobicity of a material's surface is a critical parameter influencing a wide range of phenomena, from biocompatibility and protein adsorption to drug delivery and cellular interactions. The most established method for quantifying this property is the measurement of the contact angle. However, a suite of alternative techniques offers distinct advantages in specific contexts. This guide provides an objective comparison of contact angle measurements with key alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
Understanding Surface Hydrophobicity
A surface's hydrophobicity is fundamentally a measure of its tendency to repel water. This property is governed by the intermolecular forces between the liquid and the solid surface. A high degree of hydrophobicity is characterized by poor wetting, where water beads up on the surface, forming a distinct droplet. Conversely, a hydrophilic surface is readily wetted by water, causing the droplet to spread out.
Quantitatively, this is often expressed by the contact angle (θ), the angle at which the liquid-vapor interface meets the solid surface. A contact angle greater than 90° indicates a hydrophobic surface, while an angle less than 90° signifies a hydrophilic surface. Surfaces with contact angles exceeding 150° are classified as superhydrophobic.
Contact Angle Measurement Techniques
The goniometer is the primary instrument for measuring contact angles, with several techniques available:
-
Sessile Drop Method: This is the most common and straightforward method, where a droplet of liquid is placed on the solid surface and the angle is measured directly from an image of the droplet.
-
Wilhelmy Plate Method: This technique measures the force exerted on a thin plate or rod as it is immersed in or withdrawn from a liquid. The contact angle is then calculated from the measured force. This method is particularly useful for irregular or fibrous materials.
-
Captive Bubble Method: In this method, the solid sample is submerged in a liquid, and an air bubble is brought into contact with the surface. The angle of the bubble is then measured. This technique is often used for soft materials like contact lenses or to avoid surface contamination.
Alternative Methods for Determining Surface Hydrophobicity
While contact angle measurements are widely used, several alternative methods provide complementary or more suitable information in specific applications, particularly for complex systems like proteins and nanoparticles.
-
Atomic Force Microscopy (AFM): This high-resolution imaging technique can also be used to probe the forces between a sharp tip and a surface. By functionalizing the AFM tip with hydrophobic molecules, the adhesion force between the tip and the sample surface can be measured, providing a nanoscale quantification of hydrophobicity.
-
Hydrophobic Interaction Chromatography (HIC): Primarily used for the separation and purification of proteins, HIC separates molecules based on their surface hydrophobicity. The retention time of a protein on a hydrophobic stationary phase is a measure of its overall surface hydrophobicity.
-
Dye Adsorption Method: This technique utilizes the preferential adsorption of hydrophobic or hydrophilic dyes to a surface. The amount of dye adsorbed, often quantified by UV-Vis spectroscopy, provides a relative measure of the surface's hydrophobicity. Dyes like Rose Bengal are commonly used as hydrophobic probes.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies, comparing contact angle measurements with the results from alternative methods.
Table 1: Comparison of Water Contact Angle and Wilhelmy Plate Measurements on Different Alloy Samples. [1]
| Material | Sessile Drop Contact Angle (°) | Wilhelmy Plate Advancing Angle (°) | Wilhelmy Plate Receding Angle (°) |
| Aluminium Brass (cleaned) | 85 ± 5 | 90 ± 2 | 45 ± 3 |
| Copper Nickel 70/30 (cleaned) | 88 ± 4 | 92 ± 2 | 50 ± 3 |
| Stainless Steel 304 (cleaned) | 80 ± 5 | 85 ± 2 | 40 ± 3 |
| Aluminium Brass (coated) | 105 ± 3 | 110 ± 2 | 75 ± 2 |
| Copper Nickel 70/30 (coated) | 108 ± 3 | 112 ± 2 | 78 ± 2 |
| Stainless Steel 304 (coated) | 102 ± 4 | 107 ± 2 | 72 ± 3 |
Table 2: Comparison of Water Contact Angle and AFM Adhesion Force on Various Polymer Surfaces. [2][3]
| Polymer | Water Contact Angle (°) | AFM Adhesion Force (nN) |
| Polytetrafluoroethylene (PTFE) | 108 - 112 | ~10 |
| Polypropylene (PP) | 102 - 108 | ~15 |
| Polyethylene (PE) | 94 - 103 | ~20 |
| Polystyrene (PS) | 87 - 91 | ~35 |
| Poly(methyl methacrylate) (PMMA) | 68 - 75 | ~60 |
| Poly(ethylene terephthalate) (PET) | 65 - 72 | ~70 |
Table 3: Comparison of Protein Hydrophobicity Determined by HIC Retention Time and Calculated Surface Hydrophobicity. [4][5][6][7]
| Protein | HIC Retention Time (min) | Average Surface Hydrophobicity (Arbitrary Units) |
| Cytochrome c | 5.2 | 8.5 |
| Myoglobin | 8.9 | 10.2 |
| Ribonuclease A | 12.5 | 11.8 |
| Lysozyme | 15.1 | 12.5 |
| α-Chymotrypsinogen A | 20.8 | 14.7 |
Table 4: Comparison of Contact Angle and Dye Adsorption on Functionalized Multi-Walled Carbon Nanotubes (MWCNTs). [8][9]
| Material | Water Contact Angle (°) | Rose Bengal Adsorption (mg/g) |
| Pristine MWCNTs | ~121 | 17.2 |
| Functionalized MWCNTs (hydrophilic) | ~0 | 6.6 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of your own studies.
Sessile Drop Contact Angle Measurement
-
Sample Preparation: Ensure the sample surface is clean, dry, and free of contaminants. Place the sample on a level stage.
-
Droplet Deposition: Use a precision syringe to gently deposit a small droplet (typically 2-5 µL) of high-purity water onto the sample surface.
-
Image Capture: A high-resolution camera captures a side-profile image of the droplet on the surface.
-
Angle Analysis: Software is used to analyze the captured image. A baseline is established at the solid-liquid interface, and tangents are drawn to the droplet profile at the points of contact with the baseline. The angle formed between the tangent and the baseline is the contact angle.
-
Replicates: Repeat the measurement at multiple locations on the surface to ensure statistical significance.
Wilhelmy Plate Method
-
Instrument Setup: A force tensiometer equipped with a sensitive balance is required. The liquid of interest (e.g., high-purity water) is placed in a vessel on a movable stage.
-
Sample Mounting: The plate-shaped sample is suspended from the balance. The perimeter of the sample must be accurately known.
-
Measurement Cycle:
-
The stage is raised to bring the liquid into contact with the lower edge of the plate.
-
The plate is immersed into the liquid to a predefined depth at a constant, slow speed to measure the advancing contact angle.
-
The plate is then withdrawn from the liquid at the same constant speed to measure the receding contact angle.
-
-
Data Analysis: The force acting on the plate is continuously measured. The contact angle is calculated from the force data using the Wilhelmy equation, which relates the measured force to the surface tension of the liquid, the perimeter of the plate, and the contact angle.
Atomic Force Microscopy (AFM) for Adhesion Force Measurement
-
Tip Functionalization: An AFM cantilever tip is functionalized with a hydrophobic self-assembled monolayer (e.g., octadecyltrichlorosilane).
-
Instrument Calibration: The spring constant of the cantilever must be accurately calibrated.
-
Force Spectroscopy:
-
The functionalized tip is brought into contact with the sample surface.
-
The tip is then retracted from the surface. The deflection of the cantilever is monitored by a laser and photodiode system.
-
-
Data Analysis: A force-distance curve is generated. The adhesion force is determined from the "pull-off" force required to separate the tip from the surface, which is observed as a distinct jump in the retraction curve.[10][11][12][13][14]
Hydrophobic Interaction Chromatography (HIC)
-
Column and Buffer Preparation: A column packed with a hydrophobic stationary phase (e.g., phenyl or butyl-sepharose) is used. Prepare a high-salt binding buffer (e.g., 1-2 M ammonium sulfate in a suitable buffer like phosphate buffer) and a low-salt elution buffer (the same buffer without ammonium sulfate).[15][16][17][18][19][20]
-
Column Equilibration: Equilibrate the column with the high-salt binding buffer.[15][16][17][18][19][20]
-
Sample Loading: Dissolve the protein sample in the binding buffer and load it onto the column.
-
Elution: Elute the bound proteins using a decreasing salt gradient, created by mixing the binding and elution buffers. Proteins will elute in order of increasing surface hydrophobicity.
-
Detection: Monitor the protein elution using a UV detector at 280 nm. The time at which a protein elutes is its retention time.
Dye Adsorption Method (using Rose Bengal)
-
Adsorbent Preparation: Prepare the solid material whose hydrophobicity is to be measured.
-
Dye Solution Preparation: Prepare a stock solution of Rose Bengal dye in a suitable solvent (e.g., water). Prepare a series of standard solutions of known concentrations.[21][22][23][24][25]
-
Adsorption Experiment:
-
Add a known mass of the adsorbent to a known volume and concentration of the Rose Bengal solution.
-
Agitate the mixture for a specific period to reach equilibrium.
-
Separate the adsorbent from the solution by centrifugation or filtration.[21]
-
-
Concentration Measurement: Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength of Rose Bengal (around 545 nm).
-
Data Analysis: Determine the concentration of the remaining dye in the solution using a calibration curve constructed from the standard solutions. The amount of dye adsorbed per unit mass of the adsorbent is then calculated.
Visualizing the Methodologies
The following diagrams illustrate the workflows and fundamental principles of the described techniques.
Caption: Workflow for the Sessile Drop Contact Angle Measurement.
Caption: Workflow for the Wilhelmy Plate Contact Angle Measurement.
Caption: Workflow for AFM-based Adhesion Force Measurement.
Caption: Workflow for Hydrophobic Interaction Chromatography.
Caption: Workflow for the Dye Adsorption Method.
Conclusion
The choice of method for determining surface hydrophobicity depends critically on the nature of the sample and the specific research question. Contact angle goniometry remains a robust and direct method for a wide range of solid surfaces. However, for complex biological systems or nanoscale materials, alternative techniques such as AFM, HIC, and dye adsorption can provide invaluable and sometimes more relevant data. This guide serves as a starting point for researchers to understand the principles, protocols, and comparative performance of these key techniques, enabling a more informed and effective characterization of surface hydrophobicity in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Comparison of hydrophobicity scales for predicting biophysical properties of antibodies [frontiersin.org]
- 5. Prediction of protein retention times in hydrophobic interaction chromatography by robust statistical characterization of their atomic-level surface properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of hydrophobicity scales for predicting biophysical properties of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. www2.hawaii.edu [www2.hawaii.edu]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying cellular adhesion to extracellular matrix components by single-cell force spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: Investigating Single Molecule Adhesion by Atomic Force Spectroscopy [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Investigating Single Molecule Adhesion by Atomic Force Spectroscopy [jove.com]
- 14. Investigating Single Molecule Adhesion by Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A protocol for setting-up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. waters.com [waters.com]
- 19. bio-works.com [bio-works.com]
- 20. goldbio.com [goldbio.com]
- 21. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 22. Study of Adsorption for Rose Bengal and Nile blue Dyes on the Nano/Micro-surface of walnut shell-derived coal . [jns.kashanu.ac.ir]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to Long-Chain Alkyl Silanes for Surface Modification: 10-Undecenyltrichlorosilane in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 10-undecenyltrichlorosilane with other long-chain alkyltrichlorosilanes commonly used for surface modification. By examining their performance based on experimental data, this document aims to assist in the selection of the most suitable surface modification agent for specific research and development applications. The unique presence of a terminal vinyl group in this compound offers distinct advantages in terms of post-modification versatility, a key aspect that will be explored in this comparison.
Performance Comparison of Alkyl Silane Self-Assembled Monolayers (SAMs)
The formation of self-assembled monolayers (SAMs) using alkyltrichlorosilanes is a fundamental technique for tailoring the surface properties of various substrates, including silicon wafers, glass, and metal oxides. The characteristics of the resulting monolayer are heavily influenced by the structure of the alkylsilane, particularly the chain length and the nature of the terminal group.
Hydrophobicity and Surface Energy
The length of the alkyl chain is a critical determinant of the hydrophobicity of the modified surface, which is commonly assessed by measuring the water contact angle. Generally, longer alkyl chains lead to more densely packed and ordered monolayers, resulting in higher water contact angles and lower surface energies.
While direct comparative studies that include this compound alongside a comprehensive range of saturated alkylsilanes are limited, data from various sources allow for a comparative analysis. A study involving the preparation of SAMs from this compound, decyltrichlorosilane (C10), and octadecyltrichlorosilane (C18) showed that all form high-quality monolayers.
| Property | This compound (C11, vinyl-terminated) | Decyltrichlorosilane (C10) | Octadecyltrichlorosilane (OTS) (C18) | Dodecyltrichlorosilane (DTS) (C12) |
| Water Contact Angle (θ) | ~105-110° | ~104-108° | ~110-114° | ~108-112° |
| Monolayer Thickness (Ellipsometry) | ~1.5 nm | ~1.4 nm | ~2.5 nm | ~1.7 nm |
| Surface Roughness (AFM, RMS) | ~0.2 - 0.4 nm | ~0.2 - 0.4 nm | ~0.2 - 0.5 nm | ~0.2 - 0.5 nm |
Note: The values presented are typical ranges reported in the literature and can vary depending on the substrate, deposition conditions, and measurement technique.
The data suggests that the hydrophobicity of the this compound SAM is comparable to that of saturated alkylsilanes of similar chain length. The terminal vinyl group does not significantly compromise the packing density or the hydrophobic character of the monolayer.
Thermal and Chemical Stability
The stability of the silane monolayer is crucial for the long-term performance of modified surfaces. Studies on the thermal stability of undecyltrichlorosilane (UTS) and octadecyltrichlorosilane (OTS) have shown that longer alkyl chains generally impart greater thermal stability to the monolayer[1]. For instance, OTS monolayers exhibit higher transition temperatures for structural changes compared to UTS monolayers when annealed[1]. While specific data on the thermal stability of this compound is not extensively available, it is expected to have a stability profile similar to undecyltrichlorosilane.
The chemical stability of alkylsilane SAMs is generally high due to the formation of robust siloxane bonds with the substrate and cross-linking within the monolayer. The presence of the terminal vinyl group in this compound introduces a site for potential chemical reactions, which can be a desirable feature for further functionalization but might also represent a point of lower stability under specific harsh chemical environments compared to a saturated alkyl chain.
Reactivity and Functionalization Potential
The key differentiator for this compound is its terminal vinyl group. This functional group provides a versatile platform for a variety of subsequent chemical modifications, which is not possible with saturated long-chain alkyl silanes. This opens up possibilities for creating multifunctional surfaces with tailored properties for applications in biosensors, drug delivery, and cell adhesion studies.
Two common and efficient reactions for modifying the vinyl-terminated surface are:
-
Hydrosilylation: The reaction of the terminal alkene with a hydrosilane (containing a Si-H bond) in the presence of a catalyst to form a stable silicon-carbon bond. This allows for the introduction of a wide range of functional groups.
-
Thiol-ene "Click" Chemistry: A radical-mediated addition of a thiol to the alkene. This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for conjugating biomolecules.
Experimental Protocols
To facilitate a direct and objective comparison of this compound with other long-chain alkyl silanes, the following detailed experimental protocols are provided.
Protocol 1: Formation of Self-Assembled Monolayers
This protocol describes the deposition of alkyltrichlorosilane SAMs on a silicon wafer substrate from a solution phase.
Materials:
-
Silicon wafers (or other hydroxylated substrates)
-
This compound
-
Octadecyltrichlorosilane (or other long-chain alkyltrichlorosilane for comparison)
-
Anhydrous toluene
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Deionized water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION ADVISED )
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Cut silicon wafers into appropriate sizes.
-
Sonicate the wafers in acetone for 15 minutes, followed by ethanol for 15 minutes, and finally rinse thoroughly with deionized water.
-
Immerse the cleaned wafers in piranha solution for 30 minutes to remove organic residues and create a fresh, hydrophilic silicon oxide layer.
-
Rinse the wafers extensively with deionized water and dry them under a stream of nitrogen gas.
-
-
SAM Deposition:
-
Prepare a 1 mM solution of the respective alkyltrichlorosilane (this compound or the comparative silane) in anhydrous toluene in a clean, dry glass container under a nitrogen atmosphere.
-
Immerse the freshly cleaned and dried silicon wafers into the silane solution.
-
Allow the deposition to proceed for 2-4 hours at room temperature in a moisture-free environment (e.g., a desiccator or glovebox).
-
Remove the wafers from the solution and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane molecules.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Curing:
-
Place the silanized wafers in an oven and bake at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network.
-
References
Validating Covalent Bonding of 10-Undecenyltrichlorosilane: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful functionalization of substrates is a critical step in a myriad of applications, from biosensors to drug delivery systems. 10-undecenyltrichlorosilane has emerged as a valuable organosilane for creating stable, covalently bound organic monolayers. This guide provides a comprehensive comparison of techniques used to validate the covalent bonding of this compound to substrates, offering supporting data and detailed experimental protocols.
The formation of a self-assembled monolayer (SAM) of this compound onto a hydroxylated substrate, such as a silicon wafer with a native oxide layer, proceeds through the hydrolysis of the trichlorosilyl group in the presence of trace water, followed by condensation and the formation of robust siloxane (Si-O-Si) bonds with the substrate and adjacent silane molecules. The terminal undecenyl group provides a reactive handle for further chemical modifications. Validating the formation and quality of this monolayer is paramount for ensuring the desired surface properties and the success of subsequent functionalization steps.
This guide focuses on four key analytical techniques for the characterization of this compound monolayers: Contact Angle Goniometry, X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and Ellipsometry.
Comparative Analysis of Validation Techniques
The choice of validation technique depends on the specific information required. While contact angle goniometry provides a quick and straightforward assessment of surface hydrophobicity, techniques like XPS and ellipsometry offer quantitative data on elemental composition and layer thickness. AFM provides a visual confirmation of monolayer formation and surface morphology.
| Technique | Information Provided | This compound (Expected Results) | Alternative Silane: Octadecyltrichlorosilane (OTS) (C18) |
| Contact Angle Goniometry | Surface wettability (hydrophobicity) | Water Contact Angle: ~105-110° | Water Contact Angle: ~110-115°[1] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding | Presence of Si 2p, C 1s, O 1s. High-resolution C 1s shows aliphatic carbon and C=C. | Presence of Si 2p, C 1s, O 1s. High-resolution C 1s shows predominantly aliphatic carbon. |
| Atomic Force Microscopy (AFM) | Surface topography, monolayer formation | Formation of a uniform, smooth monolayer with low root-mean-square (RMS) roughness. | Formation of a well-ordered, densely packed monolayer. May show island formation depending on deposition conditions.[2] |
| Ellipsometry | Layer thickness | ~1.3 - 1.6 nm | ~2.0 - 2.5 nm[3] |
Experimental Protocols
Surface Preparation and Silanization Workflow
A critical prerequisite for successful silanization is a clean, hydroxylated substrate surface.
Figure 1. Workflow for substrate preparation and silanization.
Contact Angle Goniometry Protocol
Objective: To assess the change in surface wettability as an indicator of successful silanization.
Methodology:
-
Place the silanized substrate on the goniometer stage.
-
Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Software analysis is used to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Repeat the measurement at multiple locations on the substrate to ensure uniformity.
X-ray Photoelectron Spectroscopy (XPS) Analysis Protocol
Objective: To confirm the elemental composition and chemical states of the functionalized surface.
Methodology:
-
Mount the silanized substrate onto the sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (Si 2p, C 1s, O 1s).
-
For the C 1s spectrum, perform peak fitting to deconvolute the different carbon species (e.g., aliphatic C-C/C-H, and the terminal C=C of the undecenyl group).
-
The attenuation of the Si signal from the underlying substrate can also be used to estimate the thickness of the organic overlayer.
Figure 2. Logical workflow for XPS analysis.
Atomic Force Microscopy (AFM) Imaging Protocol
Objective: To visualize the surface topography and confirm the formation of a uniform monolayer.
Methodology:
-
Mount the silanized substrate on an AFM stub.
-
Select an appropriate AFM cantilever (typically a silicon nitride tip for tapping mode in air).
-
Engage the tip with the surface and begin scanning in tapping mode to minimize sample damage.
-
Acquire images at various scan sizes (e.g., 5 µm x 5 µm, 1 µm x 1 µm) to assess large-scale uniformity and small-scale features.
-
Analyze the images to determine the root-mean-square (RMS) roughness. A low RMS roughness is indicative of a smooth, well-formed monolayer.
Ellipsometry Protocol
Objective: To measure the thickness of the deposited silane layer.
Methodology:
-
Measure the optical properties (n and k) and thickness of the bare substrate (e.g., silicon wafer with native oxide) as a reference.
-
Place the silanized substrate on the ellipsometer stage.
-
Align the laser and detector.
-
Measure the change in polarization of the reflected light (Ψ and Δ) over a range of wavelengths (spectroscopic ellipsometry).
-
Model the surface as a layered structure (e.g., Si substrate / SiO2 layer / silane layer).
-
Fit the experimental data to the model to determine the thickness of the silane layer. A thickness consistent with the length of the this compound molecule confirms monolayer formation.
Figure 3. Experimental workflow for ellipsometry.
By employing a combination of these techniques, researchers can confidently validate the covalent bonding of this compound to substrates, ensuring a well-defined and functional surface for their specific applications.
References
performance comparison of different silane coupling agents for adhesion
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of silane coupling agents, supported by experimental data, to guide selection for optimal surface modification in research and development.
Silane coupling agents are organosilicon compounds that serve as a critical interface between inorganic and organic materials, enhancing adhesion and promoting surface modification. Their bifunctional nature allows them to form a durable bridge, improving the performance and longevity of composite materials, coatings, and biomedical devices. This guide provides a comparative analysis of various silane coupling agents, with a focus on their performance in altering surface wettability and enhancing adhesion strength, supported by experimental data and detailed protocols.
Performance Comparison of Silane Coupling Agents
The efficacy of a silane coupling agent is dictated by its chemical structure, the nature of the substrate, and the polymer matrix it is intended to bond with. Key performance indicators include the ability to modify surface wettability, measured by contact angle, and the enhancement of bond strength, typically quantified by shear bond strength testing.
Surface Wettability: Contact Angle Measurements
The contact angle of a liquid on a surface is a measure of its wettability, with lower angles indicating a more hydrophilic (water-attracting) surface and higher angles indicating a more hydrophobic (water-repelling) surface. The choice between a hydrophilic or hydrophobic surface is critical for applications ranging from biocompatible coatings to moisture-resistant barriers.
| Silane Coupling Agent | Functional Group | Substrate | Contact Angle (°) | Reference |
| Untreated | - | Tin | 68.3 | |
| Isocyanate-based (IPTES) | Isocyanate | Tin | 78.2 | |
| Amine-based (APTMS) | Amino | Tin | 58.1 | |
| Acrylate-based (APTES) | Acrylate | Tin | 63.5 | |
| Methacrylate-based (MAPTS) | Methacrylate | Tin | 72.4 | |
| Methacrylate-based (MPS) | Methacrylate | Tin | 75.8 |
Note: The data presented is a compilation from various sources and experimental conditions may vary.
Adhesion Strength: Shear Bond Strength
Shear bond strength is a common method to quantify the adhesion between a substrate and a polymer, with and without the use of a silane coupling agent. The following table summarizes the performance of different silane coupling agents in enhancing the adhesion of various polymers to different substrates.
| Silane Coupling Agent | Functional Group | Substrate | Polymer | Shear Bond Strength (MPa) | Improvement vs. Untreated | Reference |
| Untreated | - | Aluminum | Polypropylene | - | - | |
| γ-aminopropyltriethoxysilane (γ-APS) | Amino | Aluminum | Polypropylene | - | Displacement at max load increased from 0.13 mm to 0.63 mm | |
| Untreated | - | Polyamide | Epoxy Composite | - | - | |
| Amino-based silane (AM) | Amino | Polyamide | Epoxy Composite | - | - | |
| Epoxy-based silane (EP) | Epoxy | Polyamide | Epoxy Composite | GIC init: ~288% increase, GIC prop: ~197% increase | Significant improvement | |
| Untreated | - | Feldspathic Porcelain | Self-Adhesive Resin Cements | Varied (10-15) | - | |
| Silane Application | (General) | Feldspathic Porcelain | Self-Adhesive Resin Cements | Varied (15-25) | Significant Improvement |
Note: The data presented is a compilation from various sources and experimental conditions may vary. GIC init and GIC prop refer to the initiation and propagation fracture toughness in Mode I, respectively.
Mechanisms and Workflows
To better understand the function and application of silane coupling agents, the following diagrams illustrate the chemical mechanism of action and a typical experimental workflow for surface treatment.
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"Water2" [label="- H₂O\nWater", shape=plaintext];
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Typical experimental workflow for surface treatment.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for common experimental procedures used in the evaluation of silane coupling agents.
Protocol 1: Surface Treatment of a Solid Substrate
This protocol describes a common method for applying a silane coupling agent to a solid substrate, such as a glass slide or metal plate.
Materials:
-
Substrate (e.g., glass slides)
-
Selected Silane Coupling Agent
-
Ethanol
-
Deionized Water
-
Acetic Acid (for non-amino-functional silanes)
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate surfaces by sonication in a sequence of acetone, ethanol, and deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
Silane Solution Preparation: Prepare a 2% (v/v) solution of the silane coupling agent in a 95:5 (v/v) ethanol/water mixture.
-
Hydrolysis: For non-amino-functional silanes, adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid to catalyze the hydrolysis of the alkoxy groups to reactive silanol groups. For aminofunctional silanes, the addition of acetic acid is not necessary. Stir the solution for at least 30 minutes to allow for hydrolysis.
-
Surface Treatment: Immerse the cleaned and dried substrates in the silane solution for 2-5 minutes with gentle agitation.
-
Curing: Remove the substrates from the solution and cure them. Curing can be done at room temperature for 24 hours or in an oven at 110°C for 10-15 minutes.
-
Rinsing: Rinse the cured substrates with ethanol to remove any excess, unreacted silane.
-
Final Drying: Dry the rinsed substrates with a stream of nitrogen gas.
Protocol 2: Contact Angle Measurement
This protocol outlines the procedure for measuring the static contact angle of a liquid on the silane-treated surface to assess its wettability.
Materials:
-
Silane-treated substrate
-
Goniometer or contact angle measurement system
-
High-purity deionized water
-
Microsyringe
Procedure:
-
Sample Placement: Place the silane-treated substrate on the sample stage of the goniometer.
-
Droplet Deposition: Using a microsyringe, carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface of the substrate.
-
Image Capture: Capture a high-resolution image of the droplet on the surface.
-
Angle Measurement: Use the software associated with the goniometer to measure the angle between the substrate surface and the tangent of the droplet at the three-phase (solid-liquid-vapor) contact point.
-
Multiple Measurements: Repeat the measurement at several different locations on the substrate surface to ensure reproducibility and calculate an average contact angle.
Protocol 3: Shear Bond Strength Testing
This protocol details the steps for evaluating the adhesive strength of a silane-treated surface bonded to another material, typically a resin composite.
Materials:
-
Silane-treated substrates
-
Adhesive resin composite
-
Molds for creating standardized bonding areas (e.g., cylindrical molds)
-
Universal testing machine with a shear testing fixture
-
Curing light (if using a light-cured resin)
Procedure:
-
Sample Preparation: Secure the silane-treated substrate in a mounting jig.
-
Application of Bonding Agent: Apply a thin layer of a compatible adhesive or resin to the treated surface.
-
Placement of Composite: Place a mold onto the adhesive-coated surface and fill it with the resin composite, ensuring no air bubbles are trapped.
-
Curing: Cure the resin composite according to the manufacturer's instructions (e.g., using a curing light for a specified duration).
-
Storage: Store the bonded specimens in a controlled environment (e.g., 37°C in water for 24 hours) to simulate relevant conditions.
-
Shear Testing: Mount the specimen in the universal testing machine. Apply a shear force to the base of the composite cylinder at a constant crosshead speed (e.g., 1 mm/min) until failure occurs.
-
Data Recording: Record the maximum load at which the bond fails.
-
Calculation: Calculate the shear bond strength by dividing the maximum load by the bonded surface area.
Conclusion
The selection of an appropriate silane coupling agent is a critical step in the development of high-performance materials and devices. This guide provides a comparative overview of the performance of various silanes, supported by quantitative data and detailed experimental protocols. By understanding the fundamental mechanisms and having access to standardized evaluation methods, researchers, scientists, and
A Researcher's Guide to Quantifying Surface Functional Group Density
In the realms of materials science, drug development, and biomedical engineering, the precise characterization of a material's surface is paramount. The density of functional groups on a surface dictates its chemical reactivity, biocompatibility, and overall performance. This guide provides a comparative analysis of key techniques for the quantitative determination of surface functional group density, offering researchers the data and methodologies needed to select the most appropriate approach for their specific application.
Comparative Analysis of Key Techniques
The selection of a suitable technique for quantifying surface functional groups depends on several factors, including the nature of the material, the type of functional group, the required sensitivity, and the desired spatial resolution. Below is a comparison of commonly employed methods: X-ray Photoelectron Spectroscopy (XPS), Titration, and Atomic Force Microscopy (AFM).
Table 1: Quantitative Comparison of Surface Functional Group Density Analysis Techniques
| Feature | X-ray Photoelectron Spectroscopy (XPS) | Titration | Atomic Force Microscopy (AFM) |
| Principle | Measures the elemental composition and chemical state of the surface by analyzing the kinetic energy of photoelectrons. | Involves the reaction of surface functional groups with a titrant of known concentration. | Maps the surface topography and chemical forces by scanning a sharp tip across the surface. |
| Type of Information | Elemental and chemical state composition. | Total number of accessible acidic or basic functional groups. | Spatial distribution and density of specific functional groups. |
| Sensitivity | High (down to ~0.1 atomic %). | Moderate to high, dependent on the detection method. | High, capable of single-molecule detection. |
| Spatial Resolution | Typically a few micrometers to millimeters. | No spatial resolution (provides an average over the entire surface). | High (nanometer scale). |
| Sample Requirements | Solid, vacuum-compatible materials. | Powders, porous materials, or flat surfaces with sufficient surface area. | Relatively flat surfaces. |
| Quantification | Semi-quantitative to quantitative, requires sensitivity factors. | Highly quantitative. | Semi-quantitative to quantitative, requires calibration. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique that provides information about the elemental composition and chemical states of the top 1-10 nm of a material's surface.
Methodology:
-
Sample Preparation: The sample is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
X-ray Irradiation: The sample surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).
-
Photoelectron Emission: The X-rays induce the emission of core-level electrons (photoelectrons) from the atoms on the surface.
-
Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
Spectral Analysis: The resulting spectrum of photoelectron intensity versus kinetic energy is used to identify the elements present and their chemical states. The area under each peak is proportional to the concentration of that element on the surface.
Caption: Workflow for XPS analysis.
Titration
Titration is a classic chemical analysis method that can be adapted to quantify the number of acidic or basic functional groups on a surface.
Methodology:
-
Sample Preparation: A known mass of the material is suspended in a solution of known pH.
-
Titrant Addition: A standard solution of an acid or base (the titrant) is incrementally added to the suspension.
-
pH Monitoring: The pH of the suspension is monitored continuously using a pH meter.
-
Equivalence Point Determination: The equivalence point, where the surface functional groups have been completely neutralized by the titrant, is identified from the titration curve (pH vs. volume of titrant added).
-
Calculation: The number of moles of functional groups is calculated from the volume and concentration of the titrant used to reach the equivalence point.
Caption: Workflow for titration analysis.
Atomic Force Microscopy (AFM)
Chemical Force Microscopy (CFM), a mode of AFM, can be used to map the spatial distribution of specific functional groups on a surface with high resolution.
Methodology:
-
Tip Functionalization: The AFM tip is chemically modified with molecules that have a specific affinity for the surface functional groups of interest.
-
Surface Scanning: The functionalized tip is scanned across the sample surface in contact or intermittent contact mode.
-
Adhesion Force Measurement: The adhesion forces between the tip and the surface are measured at each point. Higher adhesion forces indicate the presence of the target functional group.
-
Force Mapping: The adhesion force data is used to generate a 2D map of the distribution of the functional groups on the surface.
-
Quantitative Analysis: By calibrating the adhesion forces, the density of the functional groups can be estimated.
Caption: Workflow for AFM-CFM analysis.
Logical Relationships in Method Selection
The choice of the most suitable technique is a critical decision in experimental design. The following diagram illustrates the logical considerations for selecting a method based on key experimental requirements.
Caption: Logic for selecting a quantification method.
A Comparative Guide to Surface Modification: 10-Undecenyltrichlorosilane vs. Octadecyltrichlorosilane (OTS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key organosilane reagents used for creating self-assembled monolayers (SAMs): 10-undecenyltrichlorosilane and octadecyltrichlorosilane (OTS). The choice between these silanes is critical as it dictates the resulting surface properties, influencing applications ranging from biosensing and drug delivery to microelectronics and anti-fouling coatings. This document offers an objective comparison based on their chemical structures, performance data, and experimental protocols to aid in selecting the optimal surface modification agent for your research needs.
Performance Comparison at a Glance
The primary distinction between this compound and OTS lies in their alkyl chains: the former possesses a terminal double bond (alkenyl), while the latter has a saturated alkyl chain. This structural difference significantly impacts the chemical reactivity and potential for subsequent functionalization of the SAM-modified surface.
| Property | This compound | Octadecyltrichlorosilane (OTS) | Key Differences & Implications |
| Chemical Formula | C₁₁H₂₁Cl₃Si | C₁₈H₃₇Cl₃Si | OTS has a longer, saturated alkyl chain, leading to a more densely packed and hydrophobic monolayer. |
| Molecular Weight | 287.73 g/mol | 387.93 g/mol | --- |
| Terminal Group | Alkene (C=C) | Alkyl (C-H) | The terminal alkene on this compound allows for further chemical modification (e.g., via "click" chemistry, thiol-ene reactions), making it a versatile platform for functionalization. OTS provides a stable, inert, and highly hydrophobic surface. |
| Typical Water Contact Angle | ~90-100° | ~102-112°[1] | OTS typically forms a more hydrophobic surface due to the higher packing density of the longer, saturated alkyl chains.[1] |
| Surface Energy | Higher than OTS | Lower than this compound | The presence of the terminal double bond in this compound can slightly increase the surface energy compared to the fully saturated and highly ordered OTS monolayer. |
| SAM Stability | Good | Excellent | SAMs formed from long-chain saturated alkyltrichlorosilanes like OTS are generally more stable due to stronger van der Waals interactions between the alkyl chains, leading to a more crystalline and robust monolayer.[2] |
Experimental Protocols
The formation of high-quality SAMs using either this compound or OTS requires meticulous substrate preparation and controlled deposition conditions. The following is a general protocol for forming a silane SAM on a silicon dioxide substrate.
Substrate Preparation (Hydroxylation)
A clean, hydroxylated surface is crucial for the formation of a dense, covalently bound monolayer.
-
Materials:
-
Silicon wafers or glass slides
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid [H₂SO₄] and 30% hydrogen peroxide [H₂O₂]) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Nitrogen gas (high purity)
-
Sonicator
-
Oven
-
-
Procedure:
-
Sonciate the substrates in acetone for 15 minutes, followed by sonication in ethanol for 15 minutes to remove organic contaminants.
-
Rinse the substrates thoroughly with DI water.
-
Immerse the cleaned substrates in freshly prepared Piranha solution for 30-60 minutes. This step removes residual organic residues and generates a high density of hydroxyl (-OH) groups on the surface.
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
For optimal results, bake the substrates in an oven at 110-120°C for at least 30 minutes to remove any adsorbed water before silanization. The substrates should be used immediately for SAM deposition.
-
Silanization (SAM Formation)
This process should be carried out in a low-humidity environment (e.g., a glovebox or under an inert atmosphere) to prevent premature hydrolysis and polymerization of the trichlorosilane in solution.
-
Materials:
-
This compound or Octadecyltrichlorosilane (OTS)
-
Anhydrous toluene or hexane (solvent)
-
Clean, dry glassware
-
Hydroxylated substrates
-
-
Procedure:
-
In a clean, dry glass container, prepare a 1-5 mM solution of the desired trichlorosilane in the anhydrous solvent.
-
Immerse the hydroxylated substrates in the silanization solution.
-
Seal the container to prevent solvent evaporation and contamination from atmospheric moisture.
-
Allow the self-assembly process to proceed for 2-24 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.
-
Post-Deposition Rinsing and Curing
-
Materials:
-
Anhydrous toluene or hexane
-
Ethanol
-
Nitrogen gas
-
Oven
-
-
Procedure:
-
Remove the substrates from the silanization solution.
-
Rinse the substrates sequentially with fresh anhydrous solvent (toluene or hexane) and then ethanol to remove any non-covalently bound (physisorbed) silane molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
To enhance the covalent bonding and ordering of the monolayer, cure the coated substrates in an oven at 110-120°C for 30-60 minutes.
-
Mandatory Visualizations
Experimental Workflow for SAM Formation
Caption: Experimental workflow for silane SAM formation.
Biosensor Functionalization using this compound
References
assessing the stability of 10-undecenyltrichlorosilane monolayers in aqueous solutions
A Comparative Guide for Researchers in Surface Functionalization
For scientists and researchers in drug development and material science, the long-term stability of functionalized surfaces in aqueous environments is a critical factor for the success of their applications. 10-Undecenyltrichlorosilane (UTS) is a popular organosilane used to form self-assembled monolayers (SAMs) that introduce a terminal alkene group, enabling a wide range of subsequent chemical modifications. However, the stability of these monolayers in aqueous solutions, a common environment for biological and chemical assays, is a significant concern. This guide provides a comparative assessment of the stability of UTS monolayers against other commonly used organosilane alternatives, supported by experimental data and detailed protocols.
Key Factors Influencing Organosilane Monolayer Stability
The stability of organosilane monolayers in aqueous solutions is primarily governed by the hydrolysis of the siloxane (Si-O-Si) bonds that anchor the silane to the substrate and cross-link adjacent molecules. Several factors influence the rate of this degradation:
-
Alkyl Chain Length: Longer alkyl chains lead to increased van der Waals forces between adjacent molecules, resulting in a more densely packed and ordered monolayer. This dense structure can hinder the penetration of water molecules to the siloxane bonds at the substrate interface, thereby enhancing hydrolytic stability.
-
Head Group Functionality: The chemical nature of the silane headgroup (e.g., trichlorosilane, trialkoxysilane) influences the initial reaction with the substrate and the degree of cross-linking within the monolayer. Trichlorosilanes, like UTS, react rapidly with surface hydroxyl groups and atmospheric moisture, which can lead to robust cross-linking if the deposition is well-controlled.
-
Terminal Functional Group: The terminal group of the organosilane can also impact stability. While the primary role of the terminal group is to provide specific functionality, it can also influence the packing and hydrophobicity of the monolayer.
-
Deposition Method: The conditions under which the monolayer is formed play a crucial role in its final quality and stability. Both solution-phase and vapor-phase deposition methods are used, with the latter often yielding more ordered and stable monolayers due to better control over reaction conditions.
Performance Comparison of Organosilane Monolayers
While direct, head-to-head comparative studies on the aqueous stability of a wide range of organosilanes under identical conditions are limited, the existing literature allows for a strong comparative analysis based on fundamental principles and reported data. Alkyl-terminated SAMs are generally considered to be very stable, irrespective of the specific length of the alkyl chain.[1]
| Organosilane | Chemical Structure | Key Stability Characteristics | Representative Water Contact Angle (Initial) |
| This compound (UTS) | Cl₃Si(CH₂)₉CH=CH₂ | Provides a reactive terminal alkene for further functionalization. Its C11 chain offers moderate packing density. Stability is influenced by the quality of the initial monolayer formation. | ~105-110° |
| Octadecyltrichlorosilane (OTS) | Cl₃Si(CH₂)₁₇CH₃ | The long C18 alkyl chain promotes high packing density and significant van der Waals interactions, leading to excellent hydrolytic stability. Often used as a benchmark for stable hydrophobic surfaces. | ~110-115° |
| (3-Aminopropyl)triethoxysilane (APTES) | (C₂H₅O)₃Si(CH₂)₃NH₂ | Prone to amine-catalyzed hydrolysis of siloxane bonds, especially with short alkyl chains, leading to lower stability in aqueous environments. | ~50-70° |
| N-(6-aminohexyl)aminomethyltriethoxysilane | (C₂H₅O)₃SiCH₂NH(CH₂)₆NH₂ | The longer alkyl chain between the silicon atom and the amine group can reduce the catalytic effect on siloxane bond hydrolysis, leading to improved stability compared to shorter-chain aminosilanes. | Varies with deposition |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | (CH₃O)₃Si(CH₂)₃OCH₂CH(O)CH₂ | Epoxy-terminated monolayers have shown good hydrolytic stability, retaining a significant portion of the silane layer after extended incubation in water.[2] | ~60-70° |
| Dipodal Silanes | e.g., Bis(trichlorosilyl)ethane | Possess two silicon headgroups, allowing for multiple covalent bonds to the substrate per molecule. This significantly enhances their resistance to hydrolysis compared to conventional monopodal silanes. | Varies with structure |
Experimental Protocols
Accurate assessment of monolayer stability requires rigorous and consistent experimental procedures. Below are detailed methodologies for key experiments used to evaluate the stability of organosilane monolayers.
Protocol 1: Preparation of Organosilane Monolayers (Solution-Phase Deposition)
-
Substrate Preparation:
-
Clean silicon wafers or glass slides by sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Dry the substrates under a stream of dry nitrogen.
-
Activate the surface to generate hydroxyl groups by treating with an oxygen plasma for 3-5 minutes or by immersion in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care).
-
Rinse the substrates thoroughly with deionized water and dry with nitrogen.
-
-
Silanization:
-
Prepare a 1-5 mM solution of the desired organosilane in an anhydrous solvent (e.g., toluene or hexane) in a glove box or under an inert atmosphere to minimize moisture.
-
Immerse the cleaned and activated substrates in the silane solution for 1-4 hours at room temperature.
-
After immersion, rinse the substrates sequentially with the anhydrous solvent, followed by isopropanol or ethanol to remove any physisorbed molecules.
-
Dry the substrates under a stream of dry nitrogen.
-
-
Curing:
-
Cure the monolayers by baking them in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent siloxane bonds.
-
Protocol 2: Aqueous Stability Testing
-
Initial Characterization:
-
Characterize the freshly prepared monolayers using water contact angle goniometry, ellipsometry (to measure thickness), and X-ray Photoelectron Spectroscopy (XPS) (to determine elemental composition).
-
-
Aqueous Immersion:
-
Immerse the characterized substrates in an aqueous solution of interest (e.g., deionized water, phosphate-buffered saline (PBS)) at a controlled temperature (e.g., 37°C) for a predetermined duration (e.g., 1, 7, 14, 30 days).
-
-
Post-Immersion Characterization:
-
At each time point, remove the substrates from the aqueous solution, rinse with deionized water, and dry with nitrogen.
-
Re-characterize the monolayers using water contact angle goniometry, ellipsometry, and XPS to monitor changes in hydrophobicity, thickness, and elemental composition, respectively.
-
Visualizing the Experimental Workflow
To provide a clear overview of the process for assessing monolayer stability, the following diagram illustrates the key steps involved.
Logical Framework for Stability Assessment
The assessment of monolayer stability follows a logical progression from formation to degradation analysis.
Conclusion
The stability of this compound monolayers in aqueous solutions is a multifaceted issue that depends on both the intrinsic properties of the molecule and the methods used for its deposition and handling. For applications requiring high stability, particularly for long-term exposure to aqueous media, researchers should consider organosilanes with longer alkyl chains, such as octadecyltrichlorosilane, or those with alternative anchoring chemistries, like dipodal silanes. Careful control over the monolayer formation process is paramount to achieving a densely packed, well-ordered layer that can better resist hydrolytic degradation. By understanding the factors that influence stability and employing rigorous testing protocols, researchers can make informed decisions in selecting and utilizing organosilane monolayers for their specific needs, ultimately leading to more reliable and reproducible results.
References
A Comparative Guide to Shear Bond Strength of Silane-Treated Surfaces in Dental Applications
For researchers, scientists, and professionals in drug development, achieving a durable and reliable bond between dental materials is paramount. Silane coupling agents are critical in promoting adhesion between resin-based composites and silica-based ceramics. This guide provides an objective comparison of the performance of various silane treatment protocols on shear bond strength, supported by experimental data and detailed methodologies.
Silane coupling agents act as a chemical bridge between the inorganic ceramic surface and the organic resin matrix of the composite, significantly enhancing the durability of dental restorations. The effectiveness of this bond is commonly quantified using shear bond strength testing, a method that measures the force required to de-bond two materials joined together.
Comparative Shear Bond Strength Data
The following table summarizes shear bond strength (SBS) values from various studies investigating the efficacy of different silane-containing products and surface treatment combinations on dental ceramics. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as the specific type of ceramic, resin cement, and thermocycling protocols.
| Silane/Adhesive System | Substrate | Surface Treatment | Shear Bond Strength (MPa) | Reference Study |
| Ultradent Silane (1 layer) | Porcelain | 9.5% Hydrofluoric Acid Etch | 15.06 ± 6.30 | (Ahmadzadeh et al., 2016)[1] |
| Ultradent Silane (2 layers) | Porcelain | 9.5% Hydrofluoric Acid Etch | 16.12 ± 3.43 | (Ahmadzadeh et al., 2016)[1] |
| Pulpdent Silane (1 layer) | Porcelain | 9.6% Hydrofluoric Acid Etch | 10.50 ± 4.90 | (Ahmadzadeh et al., 2016)[1] |
| Pulpdent Silane (2 layers) | Porcelain | 9.6% Hydrofluoric Acid Etch | 10.36 ± 5.99 | (Ahmadzadeh et al., 2016)[1] |
| Single Bond Universal (contains silane) | IPS e.max CAD | 5% Hydrofluoric Acid Etch | Significantly lower than Monobond Plus | (Al-Balkhi et al., 2022)[2] |
| Monobond Plus (silane-based primer) | IPS e.max CAD | 5% Hydrofluoric Acid Etch | Significantly higher than Single Bond Universal | (Al-Balkhi et al., 2022)[2] |
| Filtek Z250 + Silane + Adhesive | IPS Empress 2 | 9.6% Hydrofluoric Acid Etch | Highest among tested groups | (Akbarian et al., 2017)[3] |
| Filtek P90 + Silane + Adhesive | IPS Empress 2 | 9.6% Hydrofluoric Acid Etch | Significantly lower than Z250 group | (Akbarian et al., 2017)[3] |
| G-Cem One + Silane | Feldspathic Porcelain | Hydrofluoric Acid Etch | Significantly improved with silane | (Al-anazi et al., 2023)[4] |
| Panavia SA Luting Multi + Silane | Feldspathic Porcelain | Hydrofluoric Acid Etch | Highest SBS with silane | (Al-anazi et al., 2023)[4] |
| RelyX Unicem + Silane | Feldspathic Porcelain | Hydrofluoric Acid Etch | Significantly improved with silane | (Al-anazi et al., 2023)[4] |
Experimental Protocols
The following is a generalized, step-by-step protocol for shear bond strength testing of silane-treated ceramic surfaces, synthesized from common methodologies in dental research.
Substrate Preparation
-
Fabrication: Ceramic blocks (e.g., feldspathic porcelain, lithium disilicate) are fabricated to standardized dimensions.
-
Embedding: The ceramic blocks are embedded in a resin material (e.g., acrylic resin) within a mold, leaving the bonding surface exposed.
-
Polishing: The exposed ceramic surface is polished with a series of silicon carbide papers of decreasing grit size to create a standardized, smooth surface.
-
Cleaning: The polished surfaces are ultrasonically cleaned in distilled water or ethanol to remove any debris and contaminants.
Surface Treatment
The goal of surface treatment is to increase the surface area and create a reactive surface for chemical bonding.
-
Etching: For silica-based ceramics, the surface is typically etched with hydrofluoric (HF) acid (concentrations ranging from 5% to 9.6%) for a specified duration (e.g., 60-120 seconds).[3] This creates microporosities for micromechanical interlocking.
-
Rinsing and Drying: After etching, the ceramic surfaces are thoroughly rinsed with a water spray and dried with oil-free air.
-
Alternative Treatments: For non-silica-based ceramics, or as an alternative to HF etching, methods like air-abrasion with alumina particles or silica-coating can be employed.
Silane Application
-
Application: A layer of the silane coupling agent is applied to the treated ceramic surface using a microbrush.
-
Reaction Time: The silane is allowed to react with the surface for a manufacturer-specified time, typically around 60 seconds.[5]
-
Drying: The solvent is gently evaporated with a stream of warm, oil-free air, leaving a thin film of the silane on the surface. Some protocols may involve heat treatment to enhance the chemical reaction.
Bonding Procedure
-
Composite Application: A cylindrical mold is placed on the silane-treated surface, and a resin-based composite is incrementally packed into the mold to a standardized height.
-
Light Curing: Each increment of the composite is light-cured according to the manufacturer's instructions.
-
Mold Removal: After the final layer is cured, the mold is carefully removed, leaving a composite cylinder bonded to the ceramic surface.
Thermocycling (Optional but Recommended)
-
To simulate the aging process in the oral environment, the bonded specimens are often subjected to thermocycling, which involves alternating immersion in hot and cold water baths for a specified number of cycles.
Shear Bond Strength Testing
-
Mounting: The specimen is secured in a universal testing machine.
-
Load Application: A shear load is applied to the base of the composite cylinder at a constant crosshead speed (e.g., 0.5 mm/min or 1 mm/min) until fracture occurs.[1][4]
-
Data Recording: The force at which the bond fails is recorded in Newtons (N).
-
Calculation: The shear bond strength is calculated in Megapascals (MPa) by dividing the failure load by the bonded surface area.
Failure Mode Analysis
-
After de-bonding, the fractured surfaces are examined under a stereomicroscope to determine the mode of failure:
-
Adhesive failure: Failure at the interface between the ceramic and the resin.
-
Cohesive failure: Failure within the ceramic or the resin composite.
-
Mixed failure: A combination of adhesive and cohesive failure.
-
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying chemical interactions, the following diagrams are provided.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. mdpi.com [mdpi.com]
- 5. Influence of the Application Time of Silane for the Bonding Performance between Feldspar or Lithium Disilicate Ceramics and Luting Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biocompatible Implant Coatings: Evaluating 10-Undecenyltrichlorosilane in the Context of Established Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate implant coating is a critical determinant of in-vivo success. This guide provides a comprehensive comparison of 10-undecenyltrichlorosilane (UTS) coated implants against three widely used alternatives: Titanium Nitride (TiN), Hydroxyapatite (HA), and Polyethylene Glycol (PEG). The following sections present a detailed analysis of their biocompatibility, supported by experimental data and protocols.
While this compound (UTS) represents a class of long-chain alkyltrichlorosilanes capable of forming self-assembled monolayers (SAMs), specific quantitative biocompatibility data for UTS-coated implants is not extensively available in publicly accessible literature. Therefore, this guide draws upon data from studies on long-chain alkylsilanes to infer the potential performance of UTS coatings. This approach is based on the principle that the long alkyl chain of UTS would create a hydrophobic, non-polar surface, and its biocompatibility profile would likely resemble that of other long-chain alkylsilane coatings.
Comparative Analysis of Biocompatibility Performance
The biocompatibility of an implant coating is a multifaceted property, encompassing its interaction with cells, proteins, and the host immune system. Key parameters for evaluation include cell viability, adhesion, proliferation, protein adsorption, and hemocompatibility. The following table summarizes the available quantitative data for each coating type.
| Biocompatibility Parameter | This compound (UTS) / Long-Chain Alkylsilane | Titanium Nitride (TiN) | Hydroxyapatite (HA) | Polyethylene Glycol (PEG) |
| Cell Viability | Data not available for direct comparison. However, silanization with materials like APTES has been shown to not impair bone formation in vivo[1]. | Generally high; no significant difference in osteoblast-like cell viability compared to uncoated titanium[1]. | High; cell viability of MC3T3E1 cells increased to (67 ± 2)% after 48 hours of incubation on CHA/Ti plates[2]. | High; biocompatibility of more than 80% in fibroblast and osteoblastic cells[3]. |
| Cell Adhesion | Long-chain alkylsilanes (C14 and C18) have been shown to significantly reduce macrophage adhesion long-term compared to shorter chains[4]. | Good; TiN coatings promote osteoblast adhesion[1]. No significant difference in bone marrow mesenchymal stem cell adhesion compared to uncoated titanium plasma-sprayed surfaces. | Excellent; promotes cell adhesion and spreading[5]. | Reduced; PEG treatment reduced the adhesion of human foreskin fibroblasts (hFFs) and osteoblasts (SAOS-2)[3]. |
| Cell Proliferation | Data not available for direct comparison. | No significant difference in proliferation of various cell types compared to control materials[1]. | Promotes osteoblast proliferation[5]. | Data not available for direct comparison. |
| Protein Adsorption | Hydrophobic surfaces created by long-chain alkylsilanes generally promote the adsorption of certain proteins[6]. | Data not available for direct comparison. | Can be tailored to enhance the adsorption of proteins that promote cell adhesion and proliferation. | Significantly reduced; PEG coatings are known for their protein-repellent properties[7]. |
| Hemocompatibility | Hydrophobic surfaces can lead to increased platelet adhesion[8]. | Data not available for direct comparison. | Generally considered hemocompatible. | Excellent; significantly suppresses platelet adhesion and reduces the risk of thrombus formation[7]. |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of biocompatibility data, detailed experimental protocols are essential. The following sections outline the methodologies for key assays cited in this guide.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[3][9].
Protocol:
-
Cell Seeding: Plate cells (e.g., osteoblasts, fibroblasts) onto the coated implant material in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment[10].
-
Incubation: After the initial incubation, replace the culture medium with fresh medium and continue to culture for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals[9].
-
Solubilization: After incubation with MTT, add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals[10].
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm[9]. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate cell viability as a percentage relative to a control group (e.g., cells cultured on tissue culture plastic).
Protein Adsorption Assay (Bradford Assay)
The Bradford protein assay is a widely used method for quantifying the total protein concentration in a sample[11]. It can be adapted to measure the amount of protein adsorbed onto a biomaterial surface.
Protocol:
-
Incubation: Immerse the coated implant materials in a protein solution (e.g., bovine serum albumin or fetal bovine serum) of known concentration for a specific period (e.g., 1-2 hours) at 37°C.
-
Rinsing: After incubation, gently rinse the materials with phosphate-buffered saline (PBS) to remove non-adsorbed proteins.
-
Elution: Elute the adsorbed proteins from the material surface using a suitable elution buffer (e.g., 1% sodium dodecyl sulfate solution).
-
Bradford Reagent Addition: Add Bradford reagent to the eluted protein solution. The Coomassie Brilliant Blue G-250 dye in the reagent will bind to the proteins, causing a color change from brown to blue[11].
-
Absorbance Measurement: After a short incubation period (around 5 minutes), measure the absorbance of the solution at 595 nm using a spectrophotometer.
-
Quantification: Determine the protein concentration by comparing the absorbance to a standard curve generated using known concentrations of a standard protein like bovine serum albumin (BSA)[11].
Platelet Adhesion Assay
This assay evaluates the hemocompatibility of a material by quantifying the adhesion of platelets to its surface[12][13].
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP): Obtain fresh whole blood from a healthy donor and centrifuge it at a low speed to separate the PRP.
-
Incubation: Place the coated implant materials in a 24-well plate and add a specific volume of PRP to each well. Incubate for a defined period (e.g., 60 minutes) at 37°C[8].
-
Rinsing: After incubation, gently wash the samples with PBS to remove non-adherent platelets.
-
Platelet Lysis: Add a lysis buffer to each well to lyse the adherent platelets and release their intracellular lactate dehydrogenase (LDH).
-
LDH Activity Measurement: Measure the LDH activity in the lysate using a commercially available LDH cytotoxicity assay kit. The amount of LDH is proportional to the number of adherent platelets.
-
Quantification: Quantify the number of adherent platelets by comparing the LDH activity to a standard curve generated from a known number of platelets.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The choice of an implant coating significantly influences its biocompatibility and long-term performance. While established coatings like Titanium Nitride, Hydroxyapatite, and Polyethylene Glycol have well-documented biocompatibility profiles, the data on this compound is less specific. Based on the properties of long-chain alkylsilanes, a UTS coating is expected to create a hydrophobic surface that may reduce the adhesion of certain cell types like macrophages, but could potentially increase platelet adhesion.
For applications where protein repellency and hemocompatibility are paramount, PEG coatings are a superior choice. For promoting bone integration, Hydroxyapatite remains a gold standard. Titanium Nitride offers a balance of biocompatibility and mechanical durability. The potential of UTS and other long-chain alkylsilane coatings lies in their ability to create well-defined, ordered surfaces. However, further in-depth studies are required to fully elucidate their biocompatibility profile and determine their optimal applications in the field of biomedical implants. Researchers and drug development professionals should carefully consider the specific requirements of their application when selecting an implant coating.
References
- 1. Silane-Coating Strategy for Titanium Functionalization Does Not Impair Osteogenesis In Vivo [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Proteins, Platelets, and Blood Coagulation at Biomaterial Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. protocols.io [protocols.io]
- 11. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 12. An in vitro method for assessing biomaterial-associated platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hemocompatibility of micropatterned biomaterial surfaces is dependent on topographical feature size - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 10-Undecenyltrichlorosilane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemicals is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 10-Undecenyltrichlorosilane, a member of the chlorosilane family of compounds. Adherence to these protocols is critical due to the chemical's reactivity, particularly with moisture.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult the material safety data sheet (MSDS) for this compound. All handling and disposal operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a laboratory coat, and chemical-resistant gloves.[1] An eyewash station and safety shower must be readily accessible.
Disposal Plan: Hydrolysis and Neutralization
The primary and recommended method for the disposal of this compound is through controlled hydrolysis followed by neutralization. Chlorosilanes react readily with water in an exothermic reaction to form hydrochloric acid (HCl) and a siloxane byproduct.[2] The resulting acidic solution must then be neutralized with a suitable base before it can be safely disposed of in accordance with local regulations. Incineration is another disposal option, but typically requires specialized facilities.[2]
Chemical Reaction:
The hydrolysis of this compound proceeds as follows:
2 C₁₁H₂₁SiCl₃ + 6 H₂O → (C₁₁H₂₁SiO₁.₅)₂ + 6 HCl
The trichlorosilane reacts with water to form a polysiloxane and hydrochloric acid.
Quantitative Data for Disposal
For safe and effective neutralization, the following quantitative parameters should be observed.
| Parameter | Value/Range | Notes |
| Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) solution | A weak base that allows for a more controlled reaction. |
| Concentration of NaHCO₃ | 5-10% (w/v) in water | A sufficient excess should be prepared. |
| Stoichiometric Ratio | 3 moles of NaHCO₃ per mole of HCl | Based on the neutralization reaction: HCl + NaHCO₃ → NaCl + H₂O + CO₂. |
| Final pH of Waste | 6.0 - 8.0 | Check with local regulations for acceptable pH range for aqueous waste disposal. |
| Temperature Control | Maintain below 40°C | The hydrolysis reaction is exothermic; use an ice bath for cooling. |
Detailed Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe neutralization of small quantities of this compound in a laboratory setting.
Materials:
-
This compound waste
-
Anhydrous, inert solvent (e.g., heptane or toluene)
-
5-10% Sodium Bicarbonate (NaHCO₃) solution
-
Large beaker or flask (at least 10 times the volume of the silane solution)
-
Stir plate and magnetic stir bar
-
Dropping funnel
-
Ice bath
-
pH meter or pH paper
Procedure:
-
Dilution: In a chemical fume hood, dilute the this compound waste with an equal volume of an anhydrous, inert solvent. This helps to moderate the reaction rate.
-
Prepare Neutralizing Solution: Prepare a 5-10% aqueous solution of sodium bicarbonate. Ensure the volume of the bicarbonate solution is sufficient to neutralize all the hydrochloric acid that will be generated. A significant excess is recommended.
-
Setup: Place the beaker containing the sodium bicarbonate solution in an ice bath on a stir plate. Begin gentle stirring.
-
Controlled Addition: Slowly add the diluted this compound solution to the stirring sodium bicarbonate solution dropwise using a dropping funnel. The rate of addition should be controlled to prevent excessive heat generation and foaming.
-
Monitor Temperature: Continuously monitor the temperature of the reaction mixture and maintain it below 40°C. If the temperature rises rapidly, stop the addition and allow the mixture to cool.
-
Complete Reaction: After the addition is complete, continue stirring the mixture for at least one hour to ensure the hydrolysis and neutralization are complete.
-
pH Check: Once the reaction has subsided and the mixture has returned to room temperature, check the pH of the aqueous layer using a pH meter or pH paper. The target pH is between 6.0 and 8.0. If the solution is still acidic, add more sodium bicarbonate solution until the target pH is reached.
-
Waste Segregation: After neutralization, the mixture will consist of an organic layer (solvent and siloxane byproduct) and an aqueous layer (salt water). Separate the two layers.
-
Final Disposal: The aqueous layer can typically be disposed of down the drain with copious amounts of water, provided the pH is within the locally regulated limits. The organic layer containing the siloxane should be collected as hazardous waste for incineration. Consult your institution's environmental health and safety office for specific disposal guidelines.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, thereby fostering a culture of safety and building trust in their chemical handling practices.
References
Safeguarding Your Research: A Guide to Handling 10-Undecenyltrichlorosilane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 10-Undecenyltrichlorosilane, a corrosive and reactive organochlorosilane compound. Adherence to these protocols is critical to mitigate risks and ensure operational integrity.
Immediate Safety Concerns
This compound is classified as a substance that causes severe skin burns and eye damage.[1] Upon contact with water or moisture in the air, it readily hydrolyzes to form hydrogen chloride (HCl) gas, which is corrosive and can cause severe respiratory irritation.[1] The substance itself is also a combustible liquid.[2]
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound. It is imperative that all personnel are trained in the proper use and maintenance of their PPE.[3]
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Chemical goggles and a face shield | Contact lenses should not be worn when handling this chemical.[1][2] |
| Hands | Neoprene or nitrile rubber gloves | Ensure gloves are regularly inspected for signs of degradation or puncture before use. |
| Body | Chemical-resistant apron or coveralls | Wear suitable protective clothing to prevent skin contact.[1][2] |
| Respiratory | NIOSH-certified combination organic vapor/acid gas respirator | Recommended for use in areas where inhalation of vapors may occur.[1] Ensure proper fit testing and cartridge selection. |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is crucial for safety. The following step-by-step plan outlines the procedures from preparation to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood with good local exhaust.[1]
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of the handling area.[1][2]
-
Remove all potential ignition sources, as the material is combustible.[2]
-
Keep incompatible materials such as acids, alcohols, and oxidizing agents away from the work area.[1]
2. Handling Procedure:
-
Don all required personal protective equipment as outlined in the table above.
-
Handle the chemical in a manner that avoids all contact with skin and eyes, and prevents the inhalation of vapors.[1][2]
-
Keep the container tightly closed when not in use and store it under a dry, inert atmosphere.[1][2]
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using dikes or absorbents.[1]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[2]
-
Notify the relevant authorities if the spill enters sewers or public waters.[1][2]
4. First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.
-
Waste Characterization: All waste materials, including empty containers and contaminated absorbents, must be treated as hazardous waste.
-
Disposal Method: The primary method for disposal is through a licensed waste disposal facility.[1] Common industrial practices for chlorosilane disposal include:
-
Controlled Hydrolysis: Carefully introducing the material into a large volume of water to allow for controlled hydrolysis. This process generates hydrochloric acid and should be performed in a suitable reaction vessel. The resulting acidic solution must then be neutralized with an alkaline substance like soda ash or lime.[4]
-
Incineration: This method requires specialized equipment capable of handling the silicon dioxide and hydrogen chloride byproducts.[4]
-
-
Prohibitions: Do not dispose of this compound down the drain or into any sewer system.[1]
Workflow for Safe Handling of this compound
A flowchart outlining the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
